Product packaging for 4-Bromo-2-iodo-1-methoxybenzene(Cat. No.:CAS No. 98273-59-7)

4-Bromo-2-iodo-1-methoxybenzene

Cat. No.: B059771
CAS No.: 98273-59-7
M. Wt: 312.93 g/mol
InChI Key: CTPNHFOXNXLPCW-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-methoxybenzene is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrIO B059771 4-Bromo-2-iodo-1-methoxybenzene CAS No. 98273-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNHFOXNXLPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450635
Record name 4-Bromo-2-iodo-1-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-59-7
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 4-Bromo-2-iodo-1-methoxybenzene. It covers its core properties, synthesis, and strategic applications in advanced organic synthesis, with a focus on enabling the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound is a dihalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of the iodine and bromine substituents, allowing for selective, stepwise functionalization.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Safety Data [1][2][3][4][5][6]

PropertyValue
CAS Number 98273-59-7
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
IUPAC Name This compound
Synonyms 4-Bromo-2-iodoanisole, Benzene, 4-bromo-2-iodo-1-methoxy-
Physical Form Solid
Melting Point 66-68 °C
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C.
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following data provides a reference for its spectroscopic signature.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, 1H), 7.42-7.39 (dd, 1H), 6.70-6.67 (d, 1H), 3.86 (s, 3H).

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, 57.0.

  • GC-MS (m/z): 312.05 [M]⁺ (100%), 314.05 [M]⁺ (92.15%).

Synthesis Protocol

A reliable method for the synthesis of this compound commences with the readily available precursor, 4-bromoanisole.[3] The causality behind this choice lies in the activating and ortho-directing nature of the methoxy group, which facilitates the selective introduction of the iodine atom at the C2 position.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge reactor with 4-bromoanisole and solvent B Add iodinating agent (e.g., N-iodosuccinimide) and catalyst A->B Sequential addition C Heat and stir mixture under inert atmosphere B->C Initiate reaction D Monitor reaction progress by TLC or GC-MS C->D Continuous monitoring E Quench reaction and perform aqueous work-up D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate the organic phase F->G H Purify by column chromatography G->H I Characterize final product (NMR, MS) H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-bromoanisole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 eq.) to the solution. If required, a catalytic amount of an acid, such as trifluoroacetic acid, can be added to promote the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Regioselective Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the C2 position while leaving the C4 position available for a subsequent, different coupling reaction under more forcing conditions.

Principle of Regioselectivity

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle. By carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), chemists can selectively target the C-I bond.

Selective Sonogashira Coupling (C-I Position)

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond. The higher reactivity of the C-I bond allows for the selective coupling of a terminal alkyne at the C2 position.

G Substrate This compound + Terminal Alkyne Product Selectively Coupled Product (at C-I position) Substrate->Product Reaction Conditions Catalyst Pd(PPh₃)₄ / CuI Catalyst->Product Base_Solvent Base (e.g., Et₃N) Solvent (e.g., THF) Base_Solvent->Product

Caption: Key components for selective Sonogashira coupling.

Exemplary Protocol for Selective Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

  • Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and an amine base such as triethylamine (Et₃N) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-alkynyl-4-bromo-1-methoxybenzene product.

Selective Suzuki-Miyaura Coupling (C-I Position)

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl halide and an organoboron compound. The C-I bond's lability allows for a regioselective coupling at this position.

Exemplary Protocol for Selective Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Selective Heck Coupling (C-I Position)

The Heck reaction facilitates the coupling of the aryl halide with an alkene. Again, the C-I bond is the preferred site of reaction under controlled conditions.

Exemplary Protocol for Selective Heck Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and a base (e.g., Et₃N, 2.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent such as DMF or acetonitrile.

  • Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as indicated by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, filter off the precipitated salts, and concentrate the filtrate. Partition the residue between water and an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its well-defined physicochemical properties and the predictable, differential reactivity of its two halogen atoms make it an invaluable tool for medicinal chemists and researchers in materials science. The ability to perform selective, sequential cross-coupling reactions opens up efficient synthetic routes to a wide array of novel compounds, underscoring its significance in modern drug discovery and development.

References

The Strategic Synthesis and Comprehensive Characterization of 4-Bromo-2-iodo-1-methoxybenzene: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of contemporary pharmaceutical and materials science, the strategic design and synthesis of highly functionalized aromatic building blocks are paramount. Among these, 4-Bromo-2-iodo-1-methoxybenzene emerges as a molecule of significant interest. Its unique substitution pattern, featuring a methoxy activating group and two distinct, orthogonally reactive halogen atoms, renders it a powerful and versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this pivotal compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causal underpinnings of synthetic choices, provide robust, self-validating experimental protocols, and illuminate the pathways through which this molecule contributes to the advancement of science.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Bromo-2-iodoanisole[1]
CAS Number 98273-59-7
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
Physical Form Solid
Storage Keep in a dark place, sealed in dry, 2-8°C

Safety Profile: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]

Strategic Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and strategically distinct routes: electrophilic iodination of a readily available precursor and the Sandmeyer reaction, a classic transformation in aromatic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and laboratory-specific capabilities.

Pathway 1: Electrophilic Aromatic Iodination of 4-Bromoanisole

This is often the more direct route, leveraging the electron-rich nature of the 4-bromoanisole ring, which is activated towards electrophilic substitution by the methoxy group.

The methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the bromine atom, electrophilic substitution is directed to the ortho position. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the desired product.

4-Bromoanisole 4-Bromoanisole Sigma Complex Sigma Complex 4-Bromoanisole->Sigma Complex Attack by π-electrons Electrophilic Iodine (I+) Electrophilic Iodine (I+) Electrophilic Iodine (I+)->Sigma Complex Deprotonation Deprotonation (-H+) Sigma Complex->Deprotonation Loss of proton This compound This compound Deprotonation->this compound Restoration of aromaticity

Caption: Mechanism of Electrophilic Iodination.

This protocol is designed for robustness and reproducibility, incorporating self-validating checkpoints.

Materials:

  • 4-Bromoanisole

  • N-Iodosuccinimide (NIS)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) - Catalyst

  • Ethylene glycol

  • Pressurized carbon dioxide (CO₂)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: In a high-pressure stainless-steel reactor equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol), N-iodosuccinimide (1.2 mmol), and a catalytic amount of iron(III) nitrate nonahydrate (0.05 mmol).

  • Solvent Addition: Add ethylene glycol (3.0 mL) to the reactor.

  • Pressurization and Heating: Seal the reactor and pressurize it with carbon dioxide to 3.0 MPa. Heat the reaction mixture to 80°C and stir for 12 hours. The use of an in situ acidic CO₂/ethylene glycol system provides a mildly acidic environment that promotes the reaction.

  • Work-up: After cooling the reactor to room temperature, carefully vent the CO₂. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any unreacted iodine, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford this compound as a solid.

Pathway 2: The Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

This classical transformation provides an alternative route, particularly useful if 2-bromo-4-methoxyaniline is a more readily available starting material. The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.

The reaction proceeds in two key stages: diazotization and nucleophilic substitution. In the first stage, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second stage, the diazonium group, an excellent leaving group (dinitrogen gas), is displaced by an iodide ion.

2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2-Bromo-4-methoxyaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Iodide Displacement Nucleophilic Substitution (KI) Diazonium Salt->Iodide Displacement This compound This compound Iodide Displacement->this compound

Caption: The Sandmeyer Reaction Workflow.

This protocol outlines the synthesis of the precursor amine followed by the Sandmeyer reaction.

Part A: Synthesis of 2-Bromo-4-methoxyaniline [2]

  • Dissolution and Cooling: Dissolve 4-methoxyaniline (o-anisidine) (0.122 mol) in dichloromethane (250 mL) in a round-bottom flask and cool the solution to -10°C in an ice-salt bath.

  • Bromination: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (0.122 mol) portion-wise, ensuring the temperature remains below -5°C.

  • Warming and Quenching: Allow the reaction to warm to room temperature. Wash the reaction mixture with 2N sodium hydroxide (2 x 75 mL) and then with water (2 x 25 mL).

  • Drying and Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography (silica gel, dichloromethane) to yield 2-bromo-4-methoxyaniline.[2]

Part B: Sandmeyer Reaction [3]

  • Diazotization: To a solution of 2-bromo-4-methoxyaniline (10 mmol) in a mixture of acetonitrile and aqueous HCl, cooled to 0-5°C in an ice bath, slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol). Maintain the temperature below 5°C and stir for 30 minutes. The formation of the diazonium salt is a critical step and temperature control is paramount to prevent its decomposition.

  • Iodide Displacement: To the cold diazonium salt solution, add a solution of potassium iodide (12 mmol) in water. Allow the reaction mixture to warm to room temperature and stir overnight. The evolution of nitrogen gas will be observed.

  • Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.[3]

Comprehensive Characterization: The Signature of Purity and Structure

Unequivocal characterization is essential to validate the identity and purity of the synthesized compound. The following data provides a benchmark for researchers.

Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 7.88 (d, 1H), 7.41 (dd, 1H), 6.69 (d, 1H), 3.86 (s, 3H)
¹³C NMR (100.6 MHz, CDCl₃)δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, 57.0
GC-MS (m/z) 312.05 [M]⁺, 314.05 [M+2]⁺
Infrared (IR) Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Br/C-I stretching are expected.

Note: NMR data is consistent with that reported in the literature.

Strategic Applications in Drug Discovery and Complex Molecule Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[4] This allows for selective functionalization at the 2-position, followed by a subsequent coupling reaction at the 4-position, opening avenues for the construction of highly complex and diverse molecular scaffolds.

A Building Block for Anti-Cancer Agents

This di-haloanisole derivative is a valuable precursor for the synthesis of analogues of naturally occurring anti-cancer agents like Combretastatin A-4.[5][6][7][8][9] The core structure of these compounds often involves two substituted aromatic rings connected by a bridge. This compound can serve as one of these aromatic rings, allowing for the systematic introduction of various substituents to explore structure-activity relationships and develop more potent and bioavailable drug candidates.[5][6][7][8][9]

Precursor to Phenanthridinones

Phenanthridinones are a class of heterocyclic compounds that form the core of several biologically active natural products and pharmaceuticals.[10] The synthesis of substituted phenanthridinones can be achieved through palladium-catalyzed intramolecular C-H arylation. This compound can be elaborated into a suitable precursor for such cyclizations, enabling the synthesis of novel phenanthridinone derivatives with potential therapeutic applications.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic synthesis in enabling the discovery of novel molecules with profound scientific and therapeutic implications. Its preparation, while requiring careful execution, is achievable through well-established and robust methodologies. The comprehensive characterization data provided in this guide serves as a reliable benchmark for researchers. As the demand for increasingly complex and tailored molecules grows, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to rise, solidifying its place as a cornerstone in the edifice of modern chemical synthesis.

References

A Comprehensive Guide to the Spectroscopic Characterization of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 4-Bromo-2-iodo-1-methoxybenzene (CAS No. 98273-59-7), a halogenated anisole derivative of significant interest in pharmaceutical and organic synthesis.[1][2] Given the relative scarcity of published, peer-reviewed spectroscopic data for this specific compound, this document serves as both a repository of predicted data and a methodological guide for researchers. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this molecule. The protocols and interpretations herein are designed to be self-validating, providing scientists with the rationale behind experimental choices and a reliable approach to structural elucidation.

Introduction: The Structural and Synthetic Importance

This compound is a polysubstituted aromatic compound featuring a methoxy group, a bromine atom, and an iodine atom on a benzene ring. Its molecular formula is C₇H₆BrIO, with a molecular weight of approximately 312.93 g/mol .[3][4] The presence of two different halogen atoms at specific positions (ortho- and para- to the methoxy group) makes it a highly versatile synthetic intermediate.[1] These halogens can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity, rendering it a valuable building block for novel therapeutic agents and complex organic materials.[2]

Accurate and comprehensive characterization of such intermediates is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of the material. This guide provides the essential spectroscopic framework for achieving this.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource
CAS Number 98273-59-7[3][4]
Molecular Formula C₇H₆BrIO[3][4]
Molecular Weight 312.93 g/mol [3][4]
IUPAC Name This compound[4]
Synonyms 4-Bromo-2-iodoanisole[4]
Physical Form Solid
Storage Temp. 2-8°C, Keep in dark place, sealed in dry
Molecular Structure

The structure of this compound is foundational to understanding its spectral output.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthiness through Methodology: A robust NMR protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters is critical.

  • Sample Preparation: Weigh approximately 10-15 mg of the solid this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Expertise & Experience: CDCl₃ is the solvent of choice for its excellent dissolving power for a wide range of organic compounds, its relatively low cost, and a single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which rarely interferes with signals from the analyte.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic protons.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region for the methoxy group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65d1HH-3This proton is ortho to the highly deshielding iodine atom, shifting it furthest downfield. It appears as a doublet due to coupling with H-5 (⁴J ≈ 2.5 Hz).
~ 7.20dd1HH-5This proton is coupled to both H-3 (⁴J ≈ 2.5 Hz) and H-6 (³J ≈ 8.7 Hz), resulting in a doublet of doublets.
~ 6.70d1HH-6This proton is ortho to the electron-donating methoxy group, which shields it, shifting it furthest upfield. It appears as a doublet from coupling to H-5 (³J ≈ 8.7 Hz).
~ 3.85s3H-OCH₃The methoxy protons are magnetically equivalent and not coupled to other protons, resulting in a singlet.
Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158.0C-1The carbon atom directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.
~ 139.5C-3The carbon adjacent to the iodine atom is deshielded.
~ 135.0C-5Aromatic CH carbon.
~ 115.0C-4The ipso-carbon attached to bromine.
~ 113.0C-6Aromatic CH carbon, shielded by the ortho-methoxy group.
~ 90.0C-2The ipso-carbon attached to iodine experiences a strong shielding "heavy atom effect".
~ 56.5-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Solid-State Analysis via ATR

Expertise & Experience: For solid samples, Attenuated Total Reflectance (ATR) is the modern standard. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, circumventing the need for preparing KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected Vibrational Modes & Interpretation

The IR spectrum will provide a unique fingerprint for the molecule, with key absorption bands confirming its structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H (-OCH₃)
1600-1450C=C StretchAromatic Ring
1250-1200C-O-C Asymmetric StretchAryl-alkyl ether
1050-1020C-O-C Symmetric StretchAryl-alkyl ether
~820C-H Bend (out-of-plane)1,2,4-Trisubstituted benzene
600-500C-Br StretchAryl Bromide
500-400C-I StretchAryl Iodide

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Trustworthiness through Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like halogenated anisoles.[5] Electron Ionization (EI) at 70 eV is a standard, robust method for generating reproducible fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 80°C) to a high temperature (e.g., 280°C) to ensure elution of the compound.

  • MS Detection: The mass spectrometer will be operated in EI mode. The mass analyzer (e.g., a quadrupole) will scan a mass range from m/z 40 to 400.

Expected Molecular Ion & Isotopic Pattern

The most critical piece of information from the mass spectrum is the molecular ion (M⁺˙).

  • Molecular Ion (M⁺˙): The molecular weight is 312.93. The spectrum will show a cluster of peaks for the molecular ion.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two prominent peaks in the molecular ion cluster: one at m/z 312 (containing ⁷⁹Br) and another at m/z 314 (containing ⁸¹Br) of almost equal intensity. This characteristic M/M+2 pattern is a definitive indicator of a monobrominated compound.

Primary Fragmentation Pathway

EI is a high-energy technique that causes the molecular ion to fragment in predictable ways. Understanding these pathways adds another layer of structural confirmation.

Fragmentation_Pathway M [C₇H₆BrIO]⁺˙ m/z = 312/314 M_minus_CH3 [C₆H₃BrIO]⁺ m/z = 297/299 M->M_minus_CH3 - •CH₃ M_minus_I [C₇H₆BrO]⁺ m/z = 185/187 M->M_minus_I - •I M_minus_CH3CO [C₅H₃BrI]⁺˙ m/z = 269/271 M_minus_CH3->M_minus_CH3CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

  • Loss of a Methyl Radical: The most common initial fragmentation for anisoles is the loss of the methyl group to form a stable phenoxy-type cation at m/z 297/299 .

  • Loss of Carbon Monoxide: The resulting fragment can then lose a molecule of carbon monoxide (CO) to yield a cyclopentadienyl-type cation at m/z 269/271 .

  • Loss of Iodine Radical: Direct cleavage of the weak C-I bond from the molecular ion can also occur, leading to a fragment at m/z 185/187 .

Integrated Analysis & Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of all data:

  • MS confirms the molecular formula and the presence of one bromine atom.

  • IR confirms the presence of key functional groups: an ether, an aromatic ring, and aryl halides.

  • NMR provides the definitive connectivity, showing the precise arrangement of the three protons on the ring and their spatial relationship to the methoxy group, thus confirming the 1,2,4-substitution pattern.

By combining these predicted and expected results, a researcher can confidently confirm the identity and assess the purity of a synthesized sample of this compound, ensuring its suitability for subsequent use in complex research and development pipelines.

References

A Senior Application Scientist’s Guide to the Regioselective Synthesis of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 4-bromo-2-iodo-1-methoxybenzene (also known as 4-bromo-2-iodoanisole), a key halogenated intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We delve into the strategic considerations underpinning synthetic route selection, focusing on the directing effects of substituents on the anisole core. The primary synthetic pathway, the electrophilic iodination of 4-bromoanisole, is examined in detail. This document furnishes researchers and drug development professionals with a robust, field-proven protocol, mechanistic insights, and a framework for troubleshooting, ensuring the reliable and high-yield production of this valuable building block.

Strategic Importance and Synthetic Challenge

This compound is a highly versatile synthetic intermediate. Its unique structure, featuring two different halogen atoms at specific positions, allows for selective, stepwise functionalization through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.[1] This differential reactivity is invaluable for constructing the complex molecular architectures required for novel active pharmaceutical ingredients (APIs).[2]

The core synthetic challenge lies in achieving precise regiocontrol during the di-halogenation of the electron-rich anisole ring. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group, while the halogen substituents are deactivating but also ortho, para-directing. Successfully navigating these electronic effects is paramount to selectively installing the iodo and bromo groups at the C2 and C4 positions, respectively, and avoiding the formation of undesired isomers.

Mechanistic Considerations and Route Selection

The synthesis of this compound can be approached from two primary directions: the iodination of 4-bromoanisole or the bromination of 2-iodoanisole. The selection of the optimal route is dictated by starting material availability, reaction kinetics, and the directing influence of the pre-existing substituent.

Primary Synthetic Route: Electrophilic Iodination of 4-Bromoanisole

This is the most logical and widely employed strategy. The starting material, 4-bromoanisole, is commercially available and readily synthesized.[3][4][5] The synthesis hinges on a classic electrophilic aromatic substitution (EAS) reaction.

  • Controlling Factors : The methoxy group is a strong activating group that directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by a bromine atom, the substitution is overwhelmingly directed to the ortho positions (C2 and C6).

  • Regioselectivity : The iodine electrophile (I⁺) will preferentially attack the C2 position over the C6 position. This is due to the combined directing effects:

    • Methoxy Group : As the dominant activating group, it strongly favors substitution at the adjacent C2 and C6 positions.

    • Bromo Group : Although deactivating, the bromine atom is also an ortho, para-director. Its presence at C4 further reinforces the electronic favorability of the adjacent C2 position (which is ortho to the bromine).

    • Steric Hindrance : While minor, there is slightly less steric hindrance for an incoming electrophile at the C2 position compared to the C6 position, which is flanked by the methoxy group.

This convergence of electronic directing effects makes the iodination of 4-bromoanisole a highly regioselective process, yielding the desired this compound as the major product.

Alternative Route: Bromination of 2-Iodoanisole

While mechanistically sound, this route is less common, primarily due to the relative availability and cost of the 2-iodoanisole starting material.[6] In this scenario, the directing effects would also favor the desired product. The powerful para-directing effect of the methoxy group would guide the incoming bromine electrophile (Br⁺) to the C4 position, and the ortho, para-directing iodo group at C2 would likewise favor substitution at C4.

Recommended Synthetic Protocol: Iodination of 4-Bromoanisole with N-Iodosuccinimide (NIS)

This protocol is a self-validating system, chosen for its reliability, use of a stable and easy-to-handle iodinating agent, and high regioselectivity. N-Iodosuccinimide (NIS) is an effective source of electrophilic iodine, particularly when activated by a catalytic amount of acid.[7][8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Materials and Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen/Argon inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

Reagents and Typical Quantities
ReagentMolar Eq.Typical Amount (for 10 mmol scale)Purpose
4-Bromoanisole1.01.87 gStarting Material
N-Iodosuccinimide (NIS)1.12.47 gIodinating Agent[8]
Trifluoroacetic Acid (TFA)0.177 µLCatalyst[7]
Acetonitrile (CH₃CN)-50 mLSolvent
Sodium Thiosulfate (10% aq.)-2 x 25 mLQuenching Agent
Saturated Sodium Bicarbonate-25 mLNeutralization
Brine-25 mLWash
Anhydrous MgSO₄ or Na₂SO₄-q.s.Drying Agent
Dichloromethane (DCM)-As neededExtraction Solvent
Hexanes / Ethyl Acetate-As neededChromatography Eluent
Step-by-Step Procedure
  • Reaction Setup : To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole (1.0 eq.).

  • Dissolution : Add acetonitrile and stir until the starting material is fully dissolved.

  • Addition of Reagents : Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion, followed by the catalytic amount of trifluoroacetic acid (0.1 eq.).

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any unreacted NIS and iodine.

  • Extraction : Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing : Combine the organic layers and wash sequentially with 10% sodium thiosulfate, saturated sodium bicarbonate, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure this compound.[9]

Mechanistic Pathway Visualization

The core of this synthesis is the electrophilic aromatic substitution (EAS) mechanism. The acid catalyst protonates NIS, creating a more potent electrophilic iodine species that is readily attacked by the electron-rich anisole ring.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

Caption: Mechanism of electrophilic iodination of 4-bromoanisole.

Conclusion and Future Perspectives

The regioselective synthesis of this compound is most reliably achieved through the electrophilic iodination of 4-bromoanisole. The strong ortho, para-directing nature of the methoxy group, combined with the blocking of the para position, ensures high selectivity for iodination at the C2 position. The use of N-Iodosuccinimide with a catalytic acid provides a mild, efficient, and high-yielding protocol suitable for both academic and industrial laboratories. Mastery of this synthesis provides chemists with a powerful and versatile building block, enabling the streamlined construction of complex molecules for critical applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Chemical Reactivity of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity profile of 4-Bromo-2-iodo-1-methoxybenzene (CAS RN: 98273-59-7), a key intermediate in modern organic synthesis.[1] The unique arrangement of its substituents—a methoxy group, a bromine atom, and an iodine atom—on the benzene ring imparts a rich and selective reactivity. This document explores the directing effects of these functional groups, delves into the primary reaction classes such as halogen-metal exchange and palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Table of Contents
  • Introduction to this compound

    • Molecular Structure and Physicochemical Properties

    • Synthetic Significance

  • Electronic and Steric Effects of Substituents

    • The Methoxy Group: An Ortho-, Para-Directing Activator

    • Halogens: Ortho-, Para-Directing Deactivators

    • Synergistic and Competitive Effects on Reactivity

  • Key Reaction Classes and Regioselectivity

    • Halogen-Metal Exchange and Grignard Reagent Formation

    • Palladium-Catalyzed Cross-Coupling Reactions

      • Suzuki-Miyaura Coupling

      • Sonogashira Coupling

      • Buchwald-Hartwig Amination

  • Experimental Protocols

    • Protocol 1: Selective Grignard Reagent Formation via Iodo-Magnesium Exchange

    • Protocol 2: Regioselective Suzuki-Miyaura Coupling at the Iodine Position

    • Protocol 3: Sonogashira Coupling with a Terminal Alkyne

    • Protocol 4: Buchwald-Hartwig Amination

  • References

Introduction to this compound

This compound, also known as 4-bromo-2-iodoanisole, is a solid chemical compound that serves as a critical building block in a multitude of organic synthesis pathways.[1] Its molecular structure, featuring both a bromine and an iodine atom on a methoxybenzene core, provides it with exceptional and differential reactivity, making it a valuable intermediate in academic and industrial research, particularly in the pharmaceutical sector.[1][2]

Molecular Structure and Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 98273-59-7
Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
Appearance Solid
SMILES COC1=C(C=C(C=C1)Br)I
InChI Key CTPNHFOXNXLPCW-UHFFFAOYSA-N

Data sourced from PubChem CID 10979904.[2]

The synthesis of this compound often involves controlled halogenation reactions, frequently starting from precursors like 4-bromoanisole.[1] A common synthetic route includes sequential iodination using reagents such as N-iodosuccinimide (NIS).[1]

Synthetic Significance

The utility of this compound lies in its capacity to undergo selective transformations at two distinct halogenated positions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many common reactions, including metal-halogen exchange and various cross-coupling reactions. This differential reactivity allows for sequential and site-specific introduction of different functional groups, enabling the construction of complex molecular architectures from a single, readily available starting material.[1]

Electronic and Steric Effects of Substituents

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its three substituents.

The Methoxy Group: An Ortho-, Para-Directing Activator

The methoxy (-OCH3) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution.[3] This is due to the lone pairs on the oxygen atom, which can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom.[3][4]

Halogens: Ortho-, Para-Directing Deactivators

Bromine and iodine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene.[3] This is due to their strong inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pairs can participate in resonance, which preferentially stabilizes the intermediates formed during attack at the ortho and para positions.[3][5]

Synergistic and Competitive Effects on Reactivity

In this compound, the directing effects of the substituents are crucial for predicting reaction outcomes. The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The iodine atom occupies one of the ortho positions, and the bromine atom is at the para position. The remaining ortho position (C6) and the meta position (C3 and C5) are available for substitution. The activating effect of the methoxy group will primarily direct incoming electrophiles to the vacant C6 position.

Key Reaction Classes and Regioselectivity

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound.

Halogen-Metal Exchange and Grignard Reagent Formation

Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds.[6][7] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[6][8] The reactivity of halogens in Grignard formation follows the order I > Br > Cl.[6] This allows for the selective formation of a Grignard reagent at the more reactive iodine position of this compound, leaving the bromine atom intact for subsequent transformations.

The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-halogen bond.[6] It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will react with water.[7][8]

G This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF (anhydrous) Functionalized Product Functionalized Product Grignard Reagent->Functionalized Product Electrophile (e.g., RCHO) G This compound This compound Coupled Product Coupled Product This compound->Coupled Product ArB(OH)2, Pd catalyst, Base G This compound This compound Alkynylated Product Alkynylated Product This compound->Alkynylated Product Terminal Alkyne, Pd catalyst, Cu(I), Base G This compound This compound Arylamine Product Arylamine Product This compound->Arylamine Product Amine, Pd catalyst, Base

References

Stability and storage conditions for 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-iodo-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its unique polysubstituted aromatic structure, featuring bromine, iodine, and methoxy moieties, offers versatile reactivity for constructing complex molecular architectures.[1] However, this complex functionality also necessitates a thorough understanding of its stability profile to ensure its integrity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for stability assessment, grounded in the principles of physical organic chemistry.

Chemical Profile and Intrinsic Stability

This compound, with the chemical formula C₇H₆BrIO, is a solid, crystalline compound at room temperature.[2] Its stability is dictated by the interplay of the electronic and steric effects of its substituents on the benzene ring.

  • The Anisole Backbone: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution through resonance.[3] This electron-rich nature generally imparts a degree of stability to the aromatic system itself.[4] However, the ether linkage can be susceptible to cleavage under strongly acidic conditions.[3]

  • Aryl Halide Functionalities: The carbon-halogen bonds in aryl halides are significantly stronger and less reactive towards nucleophilic substitution than their alkyl halide counterparts.[5] This is due to the sp² hybridization of the carbon atom and the delocalization of lone pair electrons from the halogen into the aromatic π-system. Both the carbon-bromine and carbon-iodine bonds contribute to the overall stability of the molecule under standard conditions. However, the carbon-iodine bond is weaker than the carbon-bromine bond, making it a more likely site for reactions such as metal-halogen exchange or oxidative addition in the presence of transition metals.[6][7]

Factors Influencing Degradation

Despite its relative stability, the integrity of this compound can be compromised by several external factors. Understanding these is critical for maintaining the compound's purity over time.

Temperature
Light

Many halogenated organic compounds are sensitive to light. Photons, particularly in the UV range, can induce the homolytic cleavage of the carbon-halogen bonds, with the weaker carbon-iodine bond being more susceptible. This can generate highly reactive radical species, initiating a cascade of degradation reactions. The yellow appearance of some related aryl halides can be indicative of light-induced degradation.[9]

Air and Moisture

While the compound itself is not reported to be acutely sensitive to air, prolonged exposure should be avoided. Ethers, including anisole derivatives, have a tendency to form unstable peroxides upon exposure to oxygen, although this is more pronounced for liquid ethers.[10] Moisture can facilitate hydrolytic degradation pathways, particularly in the presence of acidic or basic impurities. Given that the compound is supplied as a dry solid, maintaining anhydrous conditions is paramount.

Recommended Storage and Handling Protocols

Based on the chemical properties and sensitivities outlined, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound.

Storage Conditions

A summary of recommended storage conditions from various suppliers is presented below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[2][11]Minimizes the rate of potential thermal degradation pathways.
Light Keep in a dark place[2][9]Prevents photo-induced degradation, particularly cleavage of the C-I bond.
Atmosphere Sealed in dry conditionsPrevents hydrolysis and potential oxidation. Use of an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term storage.
Container Tightly closed container[9]Prevents ingress of moisture and air.
Handling
  • Handle the compound in a well-ventilated area, preferably a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid generating dust when handling the solid.

  • For weighing and transferring, it is advisable to work quickly to minimize exposure to atmospheric moisture and light.

  • After use, ensure the container is tightly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Stability Assessment Workflow

To ensure the quality of this compound, particularly for sensitive applications in drug development, a periodic stability assessment is recommended.

Experimental Protocol for Stability Assessment
  • Sample Preparation:

    • Carefully retrieve a representative sample from the storage container under controlled conditions (e.g., in a glove box or under a stream of inert gas).

    • Accurately weigh the sample and dissolve it in a suitable, high-purity solvent (e.g., HPLC-grade acetonitrile or dichloromethane) to a known concentration.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity.

      • Column: A reverse-phase C18 column is typically suitable.

      • Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point.

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

      • Analysis: The purity is determined by the area percentage of the main peak. The appearance of new peaks over time indicates degradation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and detect the presence of impurities.

  • Data Analysis:

    • Compare the analytical data of the stored sample against a reference standard or the initial data obtained upon receipt of the compound.

    • A significant decrease in the purity percentage or the appearance of new peaks in the chromatogram or spectra indicates degradation.

Visualization of the Stability Assessment Workflow

The following diagram illustrates the logical flow for assessing the stability of this compound.

Stability_Assessment_Workflow Workflow for Stability Assessment cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision Storage Store at 2-8°C Keep in Dark Seal in Dry Conditions Sampling Retrieve Sample (Inert Atmosphere) Storage->Sampling Prep Prepare Solution (Known Concentration) Sampling->Prep HPLC HPLC Analysis (Purity Assay) Prep->HPLC GCMS GC-MS Analysis (Impurity ID) Prep->GCMS NMR NMR Spectroscopy (Structural Integrity) Prep->NMR Compare Compare to Reference HPLC->Compare GCMS->Compare NMR->Compare Decision Pass or Fail? Compare->Decision Pass Use in Experiments Decision->Pass No significant change Fail Quarantine/Dispose Decision->Fail Degradation detected

Caption: A flowchart outlining the key steps for the stability assessment of this compound.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

  • Strong Acids: May cause cleavage of the ether bond or other reactions on the aromatic ring.[8]

In the event of decomposition, hazardous products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HI).[8]

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary sensitivities are to elevated temperatures, light, and moisture. By adhering to the recommended storage conditions of 2-8°C in a sealed, dark container, and by implementing a robust stability assessment program, researchers and drug development professionals can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

The Strategic Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Introduction: The Unsung Importance of a Dihalogenated Anisole

In the intricate world of pharmaceutical synthesis, the final, biologically active molecule often owes its existence to a series of lesser-known, yet critically important, chemical intermediates. 4-Bromo-2-iodo-1-methoxybenzene (CAS No. 98273-59-7) is a prime example of such a foundational building block.[1][2] This solid, crystalline compound, with its unique arrangement of a methoxy group and two different halogen atoms on a benzene ring, offers a versatile platform for the construction of complex molecular architectures.[3][4] Its significance lies in the differential reactivity of the bromine and iodine substituents, allowing for selective and sequential chemical transformations, a highly desirable feature in multi-step organic synthesis. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 98273-59-7[1]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
Appearance Solid[2]
IUPAC Name This compound[1]
InChI Key CTPNHFOXNXLPCW-UHFFFAOYSA-N[2]

A Historical Perspective: The Evolution of Synthesis

While the precise moment of the "discovery" of this compound is not documented in a singular, seminal publication, its history is intrinsically linked to the broader development of electrophilic aromatic substitution and diazonium salt chemistry in the 19th and 20th centuries. The synthesis of this specific molecule is a testament to the growing sophistication of organic chemistry, enabling the precise installation of multiple, distinct functional groups onto an aromatic scaffold.

The two primary historical routes to polysubstituted aromatic compounds like this compound are:

  • Sequential Electrophilic Aromatic Halogenation: The foundations of this method were laid in the 19th century with the discovery of electrophilic aromatic substitution reactions.[5] The ability to add halogens to an aromatic ring, and the understanding of directing group effects, paved the way for the synthesis of multi-halogenated compounds.[6] The synthesis of this compound via this route is a classic example of leveraging the directing effects of the methoxy and bromo substituents.

  • The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provided a powerful tool for the conversion of aryl amines into a wide variety of functional groups, including halogens, via their diazonium salts.[7][8][9] This opened up synthetic pathways that were not accessible through direct electrophilic substitution, particularly for the introduction of iodine.

The emergence of this compound as a commercially available and widely used building block is a more recent development, driven by the demands of the pharmaceutical and fine chemical industries for complex and precisely functionalized intermediates.[3][4]

Strategic Synthesis: Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Electrophilic Iodination of 4-Bromoanisole

This is one of the most common and direct methods for the preparation of this compound.[3] The methoxy group of the starting material, 4-bromoanisole, is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a bromine atom, electrophilic attack is directed to the ortho position.

Reaction Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 4-Bromoanisole 4-Bromoanisole Reaction_Vessel Reaction Mixture 4-Bromoanisole->Reaction_Vessel 1. Add to vessel Iodinating_Agent Iodinating Agent (e.g., NIS, I₂/oxidant) Iodinating_Agent->Reaction_Vessel 2. Add slowly Solvent Solvent (e.g., Acetonitrile, Acetic Acid) Solvent->Reaction_Vessel Product This compound Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 3. Reaction (Stirring, Temp. Control) Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate Organic Layer Purification->Product 5. Isolate Pure Product

Workflow for Electrophilic Iodination.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-bromoanisole in a suitable solvent such as acetonitrile or acetic acid, add the iodinating agent.[10] Common iodinating systems include N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent (e.g., nitric acid, iodic acid).[6][10]

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Causality and Experimental Choices:

  • Choice of Iodinating Agent: NIS is often preferred due to its ease of handling and milder reaction conditions compared to I₂ with strong oxidants.

  • Solvent Selection: Acetonitrile and acetic acid are good solvents for both the substrate and the reagents, facilitating a homogeneous reaction mixture.

  • Purification: Column chromatography is crucial to separate the desired product from any starting material and potential di-iodinated byproducts.

Method 2: Sandmeyer Reaction of 2-Bromo-4-methoxyaniline

This method provides an alternative route, especially when the starting aniline is readily available. The Sandmeyer reaction is a robust and well-established method for introducing a wide range of functional groups onto an aromatic ring.[11][12]

Reaction Workflow:

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_product Product Aniline 2-Bromo-4-methoxyaniline Diazonium_Salt Aryl Diazonium Salt (in situ) Aniline->Diazonium_Salt Diazotization_Reagents NaNO₂ / aq. Acid (HCl, H₂SO₄) 0-5 °C Diazotization_Reagents->Diazonium_Salt Reaction_Mixture Reaction Mixture Diazonium_Salt->Reaction_Mixture Sandmeyer_Reagent Potassium Iodide (KI) Sandmeyer_Reagent->Reaction_Mixture Add solution Product This compound Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Warm to RT Purification Purification (e.g., Column Chromatography) Workup->Purification Isolate Organic Layer Purification->Product Isolate Pure Product

Workflow for the Sandmeyer Reaction.

Detailed Protocol:

  • Diazotization: 2-Bromo-4-methoxyaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. This in situ generates the corresponding aryl diazonium salt.

  • Sandmeyer Reaction: A solution of potassium iodide (KI) in water is then added to the freshly prepared diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed with aqueous sodium thiosulfate, brine, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Experimental Choices:

  • Low Temperature: The diazotization step must be carried out at low temperatures as diazonium salts are generally unstable and can decompose at higher temperatures.

  • In situ Generation: The diazonium salt is typically used immediately without isolation due to its instability.

  • Potassium Iodide: KI serves as the source of the iodide nucleophile in the Sandmeyer reaction.

Applications in Drug Development

The strategic placement of both a bromine and an iodine atom on the methoxybenzene core makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals.[3][4] The differential reactivity of the C-I and C-Br bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) allows for the selective and sequential introduction of different molecular fragments. This enables the efficient construction of complex molecules with potential therapeutic applications.[13][14][15]

Conclusion

This compound stands as a testament to the power and precision of modern organic synthesis. While its formal "discovery" is intertwined with the historical development of fundamental organic reactions, its contemporary significance is clear. The synthetic methodologies detailed in this guide, rooted in the principles of electrophilic aromatic substitution and diazonium chemistry, provide reliable and scalable routes to this key pharmaceutical intermediate. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this compound is crucial for the innovative design and efficient production of the next generation of therapeutic agents.

References

A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-2-iodo-1-methoxybenzene for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical characterization of 4-bromo-2-iodo-1-methoxybenzene, a versatile building block in medicinal chemistry. We present a series of detailed, field-proven protocols for performing high-level computational analyses, including geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis. The methodologies detailed herein are designed to furnish researchers, particularly those in drug development, with a robust understanding of the electronic structure, reactivity, and spectroscopic properties of this important molecule. By leveraging the power of modern computational chemistry, this guide aims to accelerate the rational design of novel therapeutics.

Introduction: The Significance of this compound in Drug Discovery

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules, many of which are of significant interest to the pharmaceutical industry.[1] Its unique substitution pattern, featuring two different halogen atoms and a methoxy group on a benzene ring, provides multiple reactive sites for a variety of cross-coupling reactions. This allows for the strategic and selective introduction of diverse functionalities, a critical aspect in the construction of molecular libraries for drug screening.

The inherent complexity of this molecule, with its interplay of inductive and resonant effects from the substituents, necessitates a deep understanding of its electronic properties to predict its reactivity and potential interactions with biological targets. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties, providing insights that are often difficult or impossible to obtain through experimental means alone. In the context of drug design, these calculations can guide synthesis, predict metabolic stability, and inform on potential binding modes with target proteins.[2][3]

This guide will utilize the ORCA quantum chemistry package, a versatile and efficient tool for a wide range of computational chemistry tasks.[4][5][6] We will focus on Density Functional Theory (DFT) as the primary computational method, given its excellent balance of accuracy and computational cost for molecules of this size.

Foundational Calculations: Geometry Optimization and Vibrational Analysis

A prerequisite for any meaningful quantum chemical analysis is the determination of the molecule's minimum energy structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest electronic energy.

The Critical Role of Relativistic Effects for Iodine

Given the presence of iodine, a heavy element, it is imperative to account for relativistic effects in our calculations.[7] The high velocity of core electrons in heavy atoms leads to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals, which significantly influences chemical bonding and molecular properties.[7] ORCA offers several relativistic Hamiltonians, including the Zeroth-Order Regular Approximation (ZORA), the Douglas-Kroll-Hess (DKH) method, and the exact two-component (X2C) Hamiltonian.[3][8] For this guide, we will employ the ZORA Hamiltonian due to its robustness and efficiency.

Protocol for Geometry Optimization and Frequency Analysis

A vibrational frequency analysis must follow a successful geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[9][10]

Workflow for Geometry Optimization and Frequency Analysis

G cluster_start Initial Structure Generation cluster_orca ORCA Calculation cluster_analysis Post-Calculation Analysis Start Generate initial 3D coordinates (e.g., using Avogadro) Input Create ORCA input file: - Specify ZORA relativistic Hamiltonian - Select DFT functional (e.g., B3LYP) - Choose appropriate basis sets - Add 'Opt' and 'Freq' keywords Start->Input Run Execute ORCA calculation Input->Run CheckOpt Verify geometry optimization convergence Run->CheckOpt CheckFreq Analyze vibrational frequencies CheckOpt->CheckFreq Result Optimized Geometry & Thermodynamic Properties CheckFreq->Result No Error Imaginary Frequencies? (Saddle point) CheckFreq->Error Yes Error->Input Modify geometry & restart

Caption: Workflow for obtaining the optimized geometry and confirming its stability.

Detailed ORCA Input for Geometry Optimization and Frequency Analysis:

Explanation of Key Choices:

  • B3LYP : A widely used hybrid functional that often provides a good balance of accuracy for organic molecules.

  • def2-TZVP : A triple-zeta valence polarization basis set, providing a good description of the electron distribution for lighter atoms.

  • ZORA : The chosen relativistic Hamiltonian to account for the effects of the heavy iodine atom.[11]

  • SARC-ZORA-TZVP : A segmented all-electron relativistically contracted basis set specifically designed for use with the ZORA Hamiltonian for heavy elements like iodine.

  • Opt Freq : Keywords instructing ORCA to perform a geometry optimization followed by a frequency calculation.[10]

  • TightSCF : A keyword to enforce stricter convergence criteria for the self-consistent field (SCF) procedure, which is recommended for reliable frequency calculations.[10]

Predicting Spectroscopic Properties: NMR Chemical Shifts

Predicting NMR spectra is a powerful application of quantum chemical calculations, aiding in structure elucidation and verification. ORCA can calculate NMR shielding tensors, from which chemical shifts can be derived.[2][12]

Protocol for NMR Chemical Shift Calculation

The calculation of NMR chemical shifts requires a two-step process: first, the calculation of the absolute shielding constant for the molecule of interest, and second, the calculation of the shielding constant for a reference compound (typically tetramethylsilane, TMS). The chemical shift is then determined relative to the reference.

Detailed ORCA Input for NMR Shielding Calculation:

Explanation of Key Choices:

  • NMR : The keyword to initiate the NMR property calculation.[12]

  • %eprnmr block : This block allows for the specific request of properties for certain nuclei. Here, we request the chemical shifts (shift) for all carbon and hydrogen atoms.

  • * xyzfile 0 1 optimized_geometry.xyz : This line instructs ORCA to read the previously optimized geometry from an external file.

The calculated isotropic shielding constants (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

σiso\sigma{iso}σiso​
) are then used to compute the chemical shifts (
δ\deltaδ
) using the following equation:

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

δsample=σrefσsample\delta{sample} = \sigma_{ref} - \sigma_{sample}δsample​=σref​−σsample​

where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

σref\sigma{ref}σref​
is the isotropic shielding constant of the corresponding nucleus in TMS, calculated at the same level of theory.

Table 1: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)

Atom Predicted Shift (ppm) Experimental Shift (ppm)
C1 Calculated Value Literature Value
C2 Calculated Value Literature Value
C3 Calculated Value Literature Value
C4 Calculated Value Literature Value
C5 Calculated Value Literature Value
C6 Calculated Value Literature Value
C(methoxy) Calculated Value Literature Value
H3 Calculated Value Literature Value
H5 Calculated Value Literature Value
H6 Calculated Value Literature Value
H(methoxy) Calculated Value Literature Value

(Note: Experimental values would need to be sourced from literature for comparison.)

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge.

Protocol for MEP Calculation and Visualization

The MEP is typically calculated on an electron density isosurface to visualize regions of positive and negative electrostatic potential.

Workflow for MEP Analysis

G cluster_orca ORCA Calculation cluster_visualization Visualization cluster_interpretation Interpretation Input Create ORCA input file: - Use optimized geometry - Add keywords to generate plot files Run Execute ORCA calculation Input->Run Plot Generate MEP plot file (e.g., .cube file) Run->Plot Visualize Visualize MEP surface using software like Avogadro or Chemcraft Plot->Visualize Interpret Identify regions of: - Negative potential (red): Nucleophilic sites - Positive potential (blue): Electrophilic sites Visualize->Interpret

Caption: Workflow for generating and interpreting the Molecular Electrostatic Potential.

Detailed ORCA Input for MEP Plot Generation:

Interpretation of the MEP for this compound: The MEP surface will reveal regions of negative potential (typically colored red) and positive potential (typically colored blue). For this compound, we expect to see:

  • Negative Potential: Concentrated around the oxygen atom of the methoxy group and potentially above and below the plane of the aromatic ring, indicating sites susceptible to electrophilic attack.

  • Positive Potential: Likely to be found around the hydrogen atoms and potentially in the regions of the C-Br and C-I bonds due to the electron-withdrawing nature of the halogens, indicating sites susceptible to nucleophilic attack.

Understanding Electronic Transitions and Reactivity: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity.[13][14] The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).[15] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[16][17]

Protocol for HOMO-LUMO Analysis

The HOMO and LUMO energies and their spatial distributions are readily obtained from a standard DFT calculation. Visualization of these orbitals is crucial for understanding their contributions to chemical bonding and reactivity.

Detailed ORCA Input for Generating Molecular Orbital Information: The same input file used for the MEP calculation can be used, as it generates the necessary information for orbital visualization. The .gbw file produced by ORCA can be used with visualization software.

Visualization and Interpretation: Using software like Avogadro or Chemcraft, the HOMO and LUMO can be visualized as 3D surfaces.[1][18][19][20][21]

  • HOMO: The distribution of the HOMO will indicate the regions of the molecule that are most likely to act as electron donors in a chemical reaction. For substituted benzenes, the HOMO is often a

    π\piπ
    -orbital delocalized over the aromatic ring.

  • LUMO: The distribution of the LUMO will highlight the regions most susceptible to nucleophilic attack. In many aromatic systems, the LUMO is a

    π\piπ
    *-antibonding orbital.

  • HOMO-LUMO Gap: A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[17]

Table 2: Calculated Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Calculated Value
LUMO Calculated Value

| HOMO-LUMO Gap | Calculated Value |

Conclusion

The quantum chemical calculations detailed in this guide provide a robust and insightful approach to characterizing this compound. By systematically determining its optimized geometry, vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and frontier molecular orbitals, researchers in drug discovery and development can gain a profound understanding of its physicochemical properties. This knowledge is invaluable for predicting reactivity, designing synthetic routes, and ultimately, for the rational design of new and more effective therapeutic agents. The protocols presented here, utilizing the ORCA software, are intended to be both comprehensive and accessible, empowering scientists to leverage the predictive power of computational chemistry in their research endeavors.

References

Solubility of 4-Bromo-2-iodo-1-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-iodo-1-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No: 98273-59-7), a critical halogenated intermediate in advanced organic synthesis, particularly within pharmaceutical and materials science research. Due to the scarcity of published quantitative solubility data, this document synthesizes theoretical principles with actionable experimental protocols. It offers a predicted solubility profile based on physicochemical properties and the principle of "like dissolves like." Furthermore, it provides a detailed, field-proven methodology for researchers to quantitatively determine the solubility of this compound in various organic solvents, ensuring procedural accuracy and reliability. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a robust understanding of its solution behavior to optimize reaction conditions, purification, and formulation.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized aromatic compound featuring a methoxy group and two distinct halogen atoms—bromine and iodine—at specific positions on the benzene ring. This unique substitution pattern makes it an exceptionally valuable building block in organic chemistry.[1] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise construction of complex molecular architectures.[1]

Its application is most prominent in the synthesis of novel pharmaceutical agents and functional materials where precise control over molecular structure is paramount. Understanding the solubility of this solid compound is a critical, yet often overlooked, prerequisite for its effective use. Proper solvent selection impacts:

  • Reaction Kinetics and Yield: Ensuring the compound is fully dissolved is essential for homogeneous reaction conditions, leading to optimal reaction rates and product yields.

  • Purification Efficiency: Solubility data guides the choice of solvents for crystallization, precipitation, and chromatographic purification.

  • Handling and Dosing: Accurate preparation of stock solutions for screening or automated synthesis relies on known solubility limits.

This guide provides the foundational knowledge and practical methods to address these challenges.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98273-59-7[2][3]
Molecular Formula C₇H₆BrIO[2][3]
Molecular Weight 312.93 g/mol [3]
Physical Form Solid[2]
IUPAC Name This compound[2][3]
Storage 2-8°C, sealed in dry, dark place[2]

The structure of this compound is characterized by a largely non-polar benzene core. The methoxy group (-OCH₃) introduces a slight polar character, but the molecule lacks strong hydrogen bond donating or accepting groups (like -OH or -NH₂). The large, polarizable halogen atoms (Br, I) contribute to van der Waals forces.

Based on the "like dissolves like" principle, we can predict its solubility behavior:

  • High Solubility is expected in non-polar and moderately polar aprotic solvents that can effectively solvate the aromatic ring and halogen groups.

  • Low to Insoluble behavior is expected in highly polar, protic solvents like water, as the molecule cannot effectively participate in the solvent's hydrogen-bonding network.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polar, AproticModerate to HighVan der Waals interactions dominate.
Toluene Non-polar, AproticHighPi-pi stacking and van der Waals interactions with the aromatic ring.
Dichloromethane (DCM) Polar, AproticHighDipole-dipole interactions can solvate the molecule effectively.
Chloroform Polar, AproticHighSimilar to DCM, provides effective solvation.
Ethyl Acetate Polar, AproticModerateOffers a balance of polarity; should be a good solvent.
Acetone Polar, AproticModerateThe ketone group provides polarity for dissolution.
Tetrahydrofuran (THF) Polar, AproticHighThe ether oxygen and ring structure provide good solvation.
Dimethyl Sulfoxide (DMSO) Polar, AproticHighA highly polar aprotic solvent, very effective for a wide range of organic solids.
Methanol / Ethanol Polar, ProticLow to ModerateThe polar hydroxyl group is less compatible with the non-polar regions of the molecule.
Water Highly Polar, ProticInsolubleThe molecule is large, non-polar, and cannot overcome the strong hydrogen bonding in water.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method , a gold-standard technique for determining the thermodynamic solubility of a solid compound in a solvent. This method ensures the establishment of a true equilibrium between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg precision)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control or a thermostatted water bath

  • Calibrated positive displacement pipettes

  • Volumetric flasks (Class A)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Step-by-Step Methodology
  • Preparation of the Standard Curve: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution of known concentration (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known lower concentrations. c. Analyze these standards by HPLC-UV (or another validated method) and plot the instrument response (e.g., peak area) against concentration to generate a linear standard curve. The R² value should be >0.995.

  • Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a pre-weighed scintillation vial. An "excess" means adding enough solid so that a visible amount remains undissolved at equilibrium. A starting point would be ~50 mg of solid to 2 mL of solvent. b. Record the exact mass of the added solid. c. Add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial. d. Securely cap the vial and place it on the orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 250 rpm). e. Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.

  • Sample Analysis: a. After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to sediment. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates. d. Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or a suitable solvent to bring its concentration within the linear range of the previously established standard curve. e. Analyze the diluted sample by HPLC-UV under the same conditions as the standards.

  • Calculation of Solubility: a. Use the peak area of the diluted sample and the equation of the standard curve (y = mx + c) to determine the concentration of the diluted sample. b. Back-calculate the concentration of the original, undissolved saturated solution using the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness
  • Visual Confirmation: The continued presence of excess solid at the end of the equilibration period confirms that a saturated solution was achieved.

  • Time-Point Sampling: For rigorous studies, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent across the later time points, it provides strong evidence that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability and precision of the results.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Calibration Standards (Serial Dilution) prep_stock->prep_standards analyze_standards Analyze Standards (HPLC-UV) prep_standards->analyze_standards gen_curve Generate Standard Curve (Conc. vs. Response) analyze_standards->gen_curve calculate_conc Calculate Concentration using Standard Curve gen_curve->calculate_conc Use Curve Equation add_excess Add Excess Solid to Vial add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate on Shaker (24-48h at Constant Temp.) add_solvent->equilibrate sediment Sediment Excess Solid equilibrate->sediment filter_supernatant Filter Supernatant (0.22 µm) sediment->filter_supernatant dilute_sample Dilute Saturated Solution filter_supernatant->dilute_sample analyze_sample Analyze Sample (HPLC-UV) dilute_sample->analyze_sample analyze_sample->calculate_conc final_sol Determine Final Solubility (mg/mL or mol/L) calculate_conc->final_sol

Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.

Conclusion

While specific solubility data for this compound is not widely published, a robust understanding of its solution behavior can be achieved through theoretical prediction and systematic experimentation. Its chemical structure suggests high solubility in common aprotic organic solvents like DCM, THF, and toluene, and poor solubility in water. For researchers requiring precise quantitative data for process optimization, the provided isothermal shake-flask protocol offers a reliable and scientifically sound method. Adherence to this detailed workflow will ensure the generation of accurate and reproducible solubility data, a critical parameter for leveraging the full synthetic potential of this versatile chemical intermediate.

References

A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-2-iodo-1-methoxybenzene, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and critical applications in the synthesis of complex organic molecules.

Introduction: A Versatile Halogenated Building Block

This compound (CAS Number: 98273-59-7) is a dihalogenated aromatic compound that serves as a highly versatile intermediate in organic synthesis.[1] Its structure, featuring both a bromine and an iodine atom on a methoxybenzene core, offers orthogonal reactivity, allowing for selective functionalization at two distinct positions. This unique characteristic makes it an invaluable tool for the construction of complex molecular architectures, particularly in the pharmaceutical industry.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this molecule's utility. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective transformations at the 2-position while leaving the bromo group at the 4-position available for subsequent reactions. This strategic advantage allows for a stepwise and controlled approach to the synthesis of highly substituted aromatic compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and handling in a laboratory setting.

PropertyValueSource
CAS Number 98273-59-7[2]
Molecular Formula C₇H₆BrIO[2]
Molecular Weight 312.93 g/mol [2]
Appearance Solid
Purity Typically ≥98%
Storage Keep in a dark place, sealed in dry, 2-8°C

Spectroscopic Data:

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.87-7.88 (d, 1H), 7.39-7.42 (dd, 1H), 6.67-6.70 (d, 1H), 3.86 (s, 3H).[3]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, 57.0.[3]

  • GC-MS (m/z): 312.05 [M]⁺, 314.05 [M]⁺.[3]

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity needs. The typical purity offered is 98%. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich AMBH2D6F838498%Grams
Ambeed AMBH2D6F838498%Grams
CP Lab Safety -98%25g
American Elements -Up to 99.999%Research and bulk
NINGBO INNO PHARMCHEM CO.,LTD. -High PurityInquire for quantities
BLD Pharm -≥98%Grams to Kilograms
Georganics GEO-02666High PurityMilligrams to Kilograms

Synthesis of this compound

The most common laboratory-scale synthesis of this compound starts from the readily available precursor, 4-bromoanisole. The process involves a regioselective iodination at the ortho-position to the methoxy group.

Experimental Protocol: Iodination of 4-Bromoanisole

This protocol is based on established iodination methodologies for electron-rich aromatic compounds.

Materials:

  • 4-Bromoanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-bromoanisole (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution in portions, ensuring the temperature remains at 0°C.

  • Slowly add trifluoroacetic acid (0.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Bromoanisole 4-Bromoanisole Reaction_Mixture Reaction Mixture (0°C) 4-Bromoanisole->Reaction_Mixture NIS NIS NIS->Reaction_Mixture TFA TFA TFA->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Quenching Quench with Na2S2O3 Reaction_Mixture->Quenching Stir until completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Product 4-Bromo-2-iodo- 1-methoxybenzene Chromatography->Product Pure Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a powerful tool for medicinal chemists, particularly in the construction of kinase inhibitors and other complex bioactive molecules.[4]

Orthogonal Reactivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions. The C-I bond, being more reactive, readily participates in reactions like Suzuki-Miyaura and Sonogashira couplings under milder conditions, leaving the C-Br bond intact for subsequent transformations.[5] This enables the introduction of diverse functionalities at the 2- and 4-positions in a controlled manner.

Orthogonal_Reactivity Start This compound Iodo (Pos 2) Bromo (Pos 4) Step1 Suzuki or Sonogashira Coupling (Milder Conditions) Start:f0->Step1 More Reactive Intermediate 4-Bromo-2-substituted-1-methoxybenzene R¹ (Pos 2) Bromo (Pos 4) Step1->Intermediate:f0 Step2 Suzuki or Sonogashira Coupling (Harsher Conditions) Intermediate:f1->Step2 Less Reactive Final 2,4-Disubstituted-1-methoxybenzene R¹ (Pos 2) R² (Pos 4) Step2->Final:f1

Caption: Selective cross-coupling strategy.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aromatic core that binds to the hinge region of the kinase enzyme. This compound serves as an excellent starting material for building such scaffolds. For example, a Suzuki coupling at the 2-position can introduce a key aromatic or heteroaromatic group, followed by a subsequent coupling or amination at the 4-position to append a solubilizing or target-interacting moiety.[4]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory environment.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for advanced organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties, commercial availability, and, most importantly, its capacity for selective and sequential functionalization through orthogonal cross-coupling reactions make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of novel therapeutics and other complex molecular targets.

References

Methodological & Application

Protocol for the Site-Selective Suzuki-Miyaura Coupling of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated aromatic compounds.

This application note provides a detailed protocol and scientific rationale for the site-selective Suzuki-Miyaura coupling of 4-Bromo-2-iodo-1-methoxybenzene. This substrate features two distinct halogen atoms, offering a handle for sequential, controlled derivatization. By exploiting the inherent differences in carbon-halogen bond reactivity, we can achieve highly selective arylation at the C-2 position (the site of the iodine atom) while preserving the C-4 bromo group for subsequent transformations. This approach is a powerful strategy for the efficient construction of complex, polysubstituted aromatic scaffolds.

Principle of Regioselectivity: C-I vs. C-Br Bond Reactivity

The cornerstone of this protocol is the predictable regioselectivity governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The first and typically rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the organohalide to the palladium(0) catalyst.[4] The rate of this step is inversely related to the carbon-halogen bond dissociation energy (BDE).

The general reactivity trend for halogens in oxidative addition is: C–I > C–Br > C–Cl > C–F .[3][5]

The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst.[5] This intrinsic electronic difference allows for the selective functionalization at the C-2 iodo-position of this compound under carefully controlled conditions, leaving the more robust C-4 bromo-position untouched. This selective activation is a key tool for building molecular complexity in a controlled, stepwise manner.[6]

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (preferentially the C-I bond in our substrate) to form a square planar Pd(II) complex.[9][10]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation by a base, which is believed to form a more nucleophilic "ate" complex with the boronic acid (e.g., [R-B(OH)₃]⁻), facilitating the ligand exchange on the palladium center.[11][12][13]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][9]

Suzuki_Catalytic_Cycle cluster_main Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Halide R¹-Pd(II)L₂-X OA->PdII_Halide TM Transmetalation PdII_Halide->TM R²B(OH)₂ Base PdII_Diorgano R¹-Pd(II)L₂-R² TM->PdII_Diorgano RE Reductive Elimination PdII_Diorgano->RE RE->Pd0 Regeneration Product Product R¹-R² RE->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reagents and Conditions

The following table summarizes the necessary reagents for the selective monocoupling at the C-2 position.

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundElectrophile1.0The limiting reagent.
Arylboronic AcidNucleophile1.1 - 1.5A slight excess ensures complete consumption of the starting material. Using boronic esters (e.g., pinacol esters) can improve stability and reduce homocoupling.[14]
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source. Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used with a phosphine ligand like PPh₃ or more advanced Buchwald ligands.[15][16]
BaseActivator2.0 - 3.0K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base is crucial for activating the boronic acid for transmetalation.[11]
SolventReaction Medium-A degassed mixture of an organic solvent and water is typical. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (e.g., in a 4:1 ratio).[4][14]

Detailed Experimental Protocol

This protocol describes the selective coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow start Start setup 1. Reaction Setup Add solids (substrate, boronic acid, base) to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x cycles). setup->inert addition 3. Reagent Addition Add degassed solvent, then add catalyst under positive inert gas flow. inert->addition reaction 4. Reaction Heat mixture (e.g., 80-100 °C) with vigorous stirring. addition->reaction monitoring 5. Monitoring Track progress via TLC or LC-MS until starting material is consumed. reaction->monitoring workup 6. Aqueous Workup Cool, dilute with EtOAc/H₂O, separate layers, extract aqueous phase, wash combined organics with brine. monitoring->workup purify 7. Purification Dry organic layer (e.g., Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end Final Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[17]

  • Establish Inert Atmosphere: Seal the flask with a septum or connect to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[18]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction mixture should be stirred to form a suspension. Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[17][18]

  • Reaction Execution: Place the flask in a pre-heated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete when the this compound starting material is no longer visible. Reaction times can vary from 2 to 24 hours.[7]

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[17]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-bromo-1-methoxybenzene product.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction: The primary culprit is often oxygen deactivating the catalyst. Ensure solvents are properly degassed and the inert atmosphere is maintained throughout the setup. The activity of the boronic acid can also be an issue; some are prone to decomposition.[14] Consider using the corresponding pinacol ester.

  • Homocoupling: The formation of a biaryl product from the boronic acid (R²-R²) can occur, especially at higher temperatures or if the reaction is not sufficiently deoxygenated.[14] Using a slight excess of the boronic acid, rather than a large excess, can mitigate this.

  • Double Coupling: While selectivity for the C-I bond is high, forcing conditions (prolonged reaction times, high temperatures, or highly active catalysts) may lead to a secondary coupling at the C-Br position. Careful monitoring is key to stopping the reaction after the first coupling is complete.

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene (R²-H), reducing the amount of nucleophile available for coupling. This is more common with electron-rich or sterically hindered boronic acids. Using a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes help.[4]

Conclusion

This protocol provides a robust and reliable method for the site-selective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, a diverse range of aryl groups can be installed at the C-2 position with high fidelity. The resulting 2-aryl-4-bromo-1-methoxybenzene product is a valuable intermediate, primed for subsequent cross-coupling reactions at the C-4 position, thereby enabling the efficient and modular synthesis of complex biaryl and terphenyl structures.

References

Sonogashira reaction of 4-Bromo-2-iodo-1-methoxybenzene with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Chemoselective Sonogashira Coupling: Synthesis of 2-Alkynyl-4-bromo-1-methoxybenzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed transformation is indispensable in medicinal chemistry and materials science, enabling the construction of complex molecular architectures under remarkably mild conditions.[2][3] Arylalkynes are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and conjugated organic materials.[3][4] The ability to selectively introduce an alkynyl group onto a multi-functionalized aromatic scaffold is a critical capability in the synthesis of novel chemical entities for drug discovery programs.[2]

This application note provides a detailed guide to the Sonogashira reaction of 4-Bromo-2-iodo-1-methoxybenzene with various terminal alkynes. The presence of two distinct halogen substituents on the aromatic ring—iodine and bromine—presents a classic challenge of chemoselectivity. We will explore the mechanistic basis for achieving highly selective coupling at the iodo-position and provide a robust, validated protocol for synthesizing 2-alkynyl-4-bromo-1-methoxybenzene intermediates, which are valuable precursors for further functionalization.

The Principle of Chemoselectivity in Dihaloarenes

The success of a selective Sonogashira coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The universally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][5] This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds (C-I < C-Br < C-Cl < C-F).

The rate-limiting step of the Sonogashira reaction is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] Due to the weaker C-I bond, the oxidative addition of the iodo-substituent on this compound to the Pd(0) complex occurs at a significantly faster rate than the oxidative addition of the bromo-substituent. This intrinsic difference in reactivity allows for the precise and selective formation of the C(sp²)-C(sp) bond at the C-2 position while leaving the C-4 bromo-substituent intact for subsequent downstream transformations, such as Suzuki or Buchwald-Hartwig couplings.[5][6]

The Catalytic Machinery: A Dual-Metal System

The Sonogashira reaction elegantly employs two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] This dual-catalyst system allows the reaction to proceed under mild conditions, a significant improvement over earlier, harsher methods.[1]

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the two coupling partners together. It begins with the oxidative addition of the aryl halide (in our case, the C-I bond) to a Pd(0) species, forming a Pd(II)-aryl intermediate.[6]

  • The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne. In the presence of a base (typically an amine), the copper(I) salt facilitates the deprotonation of the alkyne to form a highly reactive copper acetylide intermediate.[8]

  • Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II)-aryl complex.[6] The resulting diorganopalladium(II) species then undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Below is a diagram illustrating the widely accepted mechanism for the Sonogashira cross-coupling reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Diorgano CuI Cu(I) Transmetalation->CuI CuI regenerated RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-C≡CR ArI Ar-I Pi_Complex [Cu(I)]⁺[H-C≡CR] CuI->Pi_Complex Deprotonation Deprotonation (Base) Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne H-C≡CR Alkyne->CuI

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Selective Alkynylation of this compound

This protocol provides a general method for the coupling of this compound with a generic terminal alkyne.

Materials & Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Reaction Vessel (Schlenk flask or equivalent)

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (Diethyl ether, sat. aq. NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Amine bases are corrosive and have strong odors.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 eq), and finally the terminal alkyne (1.1 - 1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and insoluble salts.[9][10] Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-alkynyl-4-bromo-1-methoxybenzene product.[10]

The following diagram outlines the general experimental workflow.

Caption: General workflow for the Sonogashira coupling experiment.

Illustrative Data & Scope

The chemoselective Sonogashira coupling of this compound is a high-yielding and versatile reaction, tolerating a wide range of terminal alkynes.

EntryTerminal Alkyne (R-C≡CH)Product (2-Alkynyl-4-bromo-1-methoxybenzene)Typical Yield
1Phenylacetylene>90%
21-Hexyne>85%
33,3-Dimethyl-1-butyne>88%
4(Trimethylsilyl)acetylene>95%

Troubleshooting & Key Considerations

  • No Reaction: Ensure reagents and solvents are anhydrous and the system is free of oxygen. Catalyst activity can be compromised by air and moisture.

  • Formation of Alkyne Dimer (Glaser Coupling): This side reaction is promoted by the copper catalyst in the presence of oxygen.[11] Thoroughly degassing the reaction mixture is crucial to minimize this byproduct. If it persists, a copper-free Sonogashira protocol may be considered.[12]

  • Low Yield: For sterically hindered or electron-rich alkynes, increased catalyst loading or gentle heating may be necessary. The choice of ligand on the palladium can also significantly impact efficiency.

  • Difficult Purification: Dark coloration in the crude product often indicates residual palladium or copper species.[13] A plug of silica or treatment with activated charcoal can sometimes help. Ensuring complete removal of catalyst salts by filtration through Celite is the first important step.[9]

Conclusion

The Sonogashira reaction of this compound provides a reliable and highly chemoselective route to valuable 2-alkynyl-4-bromo-1-methoxybenzene intermediates. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, this protocol allows for the precise installation of an alkynyl moiety, leaving a bromine handle available for subsequent synthetic elaborations. This strategy is a powerful tool for building molecular complexity, making it highly relevant for researchers in drug discovery and materials science.

References

Application Notes & Protocols: Chemoselective Stille Coupling of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemoselective Stille cross-coupling of 4-Bromo-2-iodo-1-methoxybenzene. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is leveraged to achieve site-selective functionalization at the C-2 position. We will explore the mechanistic underpinnings of this selectivity, detail the critical parameters for reaction optimization, and provide a robust, field-proven experimental protocol designed for high yield and selectivity. This document is intended to empower researchers to successfully utilize this versatile building block for the synthesis of complex, multi-substituted aromatic compounds.

Introduction: The Strategic Value of Sequential Cross-Coupling

Polyhalogenated aromatic compounds are powerful synthons in medicinal chemistry and materials science, offering multiple reaction sites for the programmed construction of complex molecular architectures. The substrate, this compound, is a prime example of a scaffold designed for sequential functionalization. The ability to selectively address one halogen in the presence of another is paramount for synthetic efficiency, avoiding protection-deprotection sequences and enabling divergent synthesis from a common intermediate.

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic electrophile, is exceptionally well-suited for this purpose.[1] Its tolerance for a wide array of functional groups and the relative stability of organotin reagents make it a reliable choice.[2][3] The key to success with a dihalide substrate lies in exploiting the kinetic differences in the oxidative addition step, which is the foundational principle of the protocols described herein.

Core Principle: The Mechanism of Chemoselectivity

The selectivity of the Stille coupling on this compound is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-I versus the C-Br bond. This step is typically the rate-determining phase of the catalytic cycle.[4]

The established reactivity trend for aryl halides in palladium-catalyzed cross-couplings is:

C–I > C–Br > C–Cl [5]

This trend is directly related to the carbon-halogen bond dissociation energies; the weaker C-I bond presents a lower activation energy barrier for the insertion of the Pd(0) catalyst.[4] By carefully controlling the reaction conditions, particularly temperature, we can create a kinetic window where the oxidative addition occurs exclusively at the C-2 (iodo) position, leaving the C-4 (bromo) position untouched for subsequent transformations.

The Stille Catalytic Cycle

The catalytic cycle for the Stille reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6] For this compound, the critical first step dictates the chemoselectivity of the entire process.

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Pd-II) pd0->ox_add Oxidative Addition (Selective at C-I Bond) substrate 4-Bromo-2-iodo- 1-methoxybenzene substrate->ox_add product 4-Bromo-2-aryl- 1-methoxybenzene stannane R-Sn(Bu)₃ trans Transmetalation Intermediate (Pd-II) stannane->trans ox_add->trans Transmetalation trans->pd0  Regeneration  of Pd(0) trans->product Reductive Elimination

Caption: Selective Stille catalytic cycle for this compound.

Optimizing Reaction Parameters: A Guide to Selectivity and Yield

Achieving high selectivity and yield requires careful control over several experimental variables. The interplay between these factors determines the success of the reaction.

ParameterRecommendationRationale & Causality
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with added ligand.Pd(PPh₃)₄ is a reliable Pd(0) source, directly entering the catalytic cycle. Pd₂(dba)₃ is also effective but requires a phosphine ligand to be added. Both are standard for achieving high reactivity.[2][7]
Ligand Triphenylphosphine (PPh₃) or other ancillary phosphine ligands (e.g., P(o-tol)₃).Ligands stabilize the Pd(0) species. Standard phosphines like PPh₃ provide a good balance of reactivity and stability. Electron-rich, bulky ligands can sometimes accelerate the reaction but may require further optimization.[8]
Organostannane 1.1 - 1.2 equivalents of aryl-, vinyl-, or alkynyltributylstannane.A slight excess of the organostannane ensures complete consumption of the aryl halide. Organostannanes are air- and moisture-stable, simplifying handling.[1][3]
Solvent Anhydrous, degassed Toluene or Dioxane.Non-polar aprotic solvents are standard for Stille couplings. They must be rigorously dried and degassed to prevent catalyst deactivation and side reactions.[9]
Temperature 80-100°C (Critical for Selectivity) This is the most critical parameter. Temperatures ≤ 80°C strongly favor selective oxidative addition at the C-I bond. Increasing the temperature towards 110°C or higher risks loss of selectivity, leading to the formation of di-substituted byproducts as the C-Br bond begins to react.[9]
Additives Copper(I) Iodide (CuI) (optional, 5-10 mol%).CuI can act as a co-catalyst, accelerating the transmetalation step, which can sometimes be the rate-limiting step. This may allow the reaction to proceed efficiently at lower temperatures, further enhancing selectivity.[8][10]

Experimental Workflow & Detailed Protocol

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for performing the chemoselective Stille coupling.

Workflow start Start setup Reaction Setup (Flame-dried Schlenk flask, add solids) start->setup inert Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3 times) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent stannane Add Organostannane Reagent via Syringe solvent->stannane heat Heat to 80-100°C & Monitor Reaction (TLC, GC-MS) stannane->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: Standard laboratory workflow for the Stille coupling protocol.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific organostannane partners.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Organostannane reagent (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous, degassed toluene

  • Standard glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound and Pd(PPh₃)₄.

  • Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous and degassed toluene via syringe to dissolve the solids. Stir the mixture for 5 minutes.

  • Reagent Addition: Add the organostannane reagent neat (if liquid) or as a solution in toluene via syringe.

  • Heating and Monitoring: Immerse the flask in a pre-heated oil bath set to 90°C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Reaction Quench and Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir vigorously for 30 minutes during each wash to precipitate the tin salts.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-bromo-2-substituted-1-methoxybenzene product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Impure/wet reagents or solvent.1. Use a fresh batch of catalyst. Ensure the reaction is kept under a strict inert atmosphere.2. Gradually increase temperature in 5-10°C increments, but do not exceed 100-105°C to maintain selectivity.3. Use freshly distilled/dried solvents and pure reagents.
Low Selectivity (Di-substituted product) 1. Reaction temperature is too high.2. High catalyst loading or prolonged reaction time.1. Reduce the temperature to 80-90°C. This is the most effective way to prevent reaction at the C-Br bond.[9]2. Reduce catalyst loading to 1-2 mol%. Stop the reaction as soon as the starting material is consumed.
Homocoupling of Organostannane Presence of oxygen; catalyst decomposition.Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.[1][6]
Difficulty Removing Tin Byproducts Incomplete precipitation of tin salts.Perform the aqueous KF wash multiple times with vigorous stirring. Alternatively, filter the crude product through a plug of silica gel treated with 5-10% triethylamine in the eluent.[6]

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Substituted Dibenzofurans from 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of functionalized dibenzofurans, a core scaffold in numerous pharmaceuticals and natural products. We present a robust, two-step synthetic strategy commencing with 4-Bromo-2-iodo-1-methoxybenzene. The methodology leverages a sequential, site-selective palladium-catalyzed O-arylation followed by an intramolecular C-H activation/cyclization cascade. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed mechanistic insights, step-by-step protocols, and expert troubleshooting advice to ensure reproducible and high-yielding outcomes.

Introduction and Strategic Overview

Dibenzofurans are a privileged class of heterocyclic compounds, forming the structural backbone of molecules with a wide array of biological activities. Their synthesis has long been a focal point of chemical research.[1][2] This guide details a modern and efficient pathway that utilizes palladium catalysis to construct the dibenzofuran core from a strategically functionalized starting material, this compound.

The Rationale for this compound:

The choice of this starting material is deliberate and advantageous. The differential reactivity of the C–I and C–Br bonds under palladium catalysis allows for a selective and sequential reaction strategy. The C–I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more stable C–Br bond. This allows us to first construct a key diaryl ether intermediate via coupling at the C-2 position, while leaving the C-4 bromine atom intact for potential downstream functionalization. The methoxy substituent serves as a valuable handle and electronic modulator for the aromatic system.[3]

Overall Synthetic Pathway:

The synthesis is executed in two distinct but synergistic steps:

  • Step 1: Buchwald-Hartwig O-Arylation: Formation of a 2-phenoxy-4-bromo-iodobenzene intermediate by selectively coupling this compound with a phenolic partner at the C-I bond.

  • Step 2: Intramolecular C-H Activation/Cyclization: Palladium-catalyzed intramolecular cyclization of the diaryl ether intermediate to forge the final C-C bond, completing the dibenzofuran ring system.[4][5]

This approach is highly modular, allowing for the introduction of diverse substituents on the phenolic coupling partner, thus enabling the creation of a library of dibenzofuran derivatives.

G cluster_0 Overall Workflow A 4-Bromo-2-iodo- 1-methoxybenzene C Diaryl Ether Intermediate (o-Iododiaryl Ether) A->C Step 1: Pd-Catalyzed O-Arylation (Buchwald-Hartwig) B Phenol Derivative B->C D Substituted Dibenzofuran C->D Step 2: Pd-Catalyzed Intramolecular C-H Activation G cluster_step1 Mechanism: O-Arylation cluster_step2 Mechanism: C-H Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl LigExch Ligand Exchange PdII_Aryl->LigExch PdII_OAr Ar-Pd(II)-OAr'(L)₂ LigExch->PdII_OAr RedElim Reductive Elimination PdII_OAr->RedElim RedElim->Pd0 Start Diaryl Ether Intermediate CH_Act C-H Activation/ Cyclometalation Start->CH_Act Product Dibenzofuran Reox Reoxidation (e.g., Air, Ag₂CO₃) PdII_cat Pd(II) Reox->PdII_cat PdII_cat->CH_Act Palladacycle Palladacycle Intermediate CH_Act->Palladacycle RedElim2 Reductive Elimination Palladacycle->RedElim2 Pd0_2 Pd(0) RedElim2->Product RedElim2->Pd0_2 Pd0_2->Reox

References

The Strategic Utility of 4-Bromo-2-iodo-1-methoxybenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can significantly impact the synthetic route's efficiency, yield, and overall cost-effectiveness. 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7) has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, possessing a methoxy group and two distinct halogen atoms (bromine and iodine) on a benzene ring, offers a powerful platform for sequential and regioselective functionalization.[1][2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will explore its utility in key synthetic transformations, provide detailed, field-proven protocols, and discuss the mechanistic principles that govern its reactivity.

Core Principle: The Power of Differential Reactivity

The primary strategic advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This inherent difference in reactivity allows for predictable and selective functionalization at the C-2 position (iodine) under milder conditions, while leaving the C-4 position (bromine) intact for subsequent transformations. This sequential cross-coupling capability is a cornerstone of modern synthetic strategy, enabling the convergent synthesis of highly substituted aromatic compounds.

Application I: Regioselective Sonogashira Coupling for the Synthesis of Alkynyl Arenes

The Sonogashira cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. In the case of this compound, this reaction can be performed with high regioselectivity to introduce an alkynyl group at the C-2 position. The resulting 2-alkynyl-4-bromo-1-methoxybenzene is a valuable intermediate that can undergo further diversification at the C-4 position.

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key step for regioselectivity is the initial oxidative addition of the aryl halide to the Pd(0) species. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this oxidative addition occurs preferentially at the C-2 position of this compound.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate Determining for Selectivity) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Coupled_Product Ar-C≡CR Reductive_Elimination->Coupled_Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R-C≡CH, Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Transfers Alkyne

Figure 1: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
Protocol: Regioselective Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a typical procedure for the regioselective Sonogashira coupling at the C-2 position.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound98273-59-7312.931.01.0
Phenylacetylene536-74-3102.141.21.2
PdCl₂(PPh₃)₂13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.060.06
Triethylamine (Et₃N)121-44-8101.193.03.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-1-methoxy-2-(phenylethynyl)benzene.

Application II: Regioselective Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents. Similar to the Sonogashira reaction, the Suzuki coupling of this compound can be controlled to occur selectively at the C-2 position.

Protocol: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the selective formation of a C-C bond at the C-2 position.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound98273-59-7312.931.01.0
Phenylboronic acid98-80-6121.931.21.2
Pd(PPh₃)₄14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-2-phenyl-1-methoxybenzene.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add_Reagents Add this compound, Phenylboronic acid, K₂CO₃ to a dry Schlenk flask. Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon (3x). Add_Reagents->Inert_Atmosphere Add_Catalyst Add Pd(PPh₃)₄ under positive Argon flow. Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed 1,4-Dioxane/Water. Add_Catalyst->Add_Solvent Heat Heat to 90 °C and stir for 12h. Add_Solvent->Heat Monitor Monitor by TLC/LC-MS. Heat->Monitor Cool Cool to RT. Monitor->Cool Reaction Complete Dilute Dilute with Ethyl Acetate. Cool->Dilute Wash Wash with H₂O and Brine. Dilute->Wash Dry Dry over MgSO₄, filter, and concentrate. Wash->Dry Purify Purify by Column Chromatography. Dry->Purify End End Product Purify->End

Figure 2: Experimental Workflow for a Regioselective Suzuki-Miyaura Coupling.

Application III: Synthesis of Dibenzofuran Scaffolds

Dibenzofurans are an important class of heterocyclic compounds that form the core of many biologically active molecules, including some with anticancer and antibacterial properties.[3] this compound can serve as a precursor for the synthesis of substituted dibenzofurans. A potential synthetic route involves an initial cross-coupling reaction at the C-2 position, followed by an intramolecular C-O bond formation. For instance, a Suzuki coupling with an ortho-hydroxyphenylboronic acid derivative would yield an intermediate primed for a subsequent intramolecular cyclization to form the dibenzofuran core.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables predictable and regioselective functionalization through sequential cross-coupling reactions. This allows for the efficient construction of complex, highly substituted aromatic systems that are central to the design of novel therapeutic agents. The protocols and mechanistic insights provided in this application note serve as a guide for harnessing the full synthetic potential of this valuable intermediate.

References

The Strategic Utility of 4-Bromo-2-iodo-1-methoxybenzene in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Controlled Molecular Architectures

In the landscape of materials science, the precise construction of complex organic molecules is paramount to achieving desired functional properties. 4-Bromo-2-iodo-1-methoxybenzene (also known as 4-bromo-2-iodoanisole) has emerged as a highly valuable and versatile building block for the synthesis of advanced materials, particularly in the realm of organic electronics.[1] Its utility stems from the presence of two different halogen atoms—iodine and bromine—on the anisole core. This differential halogenation provides a strategic advantage for chemists, enabling sequential and regioselective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This reactivity difference allows for the selective functionalization of the iodine-bearing position, while leaving the bromine atom available for a subsequent, distinct transformation. This stepwise approach is fundamental to the construction of well-defined conjugated oligomers and polymers with tailored electronic and photophysical properties.

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the underlying chemical principles that govern its reactivity.

Core Application: Sequential Cross-Coupling for Conjugated Systems

The primary application of this compound in materials science is as a precursor for the synthesis of conjugated oligomers and polymers. These materials are the active components in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the conjugated material, which dictates its electronic bandgap, charge carrier mobility, and solid-state packing.

The differential reactivity of the C-I and C-Br bonds in this compound allows for a modular and controlled approach to polymer synthesis. A typical strategy involves a Sonogashira coupling at the more reactive C-I position, followed by a Suzuki coupling at the C-Br position. This sequence allows for the introduction of different functional groups at either end of the monomer unit, leading to the formation of precisely defined repeating units within a polymer chain.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of a conjugated polymer using this compound as a key building block.

G A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Step 1 C Mono-alkynylated Intermediate B->C D Suzuki Coupling (Arylboronic Acid, Pd catalyst) C->D Step 2 E Fully Functionalized Monomer D->E F Polymerization E->F Step 3 G Conjugated Polymer F->G

Caption: A generalized workflow for the synthesis of a conjugated polymer.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step guide for the sequential Sonogashira and Suzuki cross-coupling reactions using this compound. These protocols are based on established methodologies for similar dihalogenated aromatic compounds and should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Regioselective Sonogashira Coupling at the C-I Position

This protocol details the selective coupling of a terminal alkyne at the more reactive iodinated position of this compound.

Principle: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The higher reactivity of the C-I bond compared to the C-Br bond allows for this reaction to proceed with high selectivity at the 2-position of the anisole ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
This compound98273-59-7312.93Starting Material
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.13Coupling Partner
Bis(triphenylphosphine)palladium(II) chloride13965-03-2701.90Palladium Catalyst
Copper(I) iodide (CuI)7681-65-4190.45Co-catalyst
Triethylamine (TEA)121-44-8101.19Base and Solvent
Tetrahydrofuran (THF), anhydrous109-99-972.11Solvent

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (TEA). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired mono-alkynylated product.

Protocol 2: Suzuki Coupling at the C-Br Position

This protocol describes the subsequent functionalization of the remaining bromine position via a Suzuki cross-coupling reaction.

Principle: The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is ideal for forming carbon-carbon bonds and introducing aryl or vinyl substituents.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
Mono-alkynylated Intermediate from Protocol 1--Starting Material
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.93Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Toluene108-88-392.14Solvent
Ethanol64-17-546.07Co-solvent
Water7732-18-518.02Co-solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the mono-alkynylated intermediate (1.0 eq.) and the arylboronic acid (1.2 eq.) in a mixture of toluene, ethanol, and water.

  • Degassing: Bubble argon through the solution for 20-30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and potassium carbonate (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 12-24 hours.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to obtain the final, fully functionalized molecule.

Causality Behind Experimental Choices

The success of these sequential cross-coupling reactions hinges on several key experimental parameters:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands is critical. For Sonogashira couplings, a combination of a palladium(II) precatalyst and a copper(I) co-catalyst is common. In Suzuki couplings, a palladium(0) catalyst is typically used. The nature of the phosphine ligands can influence the catalyst's stability and activity.

  • Base: The base plays a crucial role in both reactions. In the Sonogashira coupling, an amine base like triethylamine deprotonates the terminal alkyne to form the reactive acetylide. In the Suzuki coupling, a base such as potassium carbonate is required for the transmetalation step.

  • Solvent: The choice of solvent is important for dissolving the reactants and catalyst, as well as for controlling the reaction temperature. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Temperature: The reaction temperature is a key parameter for controlling the rate and selectivity of the reaction. The greater reactivity of the C-I bond allows the Sonogashira coupling to often be performed at room temperature, while the less reactive C-Br bond in the subsequent Suzuki coupling typically requires heating.

Visualization of the Catalytic Cycles

To further understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki reactions.

Sonogashira_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-I(L2) Pd0->PdII Oxidative Addition (R-I) Product R-C≡CR' PdII_alkyne R-Pd(II)-C≡CR'(L2) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Deprotonation Cu_acetylide->PdII Alkyne R'C≡CH Base Base

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-Br(L2) Pd0->PdII Oxidative Addition (Ar-Br) Product Ar-Ar' PdII_Ar Ar-Pd(II)-Ar'(L2) PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Boronic_acid Ar'B(OH)2 Boronic_acid->PdII [Ar'B(OH)3]- Base Base

Caption: The catalytic cycle of the Suzuki coupling reaction.

Conclusion: Enabling Innovation in Materials Design

This compound stands as a testament to the power of strategic molecular design in advancing materials science. Its unique dihalogenated structure provides a reliable and controllable platform for the synthesis of complex conjugated materials. The ability to perform sequential and regioselective cross-coupling reactions opens up a vast design space for chemists and materials scientists to create novel organic semiconductors with tailored properties for a wide range of applications. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this versatile building block in their pursuit of the next generation of advanced organic materials.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-bromo-2-iodo-1-methoxybenzene, a highly versatile and strategically important building block in modern organic synthesis. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for remarkable regioselectivity, enabling the sequential and controlled introduction of diverse functionalities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Introduction: The Strategic Advantage of this compound

This compound (CAS 98273-59-7) is a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from the presence of two distinct halogen atoms on a methoxy-activated benzene ring. This unique arrangement provides a platform for programmed, site-selective functionalization, a critical requirement in the multi-step synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, which can be crucial for molecular recognition and bioactivity in final target compounds.[4] This guide elucidates the principles and practical methodologies for harnessing the synthetic potential of this valuable reagent.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.[5][6] These reactions generally proceed through a common catalytic cycle involving a palladium(0)/palladium(II) redox couple.[7][8] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.

The cycle comprises three key elementary steps:

  • Oxidative Addition: A coordinatively unsaturated Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[9][10]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]

Palladium Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)(X)L₂ Pd0->PdII_intermediate Oxidative Addition (+ Ar-X) PdII_coupled Ar-Pd(II)(R)L₂ PdII_intermediate->PdII_coupled Transmetalation (+ R-M) PdII_coupled->Pd0 Reductive Elimination (+ Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Regioselectivity: Exploiting the Halogen Reactivity Gradient

The primary strategic value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[12] This hierarchy is primarily governed by the bond dissociation energy of the carbon-halogen bond (C-I < C-Br), which directly impacts the rate-determining oxidative addition step. The weaker C-I bond undergoes oxidative addition to Pd(0) much more readily than the stronger C-Br bond.

This reactivity gradient is the key to achieving selective mono-functionalization. By employing mild reaction conditions, such as lower temperatures and shorter reaction times, it is possible to exclusively couple at the C-2 (iodo) position while leaving the C-4 (bromo) position intact for subsequent transformations.[12]

Regioselective Coupling cluster_workflow Workflow for Selective C-I Functionalization start This compound process Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) - Mild Conditions - Stoichiometric Coupling Partner (1.0-1.2 eq) start->process result 4-Bromo-2-(R)-1-methoxybenzene (C-Br bond remains intact) process->result further Further Cross-Coupling at C-Br position result->further

Caption: Workflow for regioselective coupling at the C-I position.

Application Protocols

The following protocols are representative methodologies. Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.[13]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[14][15] The reaction couples the aryl halide with an organoboron reagent in the presence of a base.[9]

Protocol: Selective Coupling of Phenylboronic Acid at the C-I Position

  • Reaction Setup: To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol, 314.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Solvent and Base Addition: Add toluene (5 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL).

  • Reaction Conditions: Vigorously stir the biphasic mixture and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2-phenyl-1-methoxybenzene.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Standard, efficient Pd(0) source for Suzuki couplings.[16]
Coupling Partner Phenylboronic Acid (1.2 eq.)Readily available organoboron reagent.
Base Na₂CO₃ (aq. 2M)Activates the boronic acid for transmetalation.[15]
Solvent Toluene / H₂OBiphasic system common for Suzuki reactions.
Temperature 80 °CProvides sufficient energy for catalysis without reacting the C-Br bond.
Expected Yield >85%Based on similar transformations.[16]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing arylalkynes, key components in materials science and precursors for heterocyclic synthesis.[13][17] It typically uses a palladium catalyst with a copper(I) co-catalyst.[13]

Protocol: Selective Coupling of Phenylacetylene at the C-I Position

  • Reaction Setup: To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol, 314.9 mg), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.1 mmol, 0.12 mL) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor reaction progress by TLC. The reaction is often complete within 2-4 hours.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (4-bromo-2-methoxyphenyl)ethynylbenzene.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2 mol%)A stable Pd(II) precatalyst, reduced in situ.
Co-catalyst CuI (4 mol%)Facilitates the formation of a copper acetylide, accelerating transmetalation.[17]
Base / Solvent Triethylamine (Et₃N)Acts as both the base to deprotonate the alkyne and as a solvent.
Coupling Partner Phenylacetylene (1.1 eq.)A common terminal alkyne.
Temperature Room TemperatureThe high reactivity of the C-I bond allows for very mild conditions.[16]
Expected Yield >90%Based on similar transformations.[16]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[18][19] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[20]

Protocol: Selective Coupling of Morpholine at the C-I Position

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg) and a bulky biarylphosphine ligand such as XPhos (0.036 mmol, 17.2 mg) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 314.9 mg) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(4-bromo-2-methoxyphenyl)morpholine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1.5 mol% Pd)A common and effective Pd(0) source.[20]
Ligand XPhos (3.6 mol%)A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.[18]
Base NaOtBu (1.4 eq.)A strong, non-nucleophilic base required to deprotonate the amine-Pd complex.[20]
Amine Morpholine (1.2 eq.)A representative secondary cyclic amine.
Solvent TolueneA common high-boiling, non-polar solvent for this reaction.
Temperature 100 °CHigher temperature is often needed for C-N coupling compared to C-C coupling.
Expected Yield 75-90%Based on general Buchwald-Hartwig amination scope.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to stilbenes and cinnamates.[21][22]

Protocol: Selective Coupling of n-Butyl Acrylate at the C-I Position

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 314.9 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg).

  • Reagent and Solvent Addition: Add n-butyl acrylate (1.5 mmol, 0.215 mL), triethylamine (Et₃N) (1.5 mmol, 0.21 mL), and anhydrous N,N-Dimethylformamide (DMF) (4 mL).

  • Reaction Conditions: Seal the tube and heat to 90 °C. Stir until the starting material is consumed as monitored by TLC (typically 8-16 hours).

  • Work-up: Cool the reaction mixture, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography to afford butyl (E)-3-(4-bromo-2-methoxyphenyl)acrylate.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)A common, air-stable Pd(II) precatalyst.
Ligand P(o-tol)₃ (4 mol%)A standard phosphine ligand for Heck reactions.
Base Triethylamine (Et₃N)Neutralizes the HX generated during the catalytic cycle.[9]
Alkene n-Butyl Acrylate (1.5 eq.)An electron-deficient alkene, which is highly reactive in the Heck reaction.
Solvent DMFA polar aprotic solvent that effectively dissolves the reagents.
Temperature 90 °CElevated temperature is typically required for the Heck reaction.
Expected Yield 70-85%Based on typical Heck reaction yields.[21]

Advanced Strategy: Sequential Cross-Coupling

The true synthetic power of this compound is realized in sequential coupling strategies. After the first selective coupling at the C-I position under mild conditions, the resulting 4-bromo-substituted product can be subjected to a second, different cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to functionalize the C-Br position. This allows for the efficient and controlled assembly of complex, unsymmetrically substituted aromatic cores from a single starting material.

Sequential Coupling start 4-Bromo-2-iodo- 1-methoxybenzene step1 Step 1: Sonogashira Coupling (e.g., with R¹-CCH) PdCl₂(PPh₃)₂, CuI, Et₃N, RT start->step1 intermediate 4-Bromo-2-(alkynyl)- 1-methoxybenzene step1->intermediate step2 Step 2: Suzuki Coupling (e.g., with R²-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃, 80-100 °C intermediate->step2 final 4-(Aryl)-2-(alkynyl)- 1-methoxybenzene step2->final

Caption: A sequential Sonogashira-Suzuki coupling strategy.

Conclusion

This compound serves as a premier building block for constructing complex molecular architectures. The predictable and exploitable reactivity difference between the iodo and bromo substituents enables highly regioselective and sequential functionalization. By mastering the application of cornerstone palladium-catalyzed reactions—Suzuki, Sonogashira, Buchwald-Hartwig, and Heck—researchers can unlock efficient synthetic routes to novel compounds for drug discovery, materials science, and beyond. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in demanding synthetic campaigns.

References

Application Note: A Step-by-Step Guide to the Regioselective Heck Reaction with 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Regioselectivity in Palladium Catalysis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a particularly instructive substrate: 4-Bromo-2-iodo-1-methoxybenzene. This di-halogenated arene presents an excellent case study in chemoselectivity, allowing for a targeted reaction at one halide while leaving the other intact for subsequent transformations. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner.

This document provides a comprehensive protocol and the underlying scientific principles for performing a regioselective Heck reaction on this compound. We will delve into the mechanistic details that govern this selectivity, offer a field-proven experimental procedure, and provide insights for troubleshooting and optimization.

The Principle of Regioselectivity: Why the C-I Bond Reacts First

The success of a selective Heck reaction on a di-haloarene hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The catalytic cycle of the Heck reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[3] This step is almost always the rate-determining step in the cycle.[4]

The reactivity order for aryl halides in oxidative addition is well-established: I > Br > Cl > F .[4][5] This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond (C-X). The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break. Consequently, the palladium(0) catalyst will preferentially insert into the C-I bond of this compound, leading to the formation of the desired product with high regioselectivity.[6] This allows the C-Br bond to be preserved for subsequent cross-coupling reactions, such as a Suzuki, Stille, or a second Heck coupling.[7][8]

The Heck Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10]

  • Catalyst Activation (Pre-catalyst Reduction): The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂).[1][11]

  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond of the aryl iodide, forming a square planar Pd(II) intermediate.[3]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon σ-bond.[9][12]

  • β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (a β-hydrogen) must be accessible. A syn-β-hydride elimination occurs, forming the final substituted alkene product and a palladium-hydride species.[13]

  • Catalyst Regeneration: A base, such as triethylamine or potassium carbonate, neutralizes the generated H-X acid, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[14]

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_complex alkene_coord Alkene Coordination & Migratory Insertion pd2_complex->alkene_coord inserted_complex R-CH₂-CH(Ar)-Pd(II)-I(L)₂ alkene_coord->inserted_complex beta_elimination syn-β-Hydride Elimination inserted_complex->beta_elimination product_complex [H-Pd(II)-I(L)₂] + Product beta_elimination->product_complex product Product (Substituted Alkene) beta_elimination->product regeneration Reductive Elimination (Base-mediated) product_complex->regeneration regeneration->pd0 base Base + H-I regeneration->base aryl_halide Ar-I aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coord

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with styrene as a representative alkene.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeRole/Purpose
This compound328.901.0329 mgAryl halide substrate
Styrene104.151.2138 µL (125 mg)Alkene coupling partner
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mgCatalyst precursor
Triphenylphosphine (PPh₃)262.290.04 (4 mol%)10.5 mgLigand (stabilizes catalyst)
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase (regenerates catalyst)
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mLSolvent
Inert Gas (Nitrogen or Argon)---Provides an inert atmosphere
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a dry 25 mL round-bottom flask or Schlenk tube.

    • Add this compound (329 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol) to the flask.

    • Rationale: Adding the solid reagents first allows for efficient removal of air and moisture. PPh₃ is used as a ligand to stabilize the Pd(0) species and prevent its decomposition into palladium black.[1] K₂CO₃ is a cost-effective and efficient inorganic base for regenerating the catalyst.[9]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum and attach it to a Schlenk line or balloon filled with an inert gas (Nitrogen or Argon).

    • Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.

    • Rationale: Although many Heck reactions are robust, an inert atmosphere is best practice to protect the phosphine ligand from oxidation and ensure the stability and longevity of the active Pd(0) catalyst.[15]

  • Solvent and Reactant Addition:

    • Using a syringe, add 5 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

    • Stir the mixture for 5 minutes to allow the solids to dissolve or become well-suspended.

    • Using a separate syringe, add styrene (138 µL, 1.2 mmol) to the reaction mixture.

    • Rationale: DMF is an excellent polar aprotic solvent for the Heck reaction as it dissolves the organic substrates and many of the inorganic salts, and its high boiling point is suitable for the reaction temperature.[16] A slight excess of the alkene is used to ensure complete consumption of the limiting aryl halide.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath set to 110 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a pale yellow/orange to a darker brown or black color as the reaction progresses.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

    • Rationale: Elevated temperatures are necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[15][17]

  • Workup and Purification:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 25 mL of water (x2) and 25 mL of brine.

    • Rationale: The water washes remove the DMF solvent and inorganic salts (K₂CO₃ and the resulting KX salts). The brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-1-(4-bromo-2-methoxystyryl)benzene.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure reagents and solvent are anhydrous. Increase reaction temperature to 120-130 °C.[18] Consider a different ligand or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Formation of Pd Black Catalyst decomposition.Increase ligand to palladium ratio (e.g., 4:1 PPh₃:Pd). Ensure the reaction is well-stirred and the temperature is not excessively high.
Homocoupling of Aryl Halide Side reaction, often at higher temperatures.Lower the reaction temperature slightly. Optimize catalyst and ligand loading; sometimes lower loadings can suppress side reactions.
Loss of Regioselectivity Reaction at C-Br bond.Highly unlikely under standard conditions. If observed, lower the reaction temperature significantly. This indicates an overly active catalyst system.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Differentially Halogenated Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, in particular, form the core of a vast number of pharmaceuticals and bioactive natural products.[1][2] The strategic selection of starting materials can dramatically influence the synthetic route's efficiency, modularity, and overall success. 4-Bromo-2-iodo-1-methoxybenzene emerges as a highly valuable and versatile building block for the synthesis of diverse bioactive heterocycles.[1][2] Its key feature lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference allows for predictable and regioselective functionalization, enabling the stepwise and controlled introduction of various substituents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of medicinally relevant heterocyclic cores, including benzofurans, carbazoles, and dibenzofurans. We will delve into the core synthetic transformations, provide detailed, field-proven protocols, and explain the mechanistic rationale behind these powerful synthetic strategies.

Core Synthetic Strategies: Harnessing Regioselective Cross-Coupling

The differential reactivity of the iodo and bromo substituents on the anisole core is the cornerstone of its synthetic utility. This allows for a sequential cross-coupling strategy, where the iodo-position is functionalized first under milder conditions, leaving the bromo-position available for a subsequent, different coupling reaction. This opens up a vast chemical space for the synthesis of highly decorated and complex heterocyclic systems. The most pivotal reactions in this context are palladium-catalyzed cross-coupling reactions.

Regioselective Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool for forming C(sp)-C(sp²) bonds.[3] When applied to this compound, the reaction can be tuned to selectively occur at the more reactive C-I bond. The resulting 2-alkynyl-4-bromo-1-methoxybenzene is a key intermediate for the synthesis of various heterocycles, such as benzofurans.

Protocol 1: Regioselective Sonogashira Coupling of this compound

Objective: To synthesize 4-bromo-1-methoxy-2-(phenylethynyl)benzene.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound312.931.01.0
Phenylacetylene102.141.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) iodide (CuI)190.450.050.05
Triethylamine (TEA)101.195.05.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate solvent system).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expertise & Experience: The choice of a relatively mild base like triethylamine and room temperature conditions favors the selective reaction at the C-I bond. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Regioselective Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide. This reaction is instrumental in constructing biaryl motifs, which are prevalent in many drug molecules. The regioselective Suzuki coupling of this compound allows for the introduction of an aryl or heteroaryl group at the 2-position, setting the stage for subsequent cyclization or further functionalization at the 4-position.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-phenyl-4-bromo-1-methoxybenzene.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound312.931.01.0
Phenylboronic acid121.931.51.5
Pd(PPh₃)₄1155.560.050.05
Potassium carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Expertise & Experience: The use of an aqueous base like K₂CO₃ is common in Suzuki couplings and generally provides good yields. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Thorough degassing is critical for the longevity and activity of the palladium catalyst.

Regioselective Buchwald-Hartwig Amination: Installing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[4][5] Applying this reaction to this compound allows for the selective introduction of a primary or secondary amine at the 2-position. The resulting 2-amino-4-bromo-1-methoxybenzene derivatives are precursors to N-heterocycles like carbazoles.

Protocol 3: Regioselective Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-phenyl-(2-amino-4-bromo-1-methoxybenzene).

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound312.931.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • To a flame-dried Schlenk tube under argon, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, add this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Rinse the catalyst flask with additional toluene (5 mL) and add to the reaction mixture.

  • Heat the reaction mixture to 100 °C for 16-24 hours. Monitor by TLC.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Trustworthiness: The use of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine and facilitating the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like Xantphos is essential for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl bromides, though in this regioselective case, it ensures efficient coupling at the iodo-position.

Application in the Synthesis of Bioactive Heterocyclic Cores

The true power of this compound lies in its application to the synthesis of complex heterocyclic systems through sequential and one-pot transformations.

Synthesis of Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8] A common and efficient route to 2-substituted benzofurans involves a Sonogashira coupling followed by an intramolecular cyclization.

Workflow for Benzofuran Synthesis

Benzofuran_Synthesis start This compound sonogashira Regioselective Sonogashira Coupling (Protocol 1) start->sonogashira intermediate 2-Alkynyl-4-bromo-1-methoxybenzene sonogashira->intermediate cyclization Intramolecular Hydroalkoxylation (e.g., CuI or base-mediated) intermediate->cyclization product 2-Substituted-6-bromo-5-methoxybenzofuran cyclization->product

Caption: Workflow for the synthesis of substituted benzofurans.

Protocol 4: One-Pot Synthesis of 6-Bromo-5-methoxy-2-phenylbenzofuran

Objective: To synthesize a substituted benzofuran via a one-pot Sonogashira coupling and cyclization.

Procedure:

  • Follow the procedure outlined in Protocol 1 for the Sonogashira coupling of this compound with phenylacetylene.

  • After the initial 4-6 hours of stirring at room temperature, add potassium tert-butoxide (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for an additional 6-8 hours, monitoring the formation of the benzofuran product by TLC.

  • Upon completion, cool the reaction to room temperature and perform the aqueous workup and purification as described in Protocol 1 .

Expertise & Experience: This one-pot procedure is highly efficient as it avoids the isolation of the alkynyl intermediate. The addition of a stronger base after the initial coupling promotes the intramolecular 5-endo-dig cyclization to form the furan ring.

Synthesis of Substituted Carbazoles

Carbazole alkaloids are a significant class of natural products with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[9][10] A powerful strategy for synthesizing the carbazole core involves a Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation.

Workflow for Carbazole Synthesis

Carbazole_Synthesis start This compound amination Regioselective Buchwald-Hartwig Amination (Protocol 3) start->amination intermediate N-Aryl-2-amino-4-bromo-1-methoxybenzene amination->intermediate cyclization Intramolecular C-H Arylation (e.g., Pd-catalyzed) intermediate->cyclization product Substituted Bromo-methoxycarbazole cyclization->product

Caption: Workflow for the synthesis of substituted carbazoles.

Protocol 5: Synthesis of a Bromo-methoxycarbazole Derivative

Objective: To synthesize a carbazole scaffold via sequential Buchwald-Hartwig amination and intramolecular cyclization.

Procedure:

  • Synthesize and isolate the N-aryl-2-amino-4-bromo-1-methoxybenzene intermediate according to Protocol 3 .

  • To a Schlenk tube under argon, add the isolated amine (1.0 mmol), Pd(OAc)₂ (0.1 mmol), and a suitable ligand such as P(o-tol)₃ (0.2 mmol).

  • Add a base, such as K₂CO₃ (2.0 mmol), and a high-boiling point solvent like DMF or DMA (10 mL).

  • Heat the mixture to 120-140 °C for 24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to yield the carbazole product.

Authoritative Grounding: The intramolecular C-H activation/arylation is a well-established method for the synthesis of carbazoles from 2-aminobiphenyls.[11] The high temperature is necessary to promote the C-H activation step.

Synthesis of Substituted Dibenzofurans

Dibenzofurans are another class of heterocycles with important biological activities and applications in materials science.[12] A convergent approach to dibenzofurans can be achieved through a Suzuki coupling to form a 2-aryl-4-bromo-1-methoxybenzene intermediate, followed by an intramolecular C-O bond formation.

Workflow for Dibenzofuran Synthesis

Dibenzofuran_Synthesis start This compound suzuki Regioselective Suzuki Coupling (Protocol 2 with 2-hydroxyphenylboronic acid) start->suzuki intermediate 2-(2-Hydroxyphenyl)-4-bromo-1-methoxybenzene suzuki->intermediate cyclization Intramolecular Dehydrative Cyclization (e.g., Pd-catalyzed C-H activation/C-O cyclization) intermediate->cyclization product Substituted Bromo-methoxydibenzofuran cyclization->product

Caption: Workflow for the synthesis of substituted dibenzofurans.

Protocol 6: Synthesis of a Bromo-methoxydibenzofuran Derivative

Objective: To synthesize a dibenzofuran via a Suzuki coupling followed by intramolecular cyclization.

Procedure:

  • Perform a regioselective Suzuki coupling of this compound with 2-hydroxyphenylboronic acid following the general procedure of Protocol 2 . Isolate the resulting 2-(2-hydroxyphenyl)-4-bromo-1-methoxybenzene.

  • To a reaction vessel, add the isolated biaryl phenol (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), and an oxidant like Cu(OAc)₂ (2.0 mmol) or by using air as the oxidant.

  • Add a suitable solvent, such as acetic acid or toluene.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction for the formation of the dibenzofuran product.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.

Authoritative Grounding: The palladium-catalyzed intramolecular oxidative C-O bond formation is a powerful method for the synthesis of dibenzofurans from 2-arylphenols.[13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds. Its differential halogen reactivity allows for a modular and regioselective approach to complex molecular architectures. The protocols and workflows detailed in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this starting material in their drug discovery and development programs. The ability to sequentially introduce different functionalities through well-established cross-coupling reactions makes this compound an invaluable tool in the modern synthetic chemist's arsenal.

References

Application Notes and Protocols: Orthogonal Functionalization of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic construction of complex molecules is paramount. The ability to selectively introduce different functional groups onto a core scaffold in a controlled, stepwise manner—a concept known as orthogonal functionalization—provides a powerful tool for medicinal chemists and materials scientists. 4-Bromo-2-iodo-1-methoxybenzene (CAS: 98273-59-7) has emerged as a highly valuable building block due to its distinct electronic and steric properties, which allow for the selective, sequential manipulation of its two halogen atoms.[1][2]

This dihalogenated anisole derivative offers two reactive handles, the C-I and C-Br bonds, which exhibit differential reactivity in a variety of cross-coupling and metal-halogen exchange reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the orthogonal functionalization of this versatile scaffold. We will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for achieving high-yielding and selective transformations at each halogen position.

Mechanistic Insights: The Rationale Behind Orthogonal Reactivity

The ability to selectively functionalize either the iodo or the bromo substituent on the this compound ring stems from the fundamental differences in the carbon-halogen bond strengths and their propensity to undergo oxidative addition in palladium-catalyzed cross-coupling reactions or to participate in metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions: In the realm of palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the general order of reactivity for aryl halides is I > Br > Cl.[3][4] This trend is primarily attributed to the C-X bond dissociation energies (C-I: ~272 kJ/mol, C-Br: ~336 kJ/mol). The weaker C-I bond undergoes oxidative addition to a Pd(0) catalyst at a significantly faster rate than the more robust C-Br bond.[5] This kinetic difference allows for the selective functionalization of the iodo-position under milder reaction conditions, leaving the bromo-position intact for a subsequent, more forcing transformation.[4][5]

Metal-Halogen Exchange: In reactions involving organolithium reagents, the rate of halogen-metal exchange also follows the trend I > Br > Cl.[6][7] This selectivity is kinetically controlled and influenced by the stability of the resulting carbanion intermediates.[6] Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures will preferentially result in the formation of the 2-lithio-4-bromo-1-methoxybenzene species. This intermediate can then be trapped with a variety of electrophiles.

The following diagram illustrates the general strategy for the sequential functionalization of this compound.

Orthogonal_Functionalization A This compound B Step 1: C-I Functionalization (e.g., Suzuki, Sonogashira) A->B Mild Conditions C Monofunctionalized Intermediate B->C D Step 2: C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D More Forcing Conditions E Difunctionalized Product D->E

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols: A Practical Guide

The following protocols are presented as a starting point and may require optimization based on the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol details the selective coupling of a terminal alkyne to the C-I bond of this compound, a reaction that can often be performed under mild, copper-free conditions.[8][9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature to 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective formation of a C-C bond at the iodo position using a boronic acid or ester.[3][12]

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl boronic acid/ester (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

  • Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the palladium catalyst.

  • Add the degassed organic solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Functionalization of the C-Br Position in a Monofunctionalized Intermediate

Once the C-I position has been selectively functionalized, the remaining C-Br bond can be targeted under more forcing conditions.

Materials:

  • Monofunctionalized intermediate (from Protocol 1 or 2) (1.0 equiv)

  • Coupling partner (e.g., boronic acid, amine, alkyne) (1.2-1.5 equiv)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos for Suzuki or Buchwald-Hartwig reactions) (2-5 mol% Pd)[13][14][15]

  • Base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the monofunctionalized intermediate, the palladium pre-catalyst, and the ligand.

  • Add the anhydrous, degassed solvent, the coupling partner, and the base.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed following procedures similar to those described in Protocols 1 and 2, adjusting for the properties of the specific product.

Protocol 4: Selective Lithium-Halogen Exchange at the C-I Position

This protocol outlines the selective formation of an organolithium species at the iodo position, which can then be quenched with an electrophile.[16][17][18]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium or tert-butyllithium (1.0-1.1 equiv)

  • Electrophile (e.g., DMF, CO₂, aldehydes, ketones) (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Diethyl Ether)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

  • Add the electrophile to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Yields and Conditions

The following table summarizes typical reaction conditions and yields for the selective functionalization of this compound, demonstrating the feasibility of the orthogonal approach.

PositionReaction TypeCatalyst/ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
C-I SonogashiraPd(OAc)₂/PPh₃Et₃NTHFRT-402-1285-95
C-I SuzukiPd(PPh₃)₄Na₂CO₃Toluene/H₂O80-904-1680-92
C-I Li-Halogen Exchangen-BuLi-THF-781-275-90 (after quench)
C-Br SuzukiPd₂(dba)₃/XPhosK₃PO₄Dioxane100-11012-2470-88
C-Br Buchwald-HartwigPd(OAc)₂/BINAPNaOtBuToluene10012-2475-90

*Data for C-Br functionalization assumes prior functionalization at the C-I position.

Troubleshooting and Optimization

  • Low Selectivity: If a mixture of mono- and di-functionalized products is observed during the first step, consider lowering the reaction temperature, reducing the reaction time, or using a less active catalyst system.

  • No Reaction at C-Br Position: If the second functionalization step is sluggish, a more electron-rich and sterically hindered phosphine ligand may be required to facilitate the oxidative addition at the C-Br bond. Increasing the temperature or switching to a stronger base can also be effective.

  • Dehalogenation: In some cases, particularly with organolithium reagents, protonolysis of the organometallic intermediate can lead to dehalogenation. Ensure strictly anhydrous conditions and use a slight excess of the electrophile.

The following decision-making workflow can guide the selection of appropriate reaction conditions.

Decision_Workflow Start Desired Functionalization C_I Target C-I Position Start->C_I C_Br Target C-Br Position (after C-I functionalization) Start->C_Br CC_Bond C-C Bond Formation? C_I->CC_Bond Li_Halogen Li-Halogen Exchange C_I->Li_Halogen Organometallic intermediate CN_Bond C-N Bond Formation? C_Br->CN_Bond CC_Bond->CN_Bond No Suzuki Suzuki Coupling CC_Bond->Suzuki Yes Buchwald Buchwald-Hartwig Amination CN_Bond->Buchwald Yes Sonogashira Sonogashira Coupling

Caption: Decision workflow for selecting functionalization methodology.

Conclusion

This compound is a powerful and versatile building block that enables the strategic and controlled synthesis of complex, multi-substituted aromatic compounds. The inherent differences in the reactivity of the carbon-iodine and carbon-bromine bonds provide a reliable handle for orthogonal functionalization through a variety of well-established synthetic methodologies. By carefully selecting reaction conditions, researchers can selectively address each position, paving the way for the efficient construction of novel pharmaceutical candidates and advanced materials. The protocols and insights provided herein serve as a robust foundation for harnessing the full synthetic potential of this valuable intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with the dihalogenated substrate, 4-Bromo-2-iodo-1-methoxybenzene . This versatile building block offers the potential for sequential, site-selective functionalization, but its successful application requires a nuanced understanding of the reaction parameters.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven protocols. Our goal is to empower you to overcome common challenges and maximize your reaction yields and selectivity.

Troubleshooting Guide: From Low Yields to Optimal Selectivity

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is low, but my starting aryl halide is fully consumed. What are the likely side reactions?

Answer: When the starting this compound is consumed without a high yield of the desired product, the issue typically points to competing, non-productive pathways for your organoboron reagent. The two most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid (or ester), which is then replaced by a hydrogen atom from the solvent or trace water.[1][2] This side reaction is particularly prevalent with electron-rich boronic acids and is accelerated by strong bases and elevated temperatures.[3]

  • Homocoupling: This is the palladium-catalyzed coupling of two molecules of your boronic acid to form a symmetrical biaryl byproduct (R-R instead of Ar-R). This pathway is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired reaction.[4][5][6] Rigorous deoxygenation of your reaction setup and solvents is the most effective preventative measure.[7]

To diagnose the issue, analyze your crude reaction mixture by LC-MS to identify the masses corresponding to the deboronated starting material and the homocoupled byproduct.

Q2: I'm observing a significant amount of the doubly-coupled product, where both the iodine and bromine have reacted. How can I improve selectivity for the C-I bond?

Answer: Achieving high chemoselectivity is the primary advantage of using a di-halogenated substrate like this compound. The selectivity arises from the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and thus undergoes oxidative addition to the Pd(0) catalyst much more readily than the C-Br bond.[8][9]

If you are losing selectivity, your reaction conditions are likely too harsh, providing enough energy to overcome the activation barrier for C-Br bond cleavage.

To enhance selectivity for the C-I position, consider the following adjustments:

  • Lower the Reaction Temperature: This is the most critical parameter. Start at a lower temperature (e.g., 70-80 °C) and monitor the reaction. Only increase the temperature if the reaction is stalling.[10]

  • Choose a Milder Base: While a base is necessary, an overly strong base can accelerate the reaction non-selectively. If you are using a strong base like Cs₂CO₃, consider switching to a milder one like K₂CO₃ or K₃PO₄.[11][12]

  • Optimize the Catalyst System: For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[7] Highly active Buchwald-type ligands, while excellent for difficult couplings, can sometimes be too reactive and may compromise selectivity if not used at lower temperatures.[13]

The logical relationship for achieving selectivity is visualized below.

cluster_0 Reaction Input cluster_1 Catalytic Process cluster_2 Reaction Pathways cluster_3 Outcome Substrate This compound OA Oxidative Addition to Pd(0) Substrate->OA CI_Pathway C-I Bond Cleavage (Lower Activation Energy) OA->CI_Pathway Favored Pathway (Milder Conditions) CBr_Pathway C-Br Bond Cleavage (Higher Activation Energy) OA->CBr_Pathway Disfavored Pathway (Requires Harsher Conditions) Selective_Product Selective Mono-arylation CI_Pathway->Selective_Product NonSelective_Product Di-arylation CBr_Pathway->NonSelective_Product

Caption: Preferential reaction pathway for selective Suzuki coupling.

Q3: My reaction is sluggish and gives low conversion even after extended time. How can I improve the reaction rate without sacrificing selectivity?

Answer: A sluggish reaction with this substrate is often due to the electron-donating nature of the methoxy group, which can deactivate the aryl halide towards oxidative addition.[3] Steric hindrance from the ortho-iodo group can also play a role. To improve yields, a more robust catalyst system is often required.

ParameterStandard Conditions (High Selectivity)High-Yield Conditions (For Sluggish Reactions)Rationale
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃Precursors for generating the active Pd(0) species.[14]
Ligand PPh₃Buchwald Ligands (e.g., SPhos, XPhos) or P(t-Bu)₃Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and accelerate oxidative addition and reductive elimination.[3][15][16]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can more effectively promote the transmetalation step, which can be rate-limiting.[12]
Solvent Dioxane/H₂O, Toluene/H₂ODioxane/H₂O, THF/H₂O (4:1)Aprotic polar solvents are generally effective. The water is crucial for dissolving the inorganic base.[17]
Temperature 80 °C80-100 °CA modest temperature increase can improve rates, but monitor carefully to avoid loss of selectivity.

Frequently Asked Questions (FAQs)

What is the fundamental principle behind selective Suzuki coupling on di-haloarenes?

The principle is rooted in the difference in reactivity of the carbon-halogen bonds towards the palladium catalyst. The key step is oxidative addition, where the Pd(0) catalyst inserts into the carbon-halogen bond. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the activation energy required for oxidative addition is lowest for the C-I bond, making it the most reactive site under controlled conditions.[8][9]

What is the role of the base in the Suzuki reaction?

The base plays a crucial, multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[18]

Why is an inert atmosphere so critical for this reaction?

An inert atmosphere (Nitrogen or Argon) is essential to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species or palladium black.[3] The presence of oxygen not only deactivates the catalyst, reducing the overall reaction rate and yield, but it can also actively promote the undesirable homocoupling of the boronic acid, further consuming your reagents.[5][6]

Can I use a boronic ester instead of a boronic acid?

Yes, and it is often advantageous. Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to premature protodeboronation than their corresponding boronic acids.[19] While some boronic esters can participate directly in the catalytic cycle, they typically hydrolyze in situ under the basic, aqueous reaction conditions to generate the active boronic acid/boronate species needed for transmetalation.[20][21] This "slow release" can help maintain a low steady-state concentration of the sensitive boronic acid, minimizing side reactions.[1][2]

Protocols & Workflows

Protocol 1: Standard Selective Suzuki Coupling at the C-2 (Iodo) Position

This protocol is optimized for achieving high selectivity for mono-arylation at the more reactive C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane and Deionized Water (4:1 v/v mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Prepare the dioxane/water solvent mixture and degas it thoroughly by bubbling with argon or nitrogen for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 4-16 hours.

  • Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

The general experimental workflow is depicted below.

A 1. Combine Solids (Aryl Halide, Boronic Acid, Base) in Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Catalyst under Positive Gas Flow B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat Reaction (e.g., 80 °C) with Stirring D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Workup (Extraction) F->G H 8. Purify (Column Chromatography) G->H

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Workflow for Low Yields

If you encounter issues, follow this logical progression to identify and solve the problem.

Start Low Yield Observed Check_SM Is Starting Aryl Halide Consumed? (Check by LC-MS) Start->Check_SM SM_Not_Consumed No Check_SM->SM_Not_Consumed No SM_Consumed Yes Check_SM->SM_Consumed Yes Troubleshoot_Reaction Issue: Inactive Reaction SM_Not_Consumed->Troubleshoot_Reaction Solution_Catalyst Solution: 1. Check Catalyst/Ligand Activity 2. Increase Temperature Modestly 3. Use Stronger Base (K3PO4) Troubleshoot_Reaction->Solution_Catalyst Check_Side_Products Check for Side Products: - Protodeboronation - Homocoupling SM_Consumed->Check_Side_Products Side_Products_Found Yes Check_Side_Products->Side_Products_Found Yes No_Side_Products No / Unclear Check_Side_Products->No_Side_Products No Troubleshoot_Side_Rxn Issue: Competing Pathways Side_Products_Found->Troubleshoot_Side_Rxn Solution_Side_Rxn Solution: 1. Ensure Rigorous Degassing 2. Use Boronic Ester 3. Use Milder Base/Temp Troubleshoot_Side_Rxn->Solution_Side_Rxn Troubleshoot_Workup Issue: Product Loss No_Side_Products->Troubleshoot_Workup Solution_Workup Solution: 1. Review Workup/Extraction 2. Check Purification Method (e.g., product stability on silica) Troubleshoot_Workup->Solution_Workup

References

Technical Support Center: Purification of Reaction Products from 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies concerning reactions with 4-bromo-2-iodo-1-methoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions for purifying products derived from this versatile reagent. The inherent differential reactivity of the C-I and C-Br bonds in this compound allows for selective functionalization, but also presents unique purification challenges. This guide offers in-depth, troubleshooting-focused FAQs to streamline your workflow and enhance your research outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Purification Strategies

Question 1: What are the primary challenges in purifying products from reactions involving this compound?

Answer: The main challenges stem from the structural similarities between the starting material, the mono-functionalized intermediate, the di-functionalized product, and various side products. Key difficulties include:

  • Similar Polarity: The starting material, intermediates, and final products often possess very similar polarities, making chromatographic separation difficult.

  • Catalyst Residues: Many reactions, such as Suzuki or Sonogashira couplings, utilize palladium catalysts. Removing these metallic residues to the levels required for pharmaceutical applications can be challenging.

  • Homocoupling Products: The formation of dimeric side products from the starting material or the boronic acid partner (in Suzuki reactions) is a common issue.

  • Positional Isomers: In some cases, reactions may not be perfectly regioselective, leading to the formation of hard-to-separate positional isomers.

A successful purification strategy often involves a multi-step approach, combining aqueous work-up, chromatography, and recrystallization.

Question 2: I have a solid crude product. Should I opt for column chromatography or recrystallization?

Answer: The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often the most efficient method for purifying multi-gram quantities of a solid product, especially if the impurities are significantly more or less soluble than the desired compound in a particular solvent. It is a cost-effective and scalable technique.

  • Column Chromatography is generally the preferred method when dealing with smaller quantities (< 1 gram) or when impurities have similar solubility profiles to the product. It offers finer separation based on subtle differences in polarity.

Pro-Tip: Always perform a small-scale solubility test to determine a suitable solvent or solvent system before committing to a large-scale recrystallization. An ideal solvent will dissolve your compound when hot but not at room temperature.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Question 3: After my Suzuki coupling reaction, my crude product is contaminated with a dark, insoluble material. What is it and how can I remove it?

Answer: The dark, insoluble material is likely palladium black, which is formed from the agglomeration and precipitation of the palladium catalyst. Here’s a systematic approach to remove it:

  • Celite Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Pass the mixture through a pad of Celite®. The Celite will trap the fine particles of palladium black. Wash the Celite pad with additional solvent to ensure complete recovery of your product.

  • Aqueous Work-up: Following filtration, perform a standard aqueous work-up. Washing with an aqueous solution of ammonium chloride can help remove some inorganic salts.

  • Column Chromatography: If residual palladium is still present, it can often be removed during silica gel column chromatography, as the palladium species will typically adhere strongly to the silica.

Experimental Protocol: Palladium Black Removal

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 5-10 volumes of ethyl acetate.

  • Prepare a short plug of Celite (2-3 cm) in a fritted funnel.

  • Filter the diluted reaction mixture through the Celite plug.

  • Wash the Celite plug with 2-3 additional portions of ethyl acetate.

  • Combine the filtrates and proceed with your standard aqueous work-up.

Question 4: My purified product from a Sonogashira reaction still shows traces of palladium by ICP-MS. How can I achieve higher purity?

Answer: Achieving very low levels of palladium contamination is crucial, especially in pharmaceutical applications. If standard methods are insufficient, consider using scavenger resins.

  • Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines. The crude product solution is stirred with the scavenger resin, which selectively binds the palladium. The resin is then easily removed by filtration.

Palladium Removal Technique Advantages Disadvantages
Celite Filtration Simple, fast, and inexpensive.May not remove all soluble palladium species.
Activated Carbon Cost-effective and can remove palladium.Can be non-specific and may adsorb the desired product, leading to yield loss.
Scavenger Resins Highly selective for palladium, leading to very low residual levels.Can be more expensive than other methods.

Question 5: I am struggling to separate my desired biaryl product from the unreacted arylboronic acid starting material after a Suzuki coupling. What chromatographic conditions should I try?

Answer: Separating the biaryl product from the arylboronic acid can be challenging due to their similar polarities. Here are some strategies:

  • Aqueous Base Wash: During the work-up, wash the organic layer with an aqueous base (e.g., 1M NaOH). The boronic acid will be deprotonated to the more water-soluble boronate salt, which will partition into the aqueous layer.

  • Column Chromatography Optimization:

    • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.

    • Slow Gradient: Employ a very slow and shallow gradient during column chromatography to maximize the separation between the two closely eluting compounds.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina or reverse-phase (C18) silica.

Workflow for Difficult Separations

G start Crude Reaction Mixture workup Aqueous Work-up with Base Wash start->workup chromatography Column Chromatography (Silica Gel) workup->chromatography analysis Analyze Fractions by TLC/LC-MS chromatography->analysis pure Pure Product analysis->pure Pure impure Impure Fractions analysis->impure Impure rechromatograph Re-chromatograph Impure Fractions (Slow Gradient or Different Stationary Phase) impure->rechromatograph rechromatograph->analysis

Caption: Decision workflow for purifying Suzuki coupling products.

Section 3: Purification in Other Reaction Types

Question 6: I performed a Buchwald-Hartwig amination and am having trouble removing the phosphine ligand and its oxide. What is the best approach?

Answer: Phosphine ligands and their corresponding oxides can be persistent impurities. Here are some effective removal strategies:

  • Acidic Wash: If your product is not acid-sensitive, washing the organic layer with dilute aqueous HCl can protonate the basic phosphine ligand, causing it to move into the aqueous phase.

  • Oxidation and Extraction: Some phosphine ligands can be oxidized (e.g., with H₂O₂) to their phosphine oxides, which are often more polar and can sometimes be removed by column chromatography or crystallization.

  • Filtration through Silica: A simple plug of silica gel can sometimes be effective at retaining the polar phosphine oxide while allowing the less polar product to pass through.

Question 7: My Grignard reaction with this compound resulted in a significant amount of a nonpolar byproduct. What is it and how do I remove it?

Answer: A common nonpolar byproduct in Grignard reactions is a homocoupling product, such as biphenyl in the case of using bromobenzene. This is often formed by the reaction of the Grignard reagent with unreacted aryl halide.

  • Purification: Since the homocoupling byproduct is typically much less polar than the desired alcohol product, it can usually be separated by column chromatography. Using a low-polarity eluent system (e.g., hexanes/ethyl acetate) will elute the nonpolar byproduct first, followed by the more polar alcohol product. Recrystallization can also be effective if the solubility differences are significant.

Logical Relationship of Impurity Removal

G cluster_0 Reaction Type cluster_1 Common Impurity cluster_2 Primary Purification Method Cross-Coupling Cross-Coupling Palladium Residues Palladium Residues Cross-Coupling->Palladium Residues Amination Amination Phosphine Oxides Phosphine Oxides Amination->Phosphine Oxides Grignard Grignard Homocoupling Products Homocoupling Products Grignard->Homocoupling Products Celite Filtration / Scavengers Celite Filtration / Scavengers Palladium Residues->Celite Filtration / Scavengers Acid Wash / Chromatography Acid Wash / Chromatography Phosphine Oxides->Acid Wash / Chromatography Chromatography / Recrystallization Chromatography / Recrystallization Homocoupling Products->Chromatography / Recrystallization

Caption: Common impurities and their primary removal methods by reaction type.

Overcoming debromination in 4-Bromo-2-iodo-1-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, dihalogenated building block in their synthetic endeavors. The unique electronic and steric properties conferred by the methoxy, bromo, and iodo substituents make this reagent a powerful tool for constructing complex molecular architectures.[1] However, its utility is often challenged by a common side reaction: premature loss of the bromine substituent, or debromination.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome the challenge of debromination. We will explore the mechanistic underpinnings of this side reaction and provide field-proven protocols to ensure chemoselectivity and maximize the yield of your desired product.

Troubleshooting Guide: Preventing Debromination

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation and actionable protocols to mitigate the problem.

Question 1: I'm attempting a lithium-halogen exchange to generate an aryllithium species at the iodine position, but I'm seeing significant amounts of the debrominated product, 2-iodo-1-methoxybenzene. Why is this happening and how can I stop it?

Answer: This is a classic problem of competing reaction pathways. While you desire a selective metal-halogen exchange at the more reactive C-I bond, debromination is occurring, likely through a secondary reaction pathway.

Mechanistic Insight: The rate of lithium-halogen exchange is kinetically controlled and follows the trend I > Br > Cl.[2] This is due to the lower bond dissociation energy of the C-I bond (approx. 234 kJ/mol) compared to the C-Br bond (approx. 293 kJ/mol).[3] When you use a strong, nucleophilic organolithium reagent like n-butyllithium (n-BuLi), you can successfully form the desired 2-lithio-4-bromo-1-methoxybenzene intermediate at low temperatures.

However, two main issues can lead to debromination:

  • Temperature Fluctuation: If the temperature rises, even locally, the highly reactive aryllithium intermediate can react with the starting material or other species in a way that facilitates bromine abstraction or reduction.

  • Proton Source Contamination: The primary cause of debromination after a successful exchange is often the presence of a proton source during workup or from the solvent. The aryllithium species is a very strong base and will readily abstract a proton from trace water, alcohols, or even acidic C-H bonds to give the debrominated product.

Troubleshooting Workflow: Lithium-Halogen Exchange

start Problem: Debromination during Li-Halogen Exchange q1 Is your reaction temperature strictly maintained at ≤ -78 °C? start->q1 sol1 Implement rigorous temperature control. Use a cryostat or a well-insulated acetone/dry ice bath. q1->sol1 No q2 Are all solvents and reagents scrupulously dried and degassed? q1->q2 Yes sol1->q2 sol2 Dry solvents over appropriate drying agents (e.g., Na/benzophenone for THF/ether). Use freshly titrated organolithium reagents. q2->sol2 No q3 Is your workup procedure quenching the reaction effectively at low temperature? q2->q3 Yes sol2->q3 sol3 Quench the reaction at -78 °C with a suitable electrophile or a non-protic quenching agent before warming to room temperature. q3->sol3 No end_node Outcome: Selective C-I exchange with minimal debromination. q3->end_node Yes sol3->end_node start This compound step1 Step 1: C-I Functionalization (e.g., Suzuki, Sonogashira) Conditions: Mild Temp (RT to 80°C), Standard Pd Catalyst start->step1 intermediate Intermediate: 4-Bromo-2-(R)-1-methoxybenzene step1->intermediate step2 Step 2: C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) Conditions: Higher Temp (100-120°C), High-Activity Pd Catalyst intermediate->step2 final_product Final Product: 4-(R')-2-(R)-1-methoxybenzene step2->final_product

References

Technical Support Center: Troubleshooting the Sonogashira Coupling of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sonogashira coupling of 4-bromo-2-iodo-1-methoxybenzene. This document is designed for researchers, scientists, and drug development professionals who are utilizing this specific, yet powerful, cross-coupling reaction. The inherent challenge in using di-halogenated substrates lies in achieving chemoselectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.

The Core Challenge: Chemoselectivity

The Sonogashira coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] When using a substrate like this compound, the primary challenge is to selectively activate the carbon-iodine (C-I) bond while leaving the carbon-bromine (C-Br) bond intact.

This selectivity is governed by the relative bond dissociation energies and the mechanism of the palladium-catalyzed reaction. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst, which is generally the rate-determining step of the reaction.[1][4] The general reactivity trend for aryl halides in Sonogashira coupling is: I > OTf > Br >> Cl.[1][3][5][6] By carefully controlling reaction conditions, one can exploit this reactivity difference to achieve highly selective coupling at the iodine position.[1][6]

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion of the starting material. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails, the root cause often lies in one of three areas: the catalyst's activity, the quality of the reagents, or the reaction atmosphere.[5]

  • Explanation & Causality: The active catalyst in the Sonogashira reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can be hindered by impurities or insufficient base/amine. Furthermore, the Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, halting the reaction.[5][7]

  • Actionable Solutions:

    • Ensure an Inert Atmosphere: Oxygen is detrimental. It promotes the unwanted Glaser-Hay homocoupling of the alkyne and can deactivate the palladium catalyst.[4][5][7] Thoroughly degas your solvent(s) and amine base using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[5]

    • Verify Catalyst and Co-catalyst Quality: Use a fresh, high-purity palladium catalyst and copper(I) iodide (CuI). CuI can degrade over time and should ideally be a white to light tan powder; if it is green or brown, its activity may be compromised.[5]

    • Check Reagent Purity: Ensure your this compound and terminal alkyne are pure. Impurities can act as catalyst poisons.[5] Use freshly distilled amine bases (e.g., triethylamine or diisopropylamine), as old bottles can contain oxidized impurities that inhibit the reaction.[7][8]

Q2: I'm observing a significant amount of a side product that appears to be the homocoupled dimer of my alkyne. How can I minimize this "Glaser Coupling"?

A2: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, known as the Glaser-Hay reaction.[4][9] It is primarily mediated by the copper co-catalyst in the presence of oxygen.[4][5][10]

  • Explanation & Causality: The copper(I) cycle in the Sonogashira reaction involves the formation of a copper acetylide intermediate.[1][4][11] If oxygen is present, this intermediate can undergo oxidative dimerization to form a di-yne, consuming your alkyne and reducing the yield of the desired cross-coupled product.[4]

  • Actionable Solutions:

    • Rigorous Degassing: As with low reactivity issues, the most effective way to prevent Glaser coupling is to meticulously remove all oxygen from the reaction system.[5][7]

    • Reduce Copper Loading: While catalytic copper is necessary for the classic Sonogashira, using a large excess can accelerate homocoupling. Try reducing the CuI loading to 1-5 mol%.

    • Consider "Copper-Free" Conditions: Numerous protocols have been developed that avoid copper altogether, thereby eliminating the primary pathway for Glaser coupling.[2][9][12][13] These reactions often require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a specific ligand/palladium source to facilitate the direct reaction between the palladium complex and the alkyne.[6][7][14]

Q3: My reaction mixture turned black, and a precipitate formed shortly after heating. What does this mean?

A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[5][8] This means your soluble, active Pd(0) catalyst has agglomerated and precipitated out of solution, effectively stopping the reaction.

  • Explanation & Causality: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: While aryl bromides often require heat, excessive temperatures can accelerate decomposition pathways.[15]

    • Inappropriate Solvent: Some solvents, particularly THF in anecdotal reports, may promote the formation of palladium black under certain conditions.[5][8]

    • Ligand Dissociation: The phosphine ligands (like PPh₃) stabilize the Pd(0) center. If the temperature is too high or the solvent is too coordinating, these ligands can dissociate, leaving the palladium center exposed and prone to aggregation.

  • Actionable Solutions:

    • Optimize Temperature: For this substrate, where you are targeting the more reactive C-I bond, the reaction can often be run at a lower temperature (room temperature to 50 °C).[1] Avoid unnecessarily high temperatures.

    • Choose a Robust Catalyst System: Instead of Pd(PPh₃)₄, which can be sensitive, consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or employing modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by groups like Buchwald.[16] These ligands form more stable and highly active catalytic complexes that are less prone to decomposition.[16]

    • Solvent Choice: Toluene, dioxane, or DMF are common and generally robust solvents for Sonogashira reactions. If you suspect the solvent is an issue, switching to an alternative is a valid troubleshooting step.

Q4: I am getting a mixture of products, with some coupling occurring at the C-Br position. How can I improve selectivity for the C-I bond?

A4: Achieving high chemoselectivity is the key to success with this substrate. Coupling at the C-Br position indicates that your reaction conditions are too harsh, overcoming the inherent reactivity difference between the two halides.

  • Explanation & Causality: The oxidative addition of Pd(0) to the C-Br bond has a higher activation energy than addition to the C-I bond.[17] If the reaction temperature is too high, or the catalyst system is exceedingly reactive, you will provide enough energy to overcome this barrier, leading to a loss of selectivity.

  • Actionable Solutions:

    • Lower the Reaction Temperature: This is the most critical parameter for controlling selectivity. Start the reaction at room temperature and monitor by TLC or GC-MS. Only apply gentle heat (e.g., 40-50 °C) if the reaction is sluggish.[1]

    • Use a Milder Catalyst System: Avoid overly active catalyst systems that might be necessary for less reactive aryl chlorides. A standard system like PdCl₂(PPh₃)₂/CuI is often sufficient for the highly reactive C-I bond and will be less likely to activate the C-Br bond at lower temperatures.

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Extended reaction times at elevated temperatures can lead to the slow, undesired coupling at the bromine position.

Visual Troubleshooting Guide

This flowchart provides a logical path to diagnose and resolve common issues encountered during the Sonogashira coupling of this compound.

Troubleshooting_Sonogashira Start Start: Low Yield or No Reaction Check_Side_Products What is the major species in the crude mixture? Start->Check_Side_Products Check_Atmosphere Is the reaction atmosphere strictly inert (degassed)? Check_Reagents Are catalysts (Pd, Cu) and reagents (amine, alkyne) fresh and pure? Check_Atmosphere->Check_Reagents Yes Solution_Degas Action: Improve degassing protocol (Freeze-Pump-Thaw x3) Check_Atmosphere->Solution_Degas No Check_Temp Is the temperature appropriate? (Start at RT) Check_Reagents->Check_Temp Yes Solution_Reagents Action: Use fresh catalyst/CuI. Distill amine base. Check_Reagents->Solution_Reagents No Solution_Temp Action: Run at RT first. Increase temperature gently if needed. Check_Temp->Solution_Temp No Side_Product_SM Starting Material (No Reaction) Check_Side_Products->Side_Product_SM Mainly Starting Material Side_Product_Glaser Alkyne Dimer (Glaser Coupling) Check_Side_Products->Side_Product_Glaser Significant Dimer Side_Product_Decomp Pd Black Precipitate Check_Side_Products->Side_Product_Decomp Black Precipitate Side_Product_Selectivity Mixture of I- and Br-coupled products Check_Side_Products->Side_Product_Selectivity Product Mixture Side_Product_SM->Check_Atmosphere Troubleshoot_Glaser Issue: Glaser Coupling. Cause: Oxygen present. Side_Product_Glaser->Troubleshoot_Glaser Troubleshoot_Decomp Issue: Catalyst Decomposition. Cause: Temp too high / Poor ligand. Side_Product_Decomp->Troubleshoot_Decomp Troubleshoot_Selectivity Issue: Poor Selectivity. Cause: Temp too high. Side_Product_Selectivity->Troubleshoot_Selectivity Solution_Glaser Action: Rigorous degassing. Consider copper-free conditions. Troubleshoot_Glaser->Solution_Glaser Solution_Decomp Action: Lower temperature. Use a more robust ligand/catalyst. Troubleshoot_Decomp->Solution_Decomp Solution_Selectivity Action: Lower reaction temperature (RT-50°C). Monitor reaction closely. Troubleshoot_Selectivity->Solution_Selectivity

Caption: A troubleshooting flowchart for the Sonogashira coupling.

Recommended Experimental Protocol

This protocol provides a robust starting point for the selective Sonogashira coupling at the C-I position.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (1-2 mol%)

  • Copper(I) Iodide (CuI) (2-4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 equiv)

  • Solvent (e.g., Toluene, THF, or Dioxane), degassed

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Ar or N₂)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (2-4 mol%).

  • Add the degassed solvent (e.g., Toluene) and the degassed amine base (e.g., TEA, 3-4 equiv).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow after 2-4 hours, it can be gently warmed to 40-50 °C.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Parameter Optimization Summary

ParameterRecommended RangeRationale & Key Considerations
Pd Catalyst Loading 1 - 5 mol%Lower loadings are often sufficient for reactive aryl iodides. Higher loadings may be needed for challenging substrates but increase cost and decomposition risk.
Cu(I) Co-catalyst 2 - 10 mol%Essential for the classic mechanism. Keep loading minimal to suppress Glaser coupling. Consider copper-free for sensitive alkynes.[2][13]
Ligand PPh₃ (standard) or Bulky PhosphinesPPh₃ is standard. For difficult couplings or to prevent decomposition, bulky, electron-rich ligands (e.g., XPhos, SPhos) can be superior.[16]
Base Amine (TEA, DIPEA) or Inorganic (K₂CO₃, Cs₂CO₃)An amine base is required to neutralize the HX byproduct and deprotonate the alkyne.[5][7] Inorganic bases are often used in copper-free systems.
Solvent Toluene, Dioxane, THF, DMFMust be thoroughly degassed. Choice can influence catalyst stability and solubility.
Temperature Room Temp to 50 °CCrucial for selectivity. Start at RT. Only heat gently if necessary to avoid coupling at the C-Br bond.[1][15]

Mechanism: Selective C–I Bond Activation

The chemoselectivity of this reaction is determined in the first committed step of the palladium catalytic cycle: oxidative addition.

Selectivity cluster_paths Potential Reaction Pathways Substrate This compound I_Addition Oxidative Addition (C-I Bond) Substrate->I_Addition Br_Addition Oxidative Addition (C-Br Bond) Substrate->Br_Addition Pd0 Pd(0)L₂ Catalyst Pd0->I_Addition Lower Activation Energy (Favored at low temp) Pd0->Br_Addition Higher Activation Energy (Occurs at high temp) I_Intermediate Ar-Pd(II)(I)L₂ Intermediate I_Addition->I_Intermediate Coupling_Product Selective Coupling Product I_Intermediate->Coupling_Product Proceeds to Coupling Br_Intermediate Ar-Pd(II)(Br)L₂ Intermediate Br_Addition->Br_Intermediate Side_Product Non-selective Byproduct Br_Intermediate->Side_Product Proceeds to Coupling

Caption: Selective oxidative addition of Pd(0) to the C-I bond.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile dihalogenated building block in their synthetic endeavors. This compound is a valuable intermediate, particularly for sequential cross-coupling reactions, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of its application and achieve reliable, high-yielding results.

Troubleshooting Guide: From Failed Reactions to Optimized Success

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the use of this compound in palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is failing or resulting in a low yield. What are the first parameters I should investigate?

A failed Suzuki coupling can often be traced back to a few critical components. A systematic check of the following is the most efficient path to a solution.

  • Inert Atmosphere Integrity: The exclusion of oxygen is paramount for the stability of the active Pd(0) catalyst and any phosphine ligands, which are susceptible to oxidation.[3] Ensure your reaction vessel was properly flame-dried or oven-dried and that you have thoroughly purged the system with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Reagent and Solvent Quality: Use fresh, high-purity boronic acid, as they can decompose over time, especially through protodeboronation (hydrolysis).[3][4] Solvents must be anhydrous (unless using an aqueous system) and thoroughly degassed to remove dissolved oxygen.

  • Catalyst and Ligand System: The choice of catalyst and ligand is crucial. For a substrate like this, which is relatively electron-rich due to the methoxy group, a highly active catalyst system may be required. Consider switching from older catalysts like Pd(PPh₃)₄ to more robust, modern systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[4]

  • Base Selection and Solubility: The base is not just a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[4][5] The strength and solubility of the base can significantly impact the reaction rate. Insoluble bases like K₃PO₄ require vigorous stirring. If you observe a reaction stalling, consider switching to a more soluble base like Cs₂CO₃ or using a mixed solvent system (e.g., Dioxane/Water) to improve solubility.[4][6]

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G cluster_checks Primary Checks cluster_optimization Optimization Loop Start Reaction Failed (Low/No Yield) Inert Check Inert Atmosphere (Purge, Positive Pressure) Start->Inert First Check Reagents Verify Reagent Quality (Fresh Boronic Acid, Anhydrous/Degassed Solvent) Inert->Reagents If OK Catalyst Evaluate Catalyst System (Ligand, Pd Source) Reagents->Catalyst If OK Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Catalyst->Conditions If OK Success Reaction Successful Conditions->Success Iterate

A logical workflow for diagnosing failed cross-coupling reactions.

Q2: I am attempting a selective reaction at the iodine position, but I'm getting significant amounts of the di-substituted product. How can I improve site-selectivity?

Achieving high site-selectivity hinges on exploiting the inherent reactivity difference between the C–I and C–Br bonds. The C–I bond has a lower bond dissociation energy, making it the preferred site for the initial oxidative addition by the Pd(0) catalyst.[2] Loss of selectivity is typically caused by reaction conditions that are too harsh.

  • Lower the Temperature: High temperatures provide the necessary activation energy to cleave the stronger C–Br bond. Screen a range of lower temperatures (e.g., room temperature to 80 °C) to find a window where the C–I bond reacts selectively.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the mono-substituted product is formed and the starting material is consumed, stop the reaction to prevent subsequent coupling at the bromine position.

  • Control Stoichiometry: Use a precise stoichiometry of the coupling partner (typically 1.0-1.1 equivalents relative to the aryl halide). An excess of the nucleophile can drive the reaction towards di-substitution.

  • Catalyst Choice: A less reactive catalyst system might favor selectivity. While highly active Buchwald-type catalysts are excellent for difficult couplings, a more traditional catalyst like Pd(PPh₃)₄ might offer better selectivity under milder conditions for this specific transformation.

Site-Selectivity Principle in Dihalogenated Arenes

G Substrate This compound C-I Bond C-Br Bond OA_I Oxidative Addition (Lower Activation Energy) Substrate:f0->OA_I Favored Pathway (Mild Conditions) OA_Br Oxidative Addition (Higher Activation Energy) Substrate:f1->OA_Br Disfavored Pathway (Harsh Conditions) Pd_cat Pd(0) Catalyst Pd_cat->Substrate Reacts with

Reaction selectivity is governed by bond dissociation energy.

Q3: My reaction mixture is messy, and purification is difficult due to multiple side products. What are these byproducts and how can I prevent them?

Several side reactions can compete with your desired cross-coupling, leading to complex product mixtures.

  • Homocoupling: This is the coupling of two molecules of your nucleophile (e.g., two boronic acids in a Suzuki reaction to form a biaryl). It is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7]

    • Solution: Ensure thorough deoxygenation of your reaction mixture and solvents.[4] Using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction can also minimize this.

  • Protodeboronation (Suzuki): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3] It is often promoted by excess water, high temperatures, or overly harsh basic conditions.

    • Solution: Use anhydrous reagents and solvents where possible. If an aqueous base is required, use it judiciously. Sometimes, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[4]

  • Dehalogenation: This is the replacement of the iodine or bromine atom with hydrogen. This can be caused by hydride sources in the reaction mixture or certain side pathways of the catalytic cycle.

    • Solution: Ensure high purity of all reagents. Using a well-defined catalyst system can often suppress these alternative pathways.

Frequently Asked Questions (FAQs)

  • Q: What is the general order of halide reactivity for palladium-catalyzed cross-coupling? A: The reactivity trend follows the carbon-halogen bond strength, with the weakest bond being the most reactive. The established order is C–I > C–Br > C–OTf >> C–Cl.[2][3] This is why selective coupling at the C-I position of this compound is readily achievable.

  • Q: How should I properly store and handle this compound? A: It should be stored in a cool, dry, dark place, sealed in its container to prevent moisture and light exposure.[8] As with most aryl halides, it is a stable solid, but proper storage ensures its purity for sensitive catalytic reactions.

  • Q: What is the best way to monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to distinguish between the starting material, mono-substituted, and di-substituted products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[4][6]

  • Q: What are the recommended purification methods for the products? A: Flash column chromatography on silica gel is the most common method for purifying cross-coupling products.[9] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane usually provides good separation.[9] If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can be an effective final purification step to achieve high purity.[9]

Optimized Experimental Protocols

The following protocols provide a robust starting point for selective cross-coupling reactions. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the selective reaction of an arylboronic acid at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.5 equiv, finely powdered)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Under a positive pressure of argon, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Finally, add the Pd(PPh₃)₄ catalyst under argon flow.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol details the coupling of a terminal alkyne at the C-I position, a key reaction for introducing alkynyl moieties.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (anhydrous, 3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[10]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF, followed by the anhydrous amine base and the terminal alkyne via syringe.[10]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Recommended Conditions

ReactionCatalyst (mol%)LigandBase (equiv)SolventTemperature (°C)Typical Time (h)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O80-1006-18
Pd(PPh₃)₄ (3%)(internal)K₂CO₃ (2.5)Dioxane/H₂O804-12
XPhos Pd G3 (2%)(internal)Cs₂CO₃ (2.0)THF60-802-8
Sonogashira Pd(PPh₃)₂Cl₂ (2%)PPh₃Et₃N (3.0)THF25-502-6
Pd(OAc)₂ (1%)XPhos (2%)Cs₂CO₃ (2.0)Dioxane60-804-12

This table provides representative starting conditions. Optimization for specific substrates is highly recommended.

References

Technical Support Center: Preventing Homocoupling in Reactions with 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chemoselective cross-coupling reactions. This guide provides in-depth troubleshooting advice and preventative strategies for reactions involving 4-bromo-2-iodo-1-methoxybenzene, a versatile building block where selectivity is paramount. As application scientists with extensive field experience, we aim to explain not just the "how," but the critical "why" behind each experimental choice to empower your research.

Section 1: Understanding the Core Challenge: Selectivity and Homocoupling

This compound presents a classic chemoselectivity challenge. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This inherent reactivity difference is the foundation for achieving selective functionalization at the C-2 position.

However, under suboptimal conditions, several undesired side reactions can occur, primarily homocoupling, which severely impacts yield and complicates purification. Homocoupling can manifest in two primary ways:

  • Boronic Acid/Ester Homocoupling: The coupling of two organoboron reagents. This is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete catalyst reduction or exposure to air.[3][4][5]

  • Aryl Halide Homocoupling: The coupling of two molecules of the starting material. This can occur through various mechanisms, including undesired oxidative addition at the C-Br bond or other catalyst-mediated pathways.

This guide will focus on diagnosing the root causes of these side reactions and providing robust solutions.

Section 2: Troubleshooting Guide: Diagnosing and Solving Homocoupling

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: "My main impurity is the symmetrical biaryl derived from my boronic acid/ester. What is causing this and how do I stop it?"

This observation points directly to classic boronic acid homocoupling. The mechanism can involve Pd(II) species or be promoted by oxygen.[3][4]

Immediate Diagnostic Checks & Solutions:

  • Atmosphere Control: Homocoupling of boronic acids is notoriously exacerbated by the presence of oxygen.[3][6]

    • Solution: Ensure your reaction solvent and vessel are rigorously degassed. Use a robust inert gas (argon or nitrogen) sparge for at least 30 minutes prior to adding the catalyst. Maintain a positive inert gas pressure throughout the entire reaction.[5][7]

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state may be inefficient, leaving reactive Pd(II) in the mixture.[3][8]

    • Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that ensures efficient and clean generation of the active Pd(0) species.[6] Alternatively, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II).[5]

  • Reagent Purity: Ensure your boronic acid or ester is pure and has not partially degraded.

Question 2: "I'm observing significant formation of 5,5'-dibromo-2,2'-dimethoxy-1,1'-biphenyl. Why is my starting material coupling with itself?"

This impurity indicates that the desired selectivity has failed and the C-Br bond is reacting. This can be due to overly harsh conditions or a non-selective catalyst system.

Solutions to Enhance C-I Selectivity:

  • Lower the Reaction Temperature: The energy difference for oxidative addition at the C-I versus the C-Br bond is key. By lowering the temperature, you can often find a window where the C-I bond reacts at a reasonable rate while the C-Br bond remains largely untouched.[2][9]

    • Actionable Step: Screen a range of temperatures from room temperature up to 80 °C. The optimal temperature will provide a high conversion rate for the C-I bond before significant C-Br activation occurs.[2][10]

  • Optimize Catalyst and Ligand Selection: The choice of ligand is arguably the most critical factor in controlling selectivity and preventing side reactions.[11][12]

    • Explanation: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃) are highly effective.[7][11][13] They promote the desired catalytic cycle in two ways: 1) Their strong electron-donating character increases the electron density on the palladium center, facilitating the initial oxidative addition at the C-I bond.[8][11] 2) Their steric bulk accelerates the final, rate-limiting reductive elimination step, quickly releasing the desired product and regenerating the Pd(0) catalyst. This rapid turnover minimizes the time the catalyst could engage in undesired side reactions like reacting with the C-Br bond.[6][11]

    • Actionable Step: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a system like Pd(OAc)₂ combined with a modern biarylphosphine ligand.

Parameter Recommendation for High C-I Selectivity Rationale
Temperature Start at a lower temperature (e.g., 50-80 °C)Exploits the kinetic difference in activation energy between the C-I and C-Br bonds.[2]
Catalyst Use a Pd(0) source or a modern Pd(II) precatalyst (e.g., SPhos G3)Ensures efficient generation of the active Pd(0) catalyst, minimizing side reactions from Pd(II).[6]
Ligand Bulky, electron-rich monophosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Accelerates reductive elimination, preventing the catalyst from engaging in undesired C-Br activation.[11][13]
Base Use a moderately strong, non-nucleophilic base (e.g., K₃PO₄, K₂CO₃)The base activates the boronic acid for transmetalation but should not be harsh enough to promote substrate or product degradation.[14][15]
Atmosphere Rigorously degassed with N₂ or ArPrevents oxygen-mediated homocoupling of the boronic acid coupling partner.[3][6]

Section 3: Visualizing the Pathways

To better understand the reaction dynamics, consider the desired catalytic cycle versus the competing homocoupling pathway.

Catalytic_Pathways Fig. 1: Desired vs. Undesired Catalytic Cycles cluster_main Desired Selective C-I Coupling cluster_homo Undesired Homocoupling Pathway Pd0 L-Pd(0) OA_I Oxidative Addition (C-I Bond) Pd0->OA_I Ar(Br)-I Complex_I Ar(Br)-Pd(II)-I OA_I->Complex_I Transmetalation Transmetalation (R-B(OR)2) Complex_I->Transmetalation OA_Br Oxidative Addition (C-Br Bond) Complex_I->OA_Br Harsh Conditions (High Temp) Complex_R Ar(Br)-Pd(II)-R Transmetalation->Complex_R RE Reductive Elimination Complex_R->RE RE->Pd0 Regeneration Product Desired Product Ar(Br)-R RE->Product Complex_Br Ar(I)-Pd(II)-Br OA_Br->Complex_Br Side_Product Homocoupling Product Ar(I)-Ar(I) Complex_Br->Side_Product Further Steps

Caption: Desired vs. Undesired Catalytic Cycles

This diagram illustrates how, after the initial desired oxidative addition to the C-I bond, harsh conditions can lead to a secondary, undesired oxidative addition at the C-Br bond, ultimately forming homocoupling byproducts.

Section 4: Proactive Prevention: A Validated Protocol for Selective Suzuki Coupling

The following protocol is designed to maximize selectivity for the C-I bond of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv., finely ground)

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • In a separate vial, add Pd(OAc)₂ and SPhos. Evacuate and backfill this vial as well.

  • Under positive inert gas pressure, add the degassed dioxane/water solvent mixture to the Schlenk flask containing the substrates.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol leverages a modern ligand system and controlled conditions to favor the desired transformation.[2][13]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I achieve selective Sonogashira coupling at the C-I position? A: Yes. The reactivity trend (I > Br) also holds for Sonogashira couplings.[16][17] A copper-free Sonogashira reaction, often using a catalyst system like Pd(P(t-Bu)₃)₂ or PdCl₂(PPh₃)₂ with a suitable base (e.g., Cs₂CO₃ or an amine base like piperidine) at or slightly above room temperature, can provide excellent selectivity for the iodo position.[16][18]

Q: What if I need to functionalize the C-Br position after selectively reacting the C-I position? A: This is a common and powerful strategy. After isolating the mono-coupled product, you can subject it to a second cross-coupling reaction under more forcing conditions. This typically involves a higher temperature and a catalyst system known to be effective for aryl bromides, such as one employing a bulky biarylphosphine ligand.[1]

Q: My reaction is sluggish even at higher temperatures, and I still see homocoupling. What else could be wrong? A: This could point to poor solubility of your reagents, particularly the base.[19] Ensure your base (e.g., K₃PO₄) is finely powdered and that the mixture is stirred vigorously to maximize interfacial contact. In some cases, changing the solvent system (e.g., to toluene/water or DMF) can improve solubility and reaction rates.[9][19]

Troubleshooting_Flowchart Start High Homocoupling Observed CheckProduct Identify Homocoupling Product Start->CheckProduct BoronicDimer Boronic Acid Dimer CheckProduct->BoronicDimer Type A ArylDimer Aryl Halide Dimer CheckProduct->ArylDimer Type B CheckAir Is System Rigorously Degassed? BoronicDimer->CheckAir Yes CheckTemp Is Temperature > 80-90 °C? ArylDimer->CheckTemp Yes ImproveDegas Action: Improve Degassing (Sparging, Freeze-Pump-Thaw) CheckAir->ImproveDegas No CheckCatalyst Using a Pd(II) Precatalyst? CheckAir->CheckCatalyst Yes SwitchCatalyst Action: Switch to Pd(0) Source or Modern Precatalyst CheckCatalyst->SwitchCatalyst Yes LowerTemp Action: Lower Temperature (Screen 50-80 °C) CheckTemp->LowerTemp Yes CheckLigand Using Simple Ligand (e.g., PPh3)? CheckTemp->CheckLigand No SwitchLigand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos) CheckLigand->SwitchLigand Yes

Caption: Troubleshooting Decision Tree for Homocoupling

References

Technical Support Center: Synthesis of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-iodo-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. Here, we will delve into the intricacies of its synthesis, focusing on the analysis and mitigation of common byproducts. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, typically proceeds via the electrophilic iodination of 4-bromoanisole.[1] While seemingly straightforward, this reaction is a classic case of competitive electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of both the methoxy (-OCH₃) and bromo (-Br) substituents. The methoxy group is a powerful activating, ortho, para-director, while the bromine atom is a deactivating, yet also ortho, para-directing substituent. The dominance of the activating methoxy group directs the incoming electrophile primarily to the positions ortho to it, namely C2 and C6.

This guide will address the common challenges encountered during this synthesis, providing you with the knowledge to identify, understand, and control the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the problems you may encounter during your synthesis and purification.

Issue 1: My reaction is producing a significant amount of a di-iodinated byproduct. How can I identify it and prevent its formation?

Answer:

The most common di-iodinated byproduct in this synthesis is 4-Bromo-2,6-diiodo-1-methoxybenzene . Its formation is a direct consequence of the high activation of the aromatic ring by the methoxy group, making the mono-iodinated product susceptible to a second iodination.

Identification of 4-Bromo-2,6-diiodo-1-methoxybenzene:

  • Thin-Layer Chromatography (TLC): The di-iodinated compound is significantly less polar than the mono-iodinated product. It will have a higher Rf value on a silica gel TLC plate.

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to its higher molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum of the di-iodinated product will show a singlet for the two equivalent aromatic protons, as opposed to the more complex splitting pattern of the desired product.

    • ¹³C NMR: The carbon spectrum will show fewer signals than the mono-iodinated product due to the increased symmetry of the molecule.

Strategies to Minimize Di-iodination:

The key to preventing over-iodination is to control the reactivity of the system. Here are several effective strategies:

  • Stoichiometry of the Iodinating Agent: Carefully control the molar ratio of your iodinating agent (e.g., N-Iodosuccinimide) to the starting material, 4-bromoanisole. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Avoid large excesses.

  • Reaction Temperature: Running the reaction at a lower temperature, such as 0 °C or even room temperature, can significantly improve the selectivity for mono-iodination by reducing the overall reaction rate.[2]

  • Choice of Iodinating Agent: Milder iodinating agents are less likely to lead to di-iodination. N-Iodosuccinimide (NIS) is generally a good choice due to its solid nature and relatively controlled reactivity.[3] More aggressive reagents like iodine monochloride (ICl) can lead to more over-iodination.[3]

  • Slow Addition of the Reagent: Adding the iodinating agent portion-wise or as a solution via a syringe pump over an extended period can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring the initial mono-iodination.

ParameterCondition to Favor Mono-iodinationCondition to Favor Di-iodination
Iodinating Agent Equiv. 1.0 - 1.1> 1.2
Temperature 0 °C to Room TemperatureElevated Temperatures
Reagent Addition Slow, portion-wiseRapid, all at once
Issue 2: I am observing another spot on my TLC close to my product spot. Could it be an isomer?

Answer:

While the primary directing effect of the methoxy group strongly favors iodination at the C2 position, the formation of the isomeric byproduct, 2-Bromo-4-iodo-1-methoxybenzene , is a theoretical possibility. However, its formation is generally minimal.

Understanding the Regioselectivity:

The directing power of substituents in electrophilic aromatic substitution is a well-established principle. The methoxy group is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating ortho, para-director due to its inductive electron-withdrawing effect and resonance electron-donating effect. In 4-bromoanisole, the positions ortho to the powerful activating methoxy group (C2 and C6) are the most nucleophilic and therefore the most likely sites of electrophilic attack.

Reaction Mechanism and Regioselectivity

Electrophilic Aromatic Substitution cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Products 4-bromoanisole 4-Bromoanisole Sigma_Complex_Ortho Sigma Complex (Ortho Attack) 4-bromoanisole->Sigma_Complex_Ortho Major Pathway (ortho to -OCH3) Sigma_Complex_Meta Sigma Complex (Meta Attack) 4-bromoanisole->Sigma_Complex_Meta Minor Pathway (meta to -OCH3) NIS N-Iodosuccinimide (NIS) + Acid Catalyst Product_Ortho This compound (Major Product) Sigma_Complex_Ortho->Product_Ortho Deprotonation Product_Meta 4-Bromo-3-iodo-1-methoxybenzene (Minor/Trace Product) Sigma_Complex_Meta->Product_Meta Deprotonation

Caption: Regioselectivity in the iodination of 4-bromoanisole.

Identification and Differentiation:

  • TLC: Isomeric products often have very similar polarities, making their separation by TLC challenging. They may appear as a single elongated spot or two very closely spaced spots.

  • GC-MS: Gas chromatography is an excellent technique for separating isomers. The mass spectra of the isomers will be very similar, but their retention times will differ.

  • ¹H NMR: The proton NMR spectra of the two isomers will be distinct. The coupling patterns of the aromatic protons will be different due to the different substitution patterns.

Mitigation:

Optimizing the reaction conditions for high regioselectivity is key. The use of a mild and selective iodinating system, such as NIS with a catalytic amount of a non-coordinating acid like trifluoroacetic acid, generally provides excellent selectivity for the C2 position.[4]

Issue 3: My purification by column chromatography is not effective. How can I improve the separation?

Answer:

Effective purification of this compound from its byproducts, particularly the less polar di-iodo compound, requires careful optimization of your chromatography conditions.

Column Chromatography Protocol:

  • Stationary Phase: Standard silica gel is typically effective.

  • Eluent System: A non-polar eluent system is required. Start with pure hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane in a low ratio (e.g., 99:1 or 98:2 hexanes:ethyl acetate).

  • Gradient Elution: A shallow gradient of increasing polarity can be very effective in separating the closely eluting product and byproducts.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and load it onto the column in a concentrated band.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the pure product fractions before combining them.

Troubleshooting Chromatography Workflow

Chromatography Troubleshooting Start Crude Product Mixture Setup Prepare Silica Gel Column Start->Setup Load Load Sample in Minimal Solvent Setup->Load Elute Elute with Non-Polar Solvent (e.g., Hexanes/EtOAc) Load->Elute Check_Loading Ensure Concentrated Loading Load->Check_Loading Analyze Analyze Fractions by TLC Elute->Analyze Poor_Separation Poor Separation? Analyze->Poor_Separation Check TLC Combine Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Poor_Separation->Combine No Adjust_Gradient Use a Shallower Gradient Poor_Separation->Adjust_Gradient Yes Adjust_Gradient->Elute Check_Loading->Load

Caption: A workflow for optimizing column chromatography purification.

Issue 4: Can I use recrystallization for purification?

Answer:

Recrystallization can be an effective method for purifying this compound, especially for removing small amounts of impurities.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature. For aryl halides, common solvents include ethanol, methanol, and hexanes, or mixtures such as ethanol/water.[5]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Cool further in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst when using N-Iodosuccinimide (NIS)?

A1: The acid catalyst, such as trifluoroacetic acid, activates the NIS by protonating the succinimide carbonyl group, making the iodine atom more electrophilic and facilitating the attack by the electron-rich aromatic ring.[4]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides information on purity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: Are there any safety precautions I should take during this synthesis?

A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. N-Iodosuccinimide is an irritant, and halogenated organic compounds should be handled with care.

References

Technical Support Center: Low-Temperature Protocols for 4-Bromo-2-iodo-1-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for low-temperature reactions involving 4-bromo-2-iodo-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and material science, mastering the selective functionalization of this compound is a critical skill.[1] This guide provides field-proven insights and detailed protocols to help you navigate the nuances of these powerful low-temperature reactions.

I. Understanding the Reaction: Selective Halogen-Metal Exchange

The key to successfully functionalizing this compound lies in the selective activation of one halogen over the other. This is typically achieved through a low-temperature halogen-metal exchange, most commonly a lithium-halogen exchange. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the selective replacement of the iodine atom with a lithium atom. This chemoselectivity is governed by the relative electronegativity and bond strengths, with the C-I bond being weaker and more readily cleaved.

Low temperatures, typically -78°C or below, are crucial for these reactions. These cryogenic conditions are necessary to:

  • Prevent Side Reactions: Organolithium reagents are highly reactive and can participate in a number of undesired side reactions at higher temperatures, such as reaction with the solvent (e.g., THF) or competing ortho-lithiation (deprotonation of the aromatic ring adjacent to the methoxy group).[2]

  • Enhance Selectivity: The kinetic control afforded by low temperatures favors the faster iodine-lithium exchange over the slower bromine-lithium exchange.

  • Stabilize the Organolithium Intermediate: The resulting aryllithium species is highly reactive and thermally unstable. Maintaining a low temperature is essential to prevent its decomposition before it can be trapped by an electrophile.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a common issue in organolithium chemistry and can stem from several factors:

  • Inactive n-Butyllithium (n-BuLi): Commercially available n-BuLi solutions can degrade over time, especially with improper storage and handling. It is crucial to titrate your n-BuLi solution before use to determine its exact concentration. A fresh, accurately titrated reagent is paramount for success.

  • Presence of Moisture or Protic Impurities: Organolithium reagents are extremely sensitive to moisture and other protic sources (e.g., alcohols). Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Solvents must be anhydrous. Even trace amounts of water will quench the n-BuLi, leading to incomplete reaction.[3]

  • Inadequate Temperature Control: If the reaction temperature rises above the optimal -78°C, the n-BuLi can be consumed through side reactions, reducing the amount available for the desired halogen-metal exchange. Ensure your cooling bath is well-maintained throughout the addition and stirring period.

  • Insufficient Reaction Time: While lithium-halogen exchange is generally fast, reaction times can vary depending on the substrate and solvent. A typical reaction time at -78°C is between 30 minutes to 2 hours.[2] If you are observing incomplete conversion, consider extending the stirring time at low temperature.

Q2: I am observing a mixture of products, including what appears to be the result of bromine-lithium exchange. How can I improve the selectivity for iodine-lithium exchange?

A2: Loss of selectivity is a critical issue. Here’s how to address it:

  • Strict Temperature Control: This is the most critical factor. Any warming of the reaction mixture can provide enough energy to initiate the slower bromine-lithium exchange. Use a reliable and well-insulated cooling bath (e.g., a dry ice/acetone slurry).

  • Slow Addition of n-BuLi: Adding the n-BuLi dropwise to the cooled solution of this compound helps to maintain a low localized concentration of the organolithium reagent, minimizing side reactions and ensuring the temperature does not spike.

  • Choice of Solvent: Tetrahydrofuran (THF) is a common solvent for these reactions as it can solvate the lithium cation and increase the reactivity of the organolithium reagent. However, at temperatures above -20°C, n-BuLi can deprotonate THF. Diethyl ether is a less reactive alternative, though the lithium-halogen exchange may be slower.[2]

Q3: After quenching my reaction with an electrophile, I am getting a low yield of the desired product and a significant amount of the protonated species (4-bromo-1-methoxybenzene). What could be the problem?

A3: The formation of the protonated byproduct indicates that the aryllithium intermediate is being quenched by a proton source before it can react with your electrophile.

  • Adventitious Water: As mentioned before, rigorous exclusion of water is essential. This includes the solvent, the starting material, the electrophile, and the reaction atmosphere.

  • Acidic Protons on the Electrophile: If your electrophile has any acidic protons, the aryllithium will act as a base and deprotonate it, leading to the formation of 4-bromo-1-methoxybenzene. Ensure your electrophile is compatible with the strongly basic organolithium reagent.

  • Inefficient Quenching: The addition of the electrophile should be done at low temperature to ensure the stability of the aryllithium intermediate. If the electrophile is added too slowly or if it is not reactive enough, the aryllithium may decompose or react with other species in the reaction mixture.

Q4: How can I confirm that the selective iodine-lithium exchange has occurred before adding my electrophile?

A4: While direct monitoring of the aryllithium intermediate can be challenging without specialized equipment (like low-temperature NMR), you can perform a small-scale trial reaction with a simple quenching agent.

  • Deuterium Quench: Before adding your primary electrophile in the main reaction, you can take a small aliquot of the reaction mixture after the n-BuLi addition and stirring period and quench it with deuterated methanol (MeOD) or heavy water (D₂O). Analysis of this quenched sample by ¹H NMR or GC-MS will show the incorporation of deuterium at the 2-position, confirming the formation of the desired aryllithium intermediate. The absence of deuterium incorporation or the presence of starting material would indicate a problem with the lithiation step.

III. Detailed Experimental Protocol: Selective Iodine-Lithium Exchange and Electrophilic Quench

This protocol provides a detailed, step-by-step methodology for a representative reaction. Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[4][5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Syringes and needles (oven-dried).

  • Dry ice/acetone bath.

Procedure:

  • Reaction Setup:

    • To the flame-dried, two-necked round-bottom flask under a positive pressure of inert gas, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution via syringe over a period of 10-15 minutes. Ensure the internal temperature does not rise above -75°C.

    • After the addition is complete, stir the reaction mixture at -78°C for 1 hour. The solution may change color, which is often an indication of organolithium formation.

  • Electrophilic Quench:

    • While maintaining the temperature at -78°C, add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Workup:

    • Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers, and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

IV. Visualization of the Experimental Workflow

The following diagram illustrates the key steps and decision points in the low-temperature protocol for the selective functionalization of this compound.

experimental_workflow start Start: Flame-dried glassware under N2/Ar dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to -78°C (Dry ice/acetone bath) dissolve->cool add_nbuli Slowly add n-BuLi (1.1 eq) Maintain T < -75°C cool->add_nbuli stir_lithiation Stir at -78°C for 1 hour add_nbuli->stir_lithiation troubleshoot Troubleshooting Point: Low Conversion or Selectivity? stir_lithiation->troubleshoot quench_electrophile Add electrophile (1.2 eq) at -78°C stir_quench Stir at -78°C for 1-2 hours quench_electrophile->stir_quench workup Quench with sat. NH4Cl (aq) Warm to RT, Extract stir_quench->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end troubleshoot->cool Check Temp, Reagent Titer, Dryness & Restart troubleshoot->quench_electrophile Reaction OK

Caption: Experimental workflow for the selective lithiation and electrophilic quench of this compound.

V. Frequently Asked Questions (FAQs)

Q: Can I use t-butyllithium (t-BuLi) instead of n-BuLi for this reaction?

A: While t-BuLi is a stronger base and can be used for lithium-halogen exchange, it is also more sterically hindered. For selective iodine-lithium exchange in the presence of a bromine, n-BuLi is generally the preferred reagent as it provides a better balance of reactivity and selectivity. Using t-BuLi might increase the risk of competing deprotonation at the position ortho to the methoxy group.

Q: What is the role of the methoxy group in this reaction?

A: The methoxy group is an ortho-directing group in electrophilic aromatic substitution, and it can also influence lithiation reactions. It is a Lewis basic site that can coordinate to the lithium ion of the organolithium reagent, potentially directing the lithiation to an adjacent position. However, in the case of this compound, the much faster rate of iodine-lithium exchange dominates over ortho-lithiation at low temperatures.

Q: Can I perform a Grignard reaction with this substrate?

A: Forming a Grignard reagent from this compound can be less selective than the lithium-halogen exchange. While it is possible to favor the formation of the Grignard reagent at the iodine position, a mixture of products is more likely. Low-temperature lithium-halogen exchange offers superior chemoselectivity for this particular substrate.

Q: What are some common electrophiles that can be used to trap the aryllithium intermediate?

A: A wide variety of electrophiles can be used, including:

  • Aldehydes and ketones (to form secondary and tertiary alcohols, respectively)

  • Carbon dioxide (to form a carboxylic acid)

  • Dimethylformamide (DMF) (to form an aldehyde)

  • Alkyl halides (for C-C bond formation, though this can be more challenging)

  • Boronic esters (for subsequent Suzuki coupling reactions)

Q: How do I properly dispose of excess n-BuLi and the reaction quench?

A: Unused n-BuLi must be quenched carefully. A common procedure is to slowly add the pyrophoric solution to a flask containing an inert solvent like hexane and then slowly add isopropanol to quench the n-BuLi. This should be done in a fume hood and behind a safety shield. The resulting solution can then be further quenched with methanol and finally water before being disposed of as hazardous waste according to your institution's guidelines. The aqueous quench from the main reaction should also be treated as hazardous waste.

VI. Data Summary Table

ParameterRecommended ConditionRationale
Temperature -78°CMaximizes selectivity for I/Li exchange, minimizes side reactions.
Lithiation Reagent n-Butyllithium (n-BuLi)Good balance of reactivity and selectivity for this substrate.
Reagent Stoichiometry 1.1 equivalents of n-BuLiA slight excess ensures complete conversion of the starting material.
Solvent Anhydrous THFSolvates the lithium cation, promoting the reaction.
Reaction Time (Lithiation) 1 hourGenerally sufficient for complete iodine-lithium exchange at -78°C.
Quenching Temperature -78°CMaintains the stability of the aryllithium intermediate during reaction with the electrophile.

VII. Logical Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues with this reaction.

troubleshooting_workflow start Problem Encountered check_conversion Low Conversion/ High SM Recovery? start->check_conversion check_selectivity Mixture of Products/ Loss of Selectivity? check_conversion->check_selectivity No cause_nbuli Cause: Inactive n-BuLi check_conversion->cause_nbuli Yes cause_moisture Cause: Moisture/Protic Impurities check_conversion->cause_moisture Yes cause_temp Cause: Inadequate Temperature Control check_conversion->cause_temp Yes cause_time Cause: Insufficient Reaction Time check_conversion->cause_time Yes check_yield Low Yield of Desired Product/ High Protonated Byproduct? check_selectivity->check_yield No cause_temp2 Cause: Temperature Too High check_selectivity->cause_temp2 Yes cause_addition Cause: n-BuLi Added Too Quickly check_selectivity->cause_addition Yes cause_quench_moisture Cause: Adventitious Water in Quench check_yield->cause_quench_moisture Yes cause_electrophile Cause: Incompatible/Unreactive Electrophile check_yield->cause_electrophile Yes solution_titrate Solution: Titrate n-BuLi cause_nbuli->solution_titrate solution_dry Solution: Rigorously Dry Glassware/Solvents cause_moisture->solution_dry solution_maintain_temp Solution: Maintain -78°C cause_temp->solution_maintain_temp solution_increase_time Solution: Increase Stirring Time cause_time->solution_increase_time cause_temp2->solution_maintain_temp solution_slow_addition Solution: Slow, Dropwise Addition cause_addition->solution_slow_addition solution_dry_electrophile Solution: Dry Electrophile cause_quench_moisture->solution_dry_electrophile solution_check_electrophile Solution: Check Electrophile Compatibility/Reactivity cause_electrophile->solution_check_electrophile

Caption: A troubleshooting decision tree for low-temperature reactions of this compound.

VIII. References

  • ChemicalBook. (n.d.). 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • Moleqube. (2025, October 9). The Role of this compound in Modern Pharmaceutical Development. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2015, February 2). How do I selectively exchange iodine with lithiate? Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions? Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved January 3, 2026, from --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Retrieved January 3, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved January 3, 2026, from --INVALID-LINK--

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved January 3, 2026, from --INVALID-LINK--

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2015, February 2). How do I selectively exchange iodine with lithiate? Retrieved January 3, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of C-I vs. C-Br Bonds in 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. The ability to predictably and efficiently introduce molecular complexity at specific positions on an aromatic scaffold is paramount for the rapid generation of compound libraries and the optimization of lead candidates. This guide provides an in-depth technical comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 4-Bromo-2-iodo-1-methoxybenzene, a versatile building block for organic synthesis. We will explore the fundamental principles governing this reactivity difference and provide supporting experimental data and detailed protocols for key transformations.

Fundamental Principles of Carbon-Halogen Bond Reactivity

The differential reactivity of carbon-halogen (C-X) bonds is primarily dictated by their bond dissociation energies (BDEs) and bond lengths. As one descends the halogen group, the atomic radius increases, leading to longer and weaker C-X bonds.[1][2] This trend is a direct consequence of the decreasing effectiveness of orbital overlap between the carbon atom and the progressively larger halogen atom.[3]

BondAverage Bond Energy (kJ/mol)[4][5]Average Bond Length (pm)[1]
C-Br~285[4]~193[1]
C-I~213[4]~214[1]

The significantly lower BDE of the C-I bond compared to the C-Br bond renders it more susceptible to cleavage in a variety of chemical transformations.[6][7][8] This inherent difference in reactivity forms the basis for the chemoselective functionalization of molecules containing both iodine and bromine substituents, such as this compound.

Chemoselective Cross-Coupling Reactions: A Practical Application

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] In the context of dihalogenated substrates, the choice of reaction conditions can allow for the selective reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization.[10] This sequential cross-coupling strategy is highly valuable in the synthesis of complex organic molecules.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and a boronic acid or ester.[11] The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[12] Due to the weaker C-I bond, aryl iodides undergo oxidative addition at a much faster rate than aryl bromides.[12] This kinetic difference allows for the selective coupling at the iodo-position of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the selective coupling of dihaloarenes.[13][14]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/H₂O (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16] Similar to the Suzuki-Miyaura coupling, the reactivity trend for the aryl halide is I > Br > Cl > OTf.[5] This allows for the selective alkynylation at the C-I position of this compound under mild conditions.[17][18]

Experimental Protocol: Selective Sonogashira Coupling of this compound

This protocol is a general procedure based on established methods for Sonogashira couplings of dihaloarenes.[8][17]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous and degassed THF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous and degassed THF and triethylamine via syringe.

    • Add the terminal alkyne dropwise to the stirred mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira_Coupling

Caption: Selective Sonogashira coupling at the C-I bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20] The reaction generally proceeds with aryl halides and a primary or secondary amine in the presence of a strong base.[1][21] The reactivity of the aryl halide follows the same trend as in other cross-coupling reactions (I > Br > Cl), allowing for selective amination at the C-I bond.[22]

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

This protocol is a general guide based on established Buchwald-Hartwig amination procedures.[2][20]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv)

    • XPhos (0.02 equiv)

    • NaOt-Bu (1.4 equiv)

    • Anhydrous and degassed toluene

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Outside the glovebox, add this compound and a stir bar.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

    • Add anhydrous, degassed toluene and then the amine via syringe.

    • Place the reaction in a preheated oil bath at 100 °C and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination

Caption: Selective Buchwald-Hartwig amination at the C-I bond.

Grignard Reagent Formation: An Alternative Pathway

Grignard reagents are powerful nucleophiles and are typically formed by the reaction of an organic halide with magnesium metal.[23] The reactivity of organic halides in Grignard formation follows the order RI > RBr > RCl.[23] This suggests that it should be possible to selectively form the Grignard reagent at the C-I position of this compound. However, the formation of Grignard reagents from dihaloarenes can be complicated by the formation of di-Grignard reagents and Wurtz-type coupling side products. Careful control of reaction conditions, such as temperature and addition rate, is crucial for achieving selectivity.

Experimental Protocol: Selective Grignard Reagent Formation

This protocol is a general procedure and may require optimization.[19]

  • Materials:

    • Magnesium turnings (1.1 equiv)

    • A small crystal of iodine (as an activator)

    • Anhydrous diethyl ether or THF

    • This compound (1.0 equiv)

  • Procedure:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Dissolve the this compound in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

    • The resulting Grignard reagent can be used in subsequent reactions.

Conclusion

The comparative reactivity of the C-I and C-Br bonds in this compound provides a clear and predictable platform for selective organic synthesis. The significantly weaker and more labile C-I bond allows for its preferential functionalization in a variety of powerful transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Grignard reagent formation. By carefully selecting the appropriate reaction conditions, researchers can exploit this reactivity difference to perform sequential modifications, thereby accessing a wide range of complex and valuable molecules. The protocols and principles outlined in this guide serve as a valuable resource for scientists and professionals engaged in the art and science of modern organic synthesis.

References

A Senior Application Scientist's Guide to Dihalogenated Benzenes: A Comparative Analysis of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a paramount objective. Dihalogenated benzenes serve as exceptionally versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. Among these, 4-Bromo-2-iodo-1-methoxybenzene (also known as 4-bromo-2-iodoanisole) emerges as a reagent of significant interest due to the distinct reactivity of its two halogen substituents.

This guide provides an in-depth technical comparison of this compound with other dihalogenated benzenes. We will explore the principles governing its reactivity, present comparative experimental data for key cross-coupling reactions, and provide a detailed, field-proven protocol for its selective functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

The Principle of Chemoselective Reactivity: A Tale of Two Halogens

The utility of dihalogenated benzenes in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. For the common halogens, this energy decreases down the group, leading to a well-established reactivity trend: C-I < C-Br < C-Cl < C-F.[1][2]

This inherent difference in reactivity is the cornerstone of chemoselectivity when using substrates like this compound. The significantly weaker carbon-iodine bond allows for its selective activation and coupling under conditions that leave the more robust carbon-bromine bond untouched. This opens the door for a second, distinct coupling reaction at the bromine position, enabling the efficient and controlled synthesis of unsymmetrical biaryls and other complex structures.

The methoxy group in this compound also plays a crucial role. As an electron-donating group, it can influence the electronic properties of the aromatic ring and potentially affect the rate of oxidative addition. Furthermore, its ortho-directing nature can be a factor in certain metalation reactions, although in palladium-catalyzed cross-couplings, the halogen reactivity is the dominant factor.

Comparative Performance in Cross-Coupling Reactions

The true measure of a synthetic building block lies in its performance in key chemical transformations. Here, we compare the expected reactivity of this compound with other dihalogenated benzenes in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a workhorse in the synthesis of biaryl compounds.[3][4] The higher reactivity of the C-I bond in this compound allows for selective coupling at the 2-position.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihalogenated Anisoles with Phenylboronic Acid (Representative Data)

SubstrateHalogen ReactivityTypical ProductTypical Yield (%)Reference
This compoundI > Br4-Bromo-2-phenyl-1-methoxybenzene>90 (selective at I)Inferred from[1][5]
1,4-DibromoanisoleBr4-Bromo-4'-methoxybiphenyl~70-85 (mono-coupling)[6][7]
1,4-DiiodoanisoleI4-Iodo-4'-methoxybiphenyl>90 (mono-coupling)[5]
2,4-DibromoanisoleBr at C4 > Br at C24-Bromo-2-phenylanisole or 2-Bromo-4-phenylanisoleVariable, depends on conditions[8]

Note: Yields are representative and can vary significantly based on reaction conditions (catalyst, ligand, base, solvent, temperature).

Stille Coupling

The Stille coupling utilizes organostannanes as the coupling partners.[9][10] Similar to the Suzuki reaction, the reactivity order of the halogens dictates the outcome, allowing for selective functionalization of the iodo position in this compound.

Table 2: Comparative Reactivity in Stille Coupling of Dihalogenated Benzenes (Qualitative)

SubstrateExpected OutcomeRelative Reaction RateReference
This compoundSelective coupling at the C-I bondFastInferred from[10][11]
1,4-DibromobenzeneMono- or di-coupling depending on stoichiometryModerate[12]
1,4-DiiodobenzeneProne to di-couplingVery Fast[11]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[13][14] The high reactivity of the C-I bond makes this compound an excellent substrate for the selective introduction of an alkynyl group.

Table 3: Comparative Yields in Sonogashira Coupling of Dihalogenated Benzenes with Phenylacetylene (Representative Data)

SubstrateHalogen ReactivityTypical ProductTypical Yield (%)Reference
This compoundI > Br4-Bromo-1-methoxy-2-(phenylethynyl)benzene>90 (selective at I)Inferred from[13][15]
1,4-DibromobenzeneBr1-Bromo-4-(phenylethynyl)benzene~70-98 (mono-coupling)[16]
1,4-DiiodobenzeneI1-Iodo-4-(phenylethynyl)benzene>90 (mono-coupling)[17]

Visualizing the Synthetic Strategy

The sequential functionalization of this compound can be visualized as a strategic workflow.

G cluster_0 Step 1: Selective Coupling at the C-I Bond cluster_1 Step 2: Coupling at the C-Br Bond A This compound C Pd Catalyst, Base A->C B Coupling Partner 1 (e.g., Phenylboronic Acid) B->C D 4-Bromo-2-substituted-1-methoxybenzene C->D  Suzuki, Stille, or Sonogashira F Pd Catalyst, Base D->F E Coupling Partner 2 (Different from Partner 1) E->F G Unsymmetrical Di-substituted Methoxybenzene F->G

Caption: Sequential cross-coupling workflow for this compound.

The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds is the key to this selective functionalization.

G cluster_0 C-I C-I (Weaker Bond, More Reactive) C-Br C-Br (Stronger Bond, Less Reactive) C-Cl C-Cl (Even Stronger, Much Less Reactive) Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->C-I Preferential Oxidative Addition Pd(0) Catalyst->C-Br Pd(0) Catalyst->C-Cl

Caption: Principle of selective oxidative addition in palladium-catalyzed cross-coupling.

Experimental Protocol: Selective Sonogashira Coupling of this compound

This protocol provides a robust method for the selective Sonogashira coupling of this compound with phenylacetylene at the more reactive iodo position.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (TEA), anhydrous (solvent)

  • Tetrahydrofuran (THF), anhydrous (co-solvent, optional)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous triethylamine via syringe. If the starting material has low solubility in TEA, a minimal amount of anhydrous THF can be used as a co-solvent.

  • Addition of Alkyne: Add phenylacetylene (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-bromo-1-methoxy-2-(phenylethynyl)benzene.

Self-Validation: The success of this selective protocol is validated by the clean conversion to the mono-alkynylated product with minimal formation of the di-alkynylated byproduct, which can be confirmed by NMR and mass spectrometry analysis of the purified product. The preservation of the bromine atom allows for its use in a subsequent cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This allows for the selective and sequential introduction of various functional groups through a range of palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, mastering the use of such dihalogenated intermediates opens up efficient and elegant pathways to novel and complex molecular targets. The data and protocols presented in this guide provide a solid foundation for the successful application of this compound in cutting-edge research and development.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-iodo-1-methoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex halogenated aromatic compounds is a cornerstone of innovation. 4-Bromo-2-iodo-1-methoxybenzene, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique synthetic challenge due to its specific di-halogenation pattern. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, supported by detailed experimental protocols and an analysis of their respective advantages and disadvantages. Our goal is to empower researchers to make informed decisions in their synthetic endeavors, optimizing for yield, purity, and practicality.

At a Glance: Synthetic Strategies

This guide will dissect two primary, yet distinct, approaches for the synthesis of this compound:

  • Route 1: Electrophilic Aromatic Substitution: A direct approach involving the ortho-iodination of a readily available precursor, 4-bromoanisole.

  • Route 2: The Sandmeyer Reaction: A classic and powerful method for the introduction of halides, starting from a corresponding aniline derivative, 4-bromo-2-methoxyaniline.

Route 1: Electrophilic Iodination of 4-Bromoanisole

This synthetic strategy leverages the directing effects of the methoxy group on the anisole ring to introduce an iodine atom at the ortho position of 4-bromoanisole. The methoxy group is a strong activating and ortho-, para-directing group. Since the para position is already occupied by a bromine atom, the incoming electrophile is directed to the ortho position.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine. The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is crucial for activating the NIS, making the iodine atom more electrophilic and facilitating the attack by the electron-rich aromatic ring.[1][2][3]

Diagram 1: Electrophilic Iodination of 4-Bromoanisole

4-Bromoanisole 4-Bromoanisole NIS / TFA (cat.) NIS / TFA (cat.) This compound This compound 4-Bromoanisole->this compound Electrophilic Aromatic Substitution

Caption: A direct approach to the target molecule via electrophilic iodination.

Experimental Protocol: Ortho-iodination of 4-Bromoanisole

Materials:

  • 4-Bromoanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-bromoanisole (1.0 eq) in acetonitrile.

  • To this solution, add N-iodosuccinimide (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture at room temperature.[1][3]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Route 2: The Sandmeyer Reaction of 4-Bromo-2-methoxyaniline

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl amines.[4][5] This route involves the diazotization of 4-bromo-2-methoxyaniline to form a diazonium salt, which is then displaced by an iodide ion to yield the desired product.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a relatively stable diazonium salt. In the second stage, this diazonium salt is treated with a solution of potassium iodide, where the iodide ion displaces the dinitrogen gas, a very good leaving group, to form the aryl iodide.

Diagram 2: Sandmeyer Reaction for this compound

4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Bromo-2-methoxyaniline->Diazonium Salt Intermediate 1. NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound 2. KI

Caption: A two-step synthesis via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 4-Bromo-2-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq), ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), 10% aqueous sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Comparative Analysis

FeatureRoute 1: Electrophilic IodinationRoute 2: Sandmeyer Reaction
Starting Material Availability 4-Bromoanisole is commercially available.4-Bromo-2-methoxyaniline may need to be synthesized from 4-bromoanisole or 2-methoxyaniline.[6][7]
Number of Steps One-pot reaction.Two distinct steps (diazotization and iodination).
Reaction Conditions Mild, room temperature.Requires low temperatures (0-5 °C) for the diazotization step.
Reagents and Safety NIS is a stable solid, but TFA is corrosive.Sodium nitrite is toxic and must be handled with care. Diazonium salts can be explosive if allowed to dry.
Potential Side Products Di-iodinated products, other regioisomers (though less likely due to strong directing effects).Phenolic byproducts from the reaction of the diazonium salt with water, azo-coupling products.[8]
Reported Yields (for similar reactions) Generally high, often >90%.[3][9]Can be variable, but often in the range of 70-95% for well-optimized reactions.[10]
Purification Column chromatography is typically required.Column chromatography or recrystallization.

Conclusion and Recommendations

Both the electrophilic iodination of 4-bromoanisole and the Sandmeyer reaction of 4-bromo-2-methoxyaniline represent viable and effective synthetic routes to this compound.

Route 1 (Electrophilic Iodination) is arguably the more direct and streamlined approach, especially if 4-bromoanisole is readily available. The one-pot nature and mild reaction conditions make it an attractive option for rapid synthesis. However, careful control of stoichiometry is necessary to avoid potential di-iodination.

Route 2 (The Sandmeyer Reaction) , while involving an additional step and requiring careful temperature control, is a powerful and reliable method, particularly if the starting aniline is accessible. It offers a high degree of regiochemical control, as the position of the iodine is predetermined by the amino group.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the reagents and reaction conditions involved. For its simplicity and high potential yield, the electrophilic iodination of 4-bromoanisole with NIS and catalytic TFA is recommended as the primary choice for the synthesis of this compound in a research setting.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for Selective Suzuki Coupling of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent and critical challenge. The substrate 4-Bromo-2-iodo-1-methoxybenzene presents a classic case for regioselective Suzuki-Miyaura cross-coupling. The significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds (C-I < C-Br) provides a reliable handle for selective reactivity. This guide offers an in-depth comparison of catalyst systems benchmarked for the selective Suzuki coupling at the more labile C-I position, providing field-proven insights and actionable experimental data for drug development professionals and synthetic chemists.

The Principle of Regioselectivity: A Mechanistic Imperative

The success of a selective Suzuki-Miyaura coupling hinges on the first and often rate-determining step of the catalytic cycle: oxidative addition.[1][2] A Palladium(0) catalyst will preferentially insert into the weaker C-I bond over the stronger C-Br bond.[3][4] By carefully selecting the catalyst, ligands, and reaction conditions, one can exploit this inherent reactivity difference to achieve high yields of the mono-arylated product, 2-Aryl-4-bromo-1-methoxybenzene, leaving the C-Br bond intact for subsequent transformations.

The general catalytic cycle, a cornerstone of modern organic synthesis, is depicted below.[1][2] The choice of each component in this cycle is critical for achieving the desired selectivity and yield.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹(I)-Br pd_complex Ar¹(I)-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar¹(Br)-Pd(II)L₂(Ar²) transmetalation->pd_aryl_complex organoboron Ar²-B(OR)₂ organoboron->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar¹(Br)-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalyst Systems

The selection of the palladium precursor and, more critically, the ancillary ligand is paramount for controlling the outcome of the reaction. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior performance, especially for challenging substrates.[5]

Below is a comparative summary of catalyst systems suitable for the selective Suzuki coupling of this compound. The data is compiled from literature on analogous dihaloarene substrates and represents expected performance under optimized conditions.[3][4]

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Approx. Yield (%) of Mono-arylationCausality and Field Insights
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80-10090-98High Activity & Broad Scope: Buchwald's biarylphosphine ligands like SPhos are electron-rich and sterically demanding, promoting both oxidative addition and reductive elimination. This allows for lower catalyst loadings and high turnovers.
PdCl₂(dppf) (3)(dppf)Cs₂CO₃DMF9088-96Robust & Versatile: The dppf ligand provides good stability to the palladium center, making this system effective for a wide array of boronic acids.[4] Cesium carbonate is a strong, yet often soluble base that facilitates transmetalation.
Pd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O10080-90Classic & Cost-Effective: This is a workhorse catalyst, but may require higher loadings and temperatures. The in-situ generated Pd(0) can be sensitive, and ligand dissociation can lead to catalyst decomposition.
Pd(dba)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O8092-99Superior for Hindered Substrates: XPhos is another highly effective Buchwald ligand, often outperforming others for sterically challenging coupling partners.
Pd-PEPPSI-IPr (2-3)-K₂CO₃DMF/H₂O80-10085-95NHC Advantage: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, forming very stable palladium complexes.[6][7] This can prevent catalyst decomposition and lead to high efficiency. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers air and moisture stability.

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the selective Suzuki-Miyaura coupling at the C-2 (iodo) position of this compound using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Pd(0) active species.

  • Solvent Addition: Prepare a degassed solvent mixture of toluene and water (4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-4-bromo-1-methoxybenzene.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents & Catalyst to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat with Stirring (80-100 °C) solvent->heat monitor 5. Monitor by TLC or LC-MS heat->monitor cool 6. Cool & Dilute monitor->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify

Caption: A streamlined workflow for selective Suzuki coupling.

Catalyst Selection Logic: A Decision Framework

The choice of catalyst system is not arbitrary and should be guided by the specific characteristics of the coupling partners and the desired reaction efficiency. For instance, sterically hindered arylboronic acids may necessitate the use of bulkier ligands like XPhos to facilitate the transmetalation and reductive elimination steps.

Catalyst_Selection start Start: Selective C-I Coupling Required substrate_check Are Coupling Partners Sterically Hindered? start->substrate_check cost_check Is Cost a Major Constraint? substrate_check->cost_check No buchwald Use Buchwald System: Pd(OAc)₂/SPhos or XPhos substrate_check->buchwald Yes nhc Consider NHC Catalyst: Pd-PEPPSI-IPr cost_check->nhc No classic Use Classic Catalyst: Pd(PPh₃)₄ cost_check->classic Yes optimize Optimize Conditions: Temperature, Base, Solvent buchwald->optimize nhc->optimize classic->optimize

Caption: Decision framework for catalyst selection in selective Suzuki coupling.

Concluding Remarks for the Practicing Scientist

Achieving high selectivity in the Suzuki-Miyaura coupling of dihaloarenes like this compound is a readily attainable goal with modern catalytic systems. While traditional catalysts such as Pd(PPh₃)₄ offer a cost-effective baseline, the use of palladium precursors in conjunction with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or robust N-heterocyclic carbene ligands consistently delivers superior yields and selectivity under milder conditions. The provided protocol serves as a robust starting point for optimization, and the decision framework should guide the rational selection of a catalyst system tailored to the specific synthetic challenge at hand. Always ensure rigorous exclusion of oxygen and moisture to maintain catalyst activity and reproducibility.

References

A Mechanistic and Comparative Guide to Cross-Coupling Reactions with 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the efficient construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among these substrates, 4-Bromo-2-iodo-1-methoxybenzene presents a particularly interesting case for sequential and site-selective cross-coupling reactions due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an in-depth mechanistic analysis and a comparative overview of catalytic systems for the selective functionalization of this versatile building block, supported by experimental data and detailed protocols.

The Principle of Chemoselective Cross-Coupling

The ability to selectively functionalize one halogen over the other in a dihalogenated arene is governed by the relative rates of the initial oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1][2][3] The oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0), is often the rate-determining step.[4] The activation energy for this process is directly related to the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl.[3][5]

For this compound, the C-I bond is weaker and therefore more reactive towards oxidative addition than the C-Br bond.[6][7] This inherent difference in reactivity allows for the selective coupling at the 2-position (C-I) under carefully controlled conditions, leaving the C-Br bond at the 4-position available for subsequent transformations.

Visualizing the Mechanistic Pathway

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the key steps involved in the selective functionalization of this compound.

Catalytic_Cycle cluster_0 Catalytic Cycle for Selective C-I Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Intermediate_A Ar-Pd(II)(I)L2 (Ar = 4-Br-1-MeO-Benzene) Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (with R-B(OR)2) Intermediate_A->Transmetalation Intermediate_B Ar-Pd(II)(R)L2 Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Selectively Coupled Product (2-R-4-Br-1-MeO-Benzene) Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Selective C-I Activation

Caption: General catalytic cycle for the selective cross-coupling at the C-I bond.

Comparative Analysis of Catalytic Systems

The choice of catalyst and ligands is crucial for achieving high selectivity and yield in the cross-coupling of this compound. While palladium-based catalysts are the most extensively studied, nickel-based systems have emerged as a powerful alternative, particularly for cross-electrophile couplings.[8][9]

Palladium-Based Catalysts

Palladium complexes are the workhorses of cross-coupling chemistry. For the selective functionalization of dihaloarenes, the choice of phosphine ligand plays a pivotal role in modulating the reactivity and stability of the catalytic species.

Catalyst/Ligand SystemTypical ReactionKey AdvantagesConsiderations
Pd(PPh₃)₄ Suzuki, SonogashiraCommercially available, reliable for C-I selective couplings.[3][10]May require higher temperatures; potential for PPh₃ dissociation issues.
PdCl₂(dppf) Suzuki, Buchwald-HartwigHigh thermal stability, effective for a broad range of substrates.[10]Can sometimes lead to reduced selectivity with prolonged reaction times.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Suzuki, Buchwald-HartwigHigh catalytic activity, allowing for lower catalyst loadings and milder conditions.[10]Ligands are often proprietary and more expensive.
Nickel-Based Catalysts

Nickel catalysis offers a cost-effective and often complementary approach to palladium. Nickel catalysts are particularly adept at activating C-Br bonds but can be tuned for C-I selectivity. They are especially prominent in reductive cross-electrophile coupling reactions.

Catalyst/Ligand SystemTypical ReactionKey AdvantagesConsiderations
NiCl₂(dme) / Ligand (e.g., bipyridine, dtbbpy) Cross-Electrophile CouplingExcellent for C(sp²)–C(sp³) bond formation, operates under mild reductive conditions.[8][9]Often requires a stoichiometric reductant (e.g., Zn, Mn).
Ni(cod)₂ / NHC Ligand Suzuki-type, NegishiHighly active for challenging couplings, can offer unique selectivity profiles.Air-sensitive precatalyst, requires careful handling.

Experimental Protocols

The following protocols are representative examples for the selective functionalization of this compound. Optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from established procedures for the selective coupling of dihaloarenes.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - K2CO3 - Pd(PPh3)4 Start->Setup Solvent Add Degassed 1,4-Dioxane/Water Setup->Solvent Heating Heat to 80-90°C (4-12 h) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine Monitoring->Workup Complete Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol is based on general procedures for Sonogashira couplings of aryl iodides.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF (optional co-solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous triethylamine (or a mixture of THF and DIPA).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound is a powerful strategy for the synthesis of polysubstituted aromatic compounds. The inherent reactivity difference between the C-I and C-Br bonds, with the former being more susceptible to oxidative addition, provides a reliable handle for chemoselective cross-coupling.[3][6][7] While palladium catalysts remain the most prevalent choice for these transformations, offering a wide range of well-established protocols, the development of alternative catalytic systems, such as those based on nickel, continues to expand the synthetic toolbox.[8][9] Future research will likely focus on the development of more sustainable and efficient catalysts, including those based on earth-abundant metals, and the application of these selective coupling strategies in the synthesis of increasingly complex and valuable molecules.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Reactions Involving 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis. Among these, 4-Bromo-2-iodo-1-methoxybenzene stands out as a particularly versatile building block, offering two distinct reactive sites for sequential and selective cross-coupling reactions. Understanding the kinetic nuances of reactions at the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond is paramount for optimizing reaction conditions, maximizing yields, and achieving the desired regioselectivity.

This guide provides an in-depth, objective comparison of the kinetic profiles of this compound in three seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The insights presented herein are grounded in established mechanistic principles and supported by data from analogous dihaloarene systems, offering a robust framework for experimental design and interpretation.

The Decisive First Step: Oxidative Addition and Inherent Reactivity

The kinetic landscape of most palladium-catalyzed cross-coupling reactions is dominated by the initial oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step of the catalytic cycle. The activation energy for this process is intrinsically linked to the carbon-halogen bond dissociation energy. For aryl halides, the reactivity trend is well-established and follows the order: I > Br > Cl > F.[1][2]

This fundamental principle dictates that the C-I bond at the 2-position of this compound is inherently more reactive than the C-Br bond at the 4-position. Consequently, under kinetically controlled conditions, selective functionalization at the iodo-substituent is the favored pathway. Achieving selective coupling at the less reactive bromo-position typically requires more forcing conditions after the iodo-position has been functionalized.[2]

Comparative Kinetic Analysis Across Key Cross-Coupling Reactions

While specific, peer-reviewed kinetic data for this compound is not extensively available, we can construct a reliable comparative framework based on the wealth of literature on similar dihaloaromatic substrates. The following sections dissect the expected kinetic behavior in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the key variables that influence reaction rates and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. The catalytic cycle, illustrated below, hinges on the oxidative addition of the aryl halide, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂"]; oa_complex [label="Ar-Pd(II)(X)L₂"]; transmetalation_intermediate [label="Ar-Pd(II)(R)L₂"]; product_complex [label="Ar-R"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (Ar-X)"]; oa_complex -> transmetalation_intermediate [label=" Transmetalation\n (R-B(OR)₂)"]; transmetalation_intermediate -> pd0 [label=" Reductive Elimination"]; transmetalation_intermediate -> product_complex [style=dashed, arrowhead=none]; product_complex -> pd0 [label=" ", style=dashed];

// Invisible nodes for layout {rank=same; pd0; product_complex;} }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic Profile Comparison:

FeatureCoupling at C-I (Iodo) PositionCoupling at C-Br (Bromo) PositionRationale & Causality
Relative Rate FasterSlowerThe lower C-I bond dissociation energy leads to a lower activation barrier for the rate-determining oxidative addition step.[1]
Typical Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times)Milder conditions provide the necessary energy to overcome the activation barrier for C-I cleavage while being insufficient for efficient C-Br bond activation.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are generally effective.Often requires more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition.
Selectivity Control High selectivity for mono-alkynylation at the iodo-position is readily achievable by controlling stoichiometry and reaction time.Typically performed after the C-I position has been functionalized.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).[4] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[5]

graph Sonogashira_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂"]; oa_complex [label="Ar-Pd(II)(X)L₂"]; transmetalation_intermediate [label="Ar-Pd(II)(C≡CR)L₂"]; product_complex [label="Ar-C≡CR"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (Ar-X)"]; oa_complex -> transmetalation_intermediate [label=" Transmetalation\n (CuC≡CR)"]; transmetalation_intermediate -> pd0 [label=" Reductive Elimination"]; transmetalation_intermediate -> product_complex [style=dashed, arrowhead=none]; product_complex -> pd0 [label=" ", style=dashed];

// Invisible nodes for layout {rank=same; pd0; product_complex;} }

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Kinetic Profile Comparison:

FeatureCoupling at C-I (Iodo) PositionCoupling at C-Br (Bromo) PositionRationale & Causality
Relative Rate Significantly FasterSlowerThe high reactivity of aryl iodides in the oxidative addition step is particularly pronounced in Sonogashira couplings, often allowing for reactions at or near room temperature.[4]
Typical Conditions Mild (e.g., room temperature to 60°C)Requires elevated temperatures (e.g., >80°C)The kinetic preference for the C-I bond is substantial, making temperature a key tool for selective functionalization.
Catalyst System Standard Pd/Cu systems (e.g., PdCl₂(PPh₃)₂/CuI) are highly effective.May benefit from more robust ligand systems to prevent catalyst decomposition at higher required temperatures.
Selectivity Control Excellent selectivity for mono-alkynylation at the iodo-position is readily achievable.Sequential functionalization after the iodo-position has reacted is the standard approach.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines.[6][7] The catalytic cycle involves oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[8]

graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂"]; oa_complex [label="Ar-Pd(II)(X)L₂"]; amido_complex [label="Ar-Pd(II)(NR₂)L₂"]; product_complex [label="Ar-NR₂"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (Ar-X)"]; oa_complex -> amido_complex [label=" Amine Coordination\n & Deprotonation\n (HNR₂, Base)"]; amido_complex -> pd0 [label=" Reductive Elimination"]; amido_complex -> product_complex [style=dashed, arrowhead=none]; product_complex -> pd0 [label=" ", style=dashed];

// Invisible nodes for layout {rank=same; pd0; product_complex;} }

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Kinetic Profile Comparison:

FeatureCoupling at C-I (Iodo) PositionCoupling at C-Br (Bromo) PositionRationale & Causality
Relative Rate FasterSlowerAs with other cross-coupling reactions, the oxidative addition to the C-I bond is kinetically favored.[9]
Typical Conditions Generally milder conditions suffice.Often requires higher temperatures and/or more sophisticated catalyst systems.The difference in reactivity allows for a temperature-controlled sequential amination.
Ligand Choice A broad range of phosphine ligands can be effective.The use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) is often crucial for achieving high yields, as they facilitate the challenging oxidative addition of the aryl bromide.[8]
Base Sensitivity The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and must be optimized for the specific amine and substrate.[7]The same base sensitivity applies, with stronger bases often required to promote the reaction with the less reactive aryl bromide.

Experimental Protocol for Kinetic Analysis

To empirically determine the kinetic parameters for the reactions of this compound, a systematic experimental approach is required. The following protocol provides a general workflow for such an analysis.

graph Kinetic_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes prep [label="Reagent Preparation\n(Substrate, Coupling Partner, Catalyst, Base, Solvent)"]; setup [label="Reaction Setup\n(Inert Atmosphere, Controlled Temperature)"]; sampling [label="Time-Course Sampling\n(Aliquots taken at defined intervals)"]; quench [label="Reaction Quenching\n(e.g., addition of a suitable quenching agent)"]; analysis [label="Quantitative Analysis\n(GC, HPLC, or NMR with internal standard)"]; data [label="Data Plotting & Analysis\n(Concentration vs. Time)"]; rate [label="Rate Constant Determination\n(e.g., from the slope of a pseudo-first-order plot)"];

// Edges prep -> setup; setup -> sampling; sampling -> quench; quench -> analysis; analysis -> data; data -> rate; }

Caption: Experimental workflow for the kinetic analysis of a cross-coupling reaction.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Accurately weigh this compound, the coupling partner (e.g., phenylboronic acid, phenylacetylene, or morpholine), the palladium catalyst, any necessary ligands, and the base.

    • Prepare a stock solution of an internal standard (e.g., dodecane for GC analysis) in the chosen degassed solvent.

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine all solid reagents.

    • Add the degassed solvent and the internal standard solution.

    • Place the flask in a pre-heated oil bath or reaction block with vigorous stirring to ensure a homogenous mixture.

  • Time-Course Sampling:

    • At predetermined time intervals (t = 0, 2, 5, 10, 20, 30, 60 minutes, etc.), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Reaction Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a mixture of water and ethyl acetate).

  • Quantitative Analysis:

    • Analyze the quenched samples by an appropriate chromatographic or spectroscopic method (GC-FID, HPLC-UV, or ¹H NMR).

    • Determine the concentration of the starting material, product(s), and any intermediates relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • To determine the pseudo-first-order rate constant (k_obs), plot ln([starting material]) versus time. A linear plot is indicative of a pseudo-first-order reaction. The rate constant is the negative of the slope of this line.

Conclusion

The kinetic analysis of reactions involving this compound is fundamentally a study in chemoselectivity, governed by the disparate reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is the kinetically favored site for reaction across all major palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step. This inherent reactivity allows for selective functionalization at the 2-position under mild conditions. Subsequent reaction at the more robust C-Br bond at the 4-position typically requires more forcing conditions, providing a clear and predictable pathway for the synthesis of complex, differentially substituted aromatic compounds. For any specific application, a detailed kinetic study is the most robust method for optimizing reaction conditions to maximize yield and selectivity.

References

The Strategic Advantage of 4-Bromo-2-iodo-1-methoxybenzene in Sequential C-C Bond Formation for Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of total synthesis, the strategic selection of starting materials is paramount to achieving elegance and efficiency. Among the diverse arsenal of building blocks available to the modern synthetic chemist, dihalogenated aromatic compounds offer a unique platform for the sequential and site-selective construction of complex molecular architectures. This guide provides an in-depth technical comparison of 4-Bromo-2-iodo-1-methoxybenzene, a versatile reagent whose orthogonal halogenation pattern allows for controlled, stepwise functionalization, with a focus on its efficacy in the total synthesis of natural products.

The Power of Orthogonal Reactivity: Iodine vs. Bromine

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine (C-Br) bond. This reactivity difference forms the basis for regioselective functionalization, allowing for a stepwise approach to molecular elaboration. Under carefully controlled conditions, the iodo-position can be selectively coupled, leaving the bromo-position intact for a subsequent, distinct transformation. This powerful strategy enables the convergent assembly of complex scaffolds from simpler precursors.

Comparative Efficacy in Cross-Coupling Reactions

The true measure of a building block's utility is its performance in a variety of synthetic contexts. Here, we compare the efficacy of this compound in several key cross-coupling reactions against its isomeric counterpart, 2-Bromo-4-iodo-1-methoxybenzene, and other dihaloanisole alternatives.

ReagentReactionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-90 °C85-95 (at Iodo)[1]
2-Bromo-4-iodo-1-methoxybenzeneSuzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-90 °C85-95 (at Iodo)[2]
This compound SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF/DMF, 60 °C80-90 (at Iodo)[3]
2-Bromo-4-iodo-1-methoxybenzeneSonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF/DMF, 60 °C80-90 (at Iodo)[3]
4-Bromo-2-chloro-1-methoxybenzeneSuzuki-MiyauraArylboronic AcidPd(OAc)₂/SPhos, K₃PO₄Dioxane/H₂O, 100 °CLower (at Bromo)[4]

Key Insights from Comparative Data:

  • Both this compound and its isomer, 2-Bromo-4-iodo-1-methoxybenzene, exhibit excellent reactivity and selectivity for coupling at the iodo-position under standard Suzuki-Miyaura and Sonogashira conditions.[1][2][3] The choice between these two isomers may therefore depend on the desired substitution pattern in the final product or subtle differences in steric hindrance in subsequent transformations.

  • Replacing the iodine with a less reactive halogen, such as chlorine, significantly impacts the reaction conditions required for the first coupling, often necessitating more active catalyst systems and higher temperatures. This highlights the strategic advantage of the bromo-iodo substitution pattern for achieving mild and selective initial functionalization.[4]

Application in Total Synthesis: The Case of Lamellarin G Trimethyl Ether

The lamellarins are a family of marine alkaloids known for their potent cytotoxic and multidrug resistance reversal activities. The total synthesis of these complex natural products often relies on the strategic construction of their polycyclic aromatic core. A modular approach utilizing iterative halogenation and cross-coupling sequences has proven to be a powerful strategy.[5][6][7][8]

Hypothetical Synthetic Workflow for a Lamellarin Analogue:

G A This compound B Suzuki-Miyaura Coupling (at Iodo position) A->B Arylboronic Acid 1, Pd(PPh₃)₄, Base C Intermediate 1 (Brominated Biaryl) B->C D Suzuki-Miyaura Coupling (at Bromo position) C->D Arylboronic Acid 2, Pd(dppf)Cl₂, Base E Triaryl Intermediate D->E F Further Transformations E->F G Lamellarin Analogue F->G

Caption: A potential synthetic route to a Lamellarin analogue using sequential Suzuki couplings on this compound.

Experimental Protocols

The following are generalized protocols for the regioselective functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at the Iodo-Position

This protocol describes the selective coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Bromo-Position

This protocol outlines the coupling of an arylboronic acid to the remaining bromo-position of the product from Protocol 1.

Materials:

  • 4-Bromo-2-(alkynyl)-1-methoxybenzene intermediate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-4 mol%)

  • Aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-alkynyl intermediate, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed organic solvent followed by the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G A Start with This compound B Protocol 1: Sonogashira Coupling (Selective at Iodo) A->B C Intermediate: 4-Bromo-2-(alkynyl)-1-methoxybenzene B->C D Protocol 2: Suzuki-Miyaura Coupling (at Bromo) C->D E Final Product: 4-(Aryl)-2-(alkynyl)-1-methoxybenzene D->E

Caption: Experimental workflow for the sequential Sonogashira and Suzuki coupling of this compound.

Conclusion and Future Outlook

This compound stands as a powerful and versatile building block for the total synthesis of complex natural products and novel pharmaceutical agents. Its well-defined and predictable orthogonal reactivity allows for the strategic and sequential introduction of diverse functionalities, streamlining synthetic routes and enhancing overall efficiency. While direct comparisons with all possible alternatives are ongoing, the existing body of literature strongly supports the efficacy of the bromo-iodo substitution pattern for achieving mild and selective C-C bond formation. As the demand for increasingly complex and diverse molecular architectures continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis.

References

A Researcher's Guide to the Computational Analysis and Synthetic Utility of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of the reaction pathways for the versatile synthetic intermediate, 4-Bromo-2-iodo-1-methoxybenzene. Our focus will be on understanding the chemoselectivity of this dihalogenated arene through the lens of computational analysis and comparing the efficacy of various synthetic routes with supporting experimental insights.

Introduction: The Strategic Value of a Dihalogenated Anisole

This compound is a valuable building block in organic synthesis, prized for its differentiated reactivity at two distinct carbon-halogen bonds. This allows for sequential, site-selective functionalization, making it a powerful tool for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. The methoxy group, a moderate ortho-para director, further influences the electronic properties and reactivity of the aromatic ring. Understanding the subtle interplay of electronic and steric effects governing the reaction pathways of this molecule is paramount for its effective utilization.

This guide will explore the primary reaction pathways for this compound, including palladium-catalyzed cross-coupling reactions, Grignard formation, and lithiation-trapping protocols. We will delve into the computational principles that predict the observed chemoselectivity and provide a comparative analysis of these methods based on available experimental data.

The Decisive Step: A Computational Perspective on Oxidative Addition

The chemoselectivity in most cross-coupling reactions involving this compound is determined in the initial oxidative addition step, where a low-valent metal catalyst (typically palladium(0)) inserts into one of the carbon-halogen bonds. The relative reactivity of aryl halides in this step is well-established to be C-I > C-Br > C-Cl.[1][2]

Density Functional Theory (DFT) studies on the oxidative addition of aryl halides to Pd(0)-phosphine complexes have provided a robust theoretical framework for understanding this trend.[3][4][5] The calculations consistently show a lower activation energy barrier for the cleavage of the C-I bond compared to the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond and more favorable orbital interactions between the palladium center and the larger, more polarizable iodine atom.

For this compound, computational models would predict that a Pd(0) catalyst will preferentially undergo oxidative addition into the C-I bond over the C-Br bond. This inherent electronic preference forms the basis for designing selective sequential functionalization strategies.

Comparative Analysis of Reaction Pathways

We will now compare the most common reaction pathways for the transformation of this compound, evaluating their strengths, limitations, and mechanistic underpinnings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. For this compound, the key to a successful and selective transformation lies in exploiting the differential reactivity of the C-I and C-Br bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[6][7] Given the higher reactivity of the C-I bond, the Suzuki coupling of this compound with a boronic acid is expected to proceed selectively at the 2-position.

Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - I-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a degassed solution of this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9][10] Similar to the Suzuki coupling, the reaction with this compound is expected to occur selectively at the C-I bond.

Mechanism: Buchwald-Hartwig Amination

The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [Ar-Pd(II)(L2)(HNR'R'')]I [Ar-Pd(II)(L2)(HNR'R'')]I Ar-Pd(II)-I(L2)->[Ar-Pd(II)(L2)(HNR'R'')]I Amine Coordination (+ HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)(L2)(HNR'R'')]I->Ar-Pd(II)-NR'R''(L2) Deprotonation (+ Base) Product Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv) in a reaction vessel.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

The Stille, Negishi, and Kumada couplings offer alternative methods for C-C bond formation with distinct advantages and disadvantages.

  • Stille Coupling: Utilizes organotin reagents, which are highly versatile and tolerant of many functional groups but are also highly toxic.[11][12] The mechanism is similar to the Suzuki coupling.

  • Negishi Coupling: Employs organozinc reagents, which are more reactive than organoborons but less tolerant of functional groups.[13][14][15] This reaction is often highly efficient.

  • Kumada Coupling: Uses Grignard reagents, which are strongly basic and nucleophilic, limiting the scope to substrates lacking sensitive functional groups.[16][17][18][19]

For all these reactions, the chemoselectivity is dictated by the preferential oxidative addition at the C-I bond of this compound.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[20][21][22][23] Due to the higher reactivity of the C-I bond, the reaction of this compound with magnesium is expected to selectively form the Grignard reagent at the 2-position.

Mechanism: Grignard Reagent Formation

The reaction proceeds via a single-electron transfer mechanism on the surface of the magnesium metal.[24]

Grignard_Formation Substrate This compound (Ar-I) Grignard 4-Bromo-1-methoxy-2-(magnesioiodo)benzene (Ar-MgI) Substrate->Grignard + Mg(0) in Ether/THF Mg Mg(0)

Caption: Formation of the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation and Trapping

  • To a flame-dried flask containing magnesium turnings (1.5 equiv) under an inert atmosphere, add a small crystal of iodine to activate the magnesium.

  • Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF dropwise.

  • Initiate the reaction by gentle heating if necessary, then maintain a gentle reflux.

  • After the magnesium has been consumed, cool the resulting Grignard solution.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in the same solvent at a low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, dry, concentrate, and purify the product.

Directed ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[25] In the case of 4-bromo-1-methoxybenzene, the methoxy group can direct lithiation to the ortho position (C2). Subsequent trapping with an iodinating agent provides an alternative route to this compound.

Workflow: Synthesis via Directed ortho-Lithiation

DoM_Workflow Start 4-Bromo-1-methoxybenzene Lithiation ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Lithio-4-bromo-1-methoxybenzene Lithiation->Intermediate Trapping Iodination (e.g., I₂) Intermediate->Trapping Product This compound Trapping->Product

Caption: Synthetic workflow via Directed ortho-Lithiation.

Experimental Protocol: Directed ortho-Lithiation and Iodination

  • Dissolve 4-bromo-1-methoxybenzene (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 equiv) and stir for 1-2 hours at -78 °C.

  • Add a solution of iodine (1.2 equiv) in THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Comparative Performance Data

The following table summarizes the expected outcomes and key considerations for the discussed reaction pathways. Quantitative yields are highly dependent on the specific coupling partner and reaction conditions.

Reaction PathwayPrimary SelectivityKey AdvantagesKey DisadvantagesTypical Yields
Suzuki-Miyaura Coupling C-I BondBroad functional group tolerance; commercially available reagents.Boronic acids can be expensive; requires a base.Good to Excellent
Buchwald-Hartwig Amination C-I BondEfficient C-N bond formation; wide range of amine coupling partners.Requires strong bases; phosphine ligands can be air-sensitive.Good to Excellent
Stille Coupling C-I BondVery broad scope; stable organotin reagents.High toxicity of tin compounds.Good to Excellent
Negishi Coupling C-I BondHighly reactive organozinc reagents; often high yields.Lower functional group tolerance than Suzuki or Stille.Good to Excellent
Kumada Coupling C-I BondUtilizes readily available Grignard reagents.Limited functional group tolerance due to basicity of Grignard.Moderate to Good
Grignard Formation C-I BondDirect formation of a powerful nucleophile.Highly sensitive to moisture and protic functional groups.Good (for trapping)
Directed ortho-Lithiation Synthesis RouteHigh regioselectivity for arene functionalization.Requires cryogenic temperatures and strongly basic reagents.Good to Excellent

Conclusion

The synthetic utility of this compound stems from the predictable and selective reactivity of its two carbon-halogen bonds. Computational studies provide a strong theoretical basis for the observed chemoselectivity in palladium-catalyzed cross-coupling reactions, consistently favoring oxidative addition at the more labile C-I bond. This allows for a modular approach to the synthesis of complex molecules, where the iodo-substituent can be functionalized first, followed by a subsequent reaction at the bromo-position under more forcing conditions.

The choice of a specific reaction pathway—be it a Suzuki, Buchwald-Hartwig, or another cross-coupling reaction, or a Grignard-based approach—will ultimately depend on the desired transformation, the nature of the coupling partner, and the overall synthetic strategy. By understanding the underlying principles of reactivity and the practical considerations of each method, researchers can effectively harness the synthetic potential of this versatile dihalogenated building block.

References

Leveraging the Differential Reactivity of 4-Bromo-2-iodo-1-methoxybenzene for Advanced Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Site-Specific Isotopic Labeling

For researchers, scientists, and drug development professionals, the precise introduction of an isotopic label into a molecule is a cornerstone of modern mechanistic and metabolic studies. The ability to track a compound's journey through a biological system or a complex reaction pathway provides invaluable data for optimizing drug candidates and elucidating reaction mechanisms.[1][2][3] This guide delves into the strategic use of 4-Bromo-2-iodo-1-methoxybenzene, a uniquely functionalized aromatic scaffold, as a superior alternative for achieving site-specific isotopic labeling. We will compare its performance against other common labeling methodologies, supported by the foundational principles of organometallic chemistry and experimental insights.

The Imperative of Site-Selectivity in Isotopic Labeling

The goal of isotopic labeling is not merely to introduce a heavier isotope but to do so at a specific, known, and metabolically relevant position within a molecule.[4][5] This precision is critical for:

  • ADME Studies: Tracking Absorption, Distribution, Metabolism, and Excretion by pinpointing which parts of a molecule are modified or cleaved.[1][6][7]

  • Pharmacokinetic Analysis: Using deuterated compounds to leverage the Kinetic Isotope Effect (KIE), thereby slowing metabolic breakdown at a specific site to improve a drug's half-life.[8][9]

  • Mechanistic Elucidation: Following the transformation of a specific functional group through a reaction sequence to validate a proposed chemical mechanism.[3][10]

Traditional methods like hydrogen isotope exchange (HIE) can be powerful but sometimes lack the pinpoint precision required, potentially leading to labeling at multiple sites.[11] Conversely, building a complex molecule from a simple labeled precursor is often synthetically inefficient. This compound offers a "late-stage functionalization" approach, providing a pre-built scaffold with two distinct reactive centers for controlled, sequential modification.

Core Principle: The Reactivity Hierarchy of Aryl Halides

The utility of this compound is rooted in the well-established principles of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.[12][13]

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This creates a predictable reactivity hierarchy:

C-I > C-Br >> C-Cl

This differential allows for the selective reaction at the C-I bond under milder conditions, leaving the C-Br bond untouched for a subsequent, different transformation under more forcing conditions.[14] This sequential approach is the key to using this reagent for precise, multi-functional isotopic labeling.

Comparative Analysis: this compound vs. Alternative Labeling Strategies

To contextualize the advantages of this reagent, we compare it to other common isotopic labeling methodologies.

FeatureThis compoundTransition Metal-Catalyzed HIESynthesis from Labeled Precursors
Regioselectivity Excellent: Labeling position is predetermined by the iodine's location.Variable: Often directed by existing functional groups or steric hindrance; can lead to mixtures.[11][15]Excellent: Label is incorporated at the start of the synthesis.
Synthetic Stage Late-Stage: Ideal for modifying complex molecules near the end of a synthesis.Late-Stage: Directly labels the final compound or a late-stage intermediate.Early-Stage: Requires a full multi-step synthesis from a simple labeled starting material.
Efficiency High atom economy for the labeling step. Sequential reactions are possible in one pot.[14]Can be highly efficient, but catalyst screening and optimization may be required.Can be inefficient due to the number of synthetic steps, leading to lower overall yield.
Versatility Allows for the introduction of a wide variety of labeled groups (e.g., -¹³CH₃, -CD₃, ¹³C-aryl) via cross-coupling.Primarily limited to hydrogen isotopes (Deuterium, Tritium).[16][17]Versatile, but requires a unique synthetic route for each labeled position.
Predictability High: Based on robust and well-understood cross-coupling mechanisms.[12]Moderate: Selectivity can be difficult to predict without experimental screening.High: The outcome of each synthetic step is generally predictable.

Experimental Workflow & Protocols

The true power of this compound is demonstrated in its application. Below is a logical workflow for achieving a site-specifically labeled final product.

G A 4-Bromo-2-iodo- 1-methoxybenzene B Step 1: Selective Coupling at C-I (e.g., Suzuki Coupling) - Pd(PPh₃)₄, K₂CO₃ - Labeled Boronic Acid  (e.g., ¹³CH₃-B(OH)₂) - Mild Conditions (e.g., 80°C) A->B Introduce Isotope C Isotopically Labeled Intermediate (4-Bromo-1-methoxy-2-[¹³C]-methylbenzene) B->C D Step 2: Coupling at C-Br (e.g., Buchwald-Hartwig) - Pd₂(dba)₃, XPhos - Amine (R₂NH) - Harsher Conditions (e.g., 110°C) C->D Introduce Second Group E Final Dual-Functionalized Product D->E

Caption: Sequential cross-coupling workflow using this compound.

Protocol 1: Site-Specific ¹³C-Methylation via Suzuki-Miyaura Coupling

This protocol describes the selective replacement of the iodine atom with an isotopically labeled methyl group.

Materials:

  • This compound (1.0 equiv)

  • ¹³C-Methylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture), degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, ¹³C-methylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ¹³C-labeled intermediate, 4-bromo-2-(¹³C-methyl)-1-methoxybenzene.

Self-Validation: The success of the selective coupling is validated by mass spectrometry, which will show the characteristic mass shift of the product containing one bromine and one ¹³C isotope, and by ¹H NMR, where the disappearance of the signal corresponding to the proton ortho to iodine confirms the reaction's regioselectivity.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The selectivity of the first coupling step hinges on the lower activation energy for the oxidative addition at the C-I bond.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_I Oxidative Addition (C-I Bond) Pd0->OA_I Facile Low Temp OA_Br Oxidative Addition (C-Br Bond) Pd0->OA_Br Disfavored High Temp PdII_I Ar-Pd(II)-I(L₂) OA_I->PdII_I TM Transmetalation (R-B(OH)₂) PdII_I->TM PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product Start 4-Bromo-2-iodo-Ar Start->OA_I Start->OA_Br

Caption: Palladium catalytic cycle highlighting the preferential oxidative addition at the C-I bond.

This diagram illustrates that under mild conditions, the catalytic cycle proceeds almost exclusively via the C-I bond cleavage pathway. The higher energy barrier for C-Br bond cleavage means it remains intact, available for a subsequent reaction under different catalytic conditions or higher temperatures.

Conclusion and Future Outlook

This compound is not merely another chemical reagent; it is a strategic tool for researchers requiring absolute precision in isotopic labeling. Its pre-defined, differentially reactive halogen sites provide an unparalleled advantage in predictability and efficiency for late-stage isotopic incorporation. By leveraging the well-understood principles of palladium-catalyzed cross-coupling, scientists can design multi-step labeling and functionalization sequences with a high degree of confidence. This approach bypasses the regioselectivity ambiguities of HIE and the synthetic inefficiencies of de novo synthesis from simple labeled precursors. As the demand for precisely labeled internal standards, metabolic probes, and mechanistic tools continues to grow, the strategic application of reagents like this compound will become increasingly vital in accelerating drug discovery and deepening our fundamental understanding of chemical and biological processes.

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Selective Functionalization of 4-Bromo-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to selectively and efficiently functionalize complex aromatic scaffolds is paramount. The dihalogenated aromatic compound, 4-Bromo-2-iodo-1-methoxybenzene, presents a valuable starting material for the synthesis of a wide array of intricate molecular architectures. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of three cornerstone cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the selective functionalization of this versatile building block.

The Principle of Chemoselective Cross-Coupling

The success of a sequential cross-coupling strategy on a dihalogenated arene hinges on the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle. The bond dissociation energy of the carbon-halogen bond plays a significant role in the rate of this step. Generally, the reactivity follows the trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for the selective functionalization of the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3][4] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The chemoselectivity for the C-I bond in this compound arises from the faster rate of oxidative addition at the C-I bond compared to the C-Br bond.

Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar(I)Pd(II)(X)L2 Ar(I)Pd(II)(X)L2 Pd(0)L2->Ar(I)Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar(I)Pd(II)(R)L2 Ar(I)Pd(II)(R)L2 Ar(I)Pd(II)(X)L2->Ar(I)Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar(I)Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar(I)Pd(II)(R)L2->Ar-R Product Ar-I Ar-I R-B(OR)2 R-B(OR)2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-I bond of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/H₂O mixture (5 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Mechanistic Considerations

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The chemoselectivity for the C-I bond is again attributed to the faster oxidative addition step.

Diagram: Simplified Catalytic Cycle of Sonogashira Coupling

Sonogashira cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar(I)Pd(II)(X)L2 Ar(I)Pd(II)(X)L2 Pd(0)L2->Ar(I)Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar(I)Pd(II)(C≡CR)L2 Ar(I)Pd(II)(C≡CR)L2 Ar(I)Pd(II)(X)L2->Ar(I)Pd(II)(C≡CR)L2 Transmetalation (CuC≡CR) Ar(I)Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar(I)Pd(II)(C≡CR)L2->Ar-C≡CR Product Ar-I Ar-I H-C≡CR H-C≡CR Cu(I) Cu(I) Buchwald_Hartwig cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar(I)Pd(II)(X)L2 Ar(I)Pd(II)(X)L2 Pd(0)L2->Ar(I)Pd(II)(X)L2 Oxidative Addition (Ar-I) [Ar(I)Pd(II)(HNR'R'')L2]+X- [Ar(I)Pd(II)(HNR'R'')L2]+X- Ar(I)Pd(II)(X)L2->[Ar(I)Pd(II)(HNR'R'')L2]+X- Amine Coordination Ar(I)Pd(II)(NR'R'')L2 Ar(I)Pd(II)(NR'R'')L2 [Ar(I)Pd(II)(HNR'R'')L2]+X-->Ar(I)Pd(II)(NR'R'')L2 Deprotonation (Base) Ar(I)Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar(I)Pd(II)(NR'R'')L2->Ar-NR'R'' Product Ar-I Ar-I HNR'R'' HNR'R''

References

Safety Operating Guide

Navigating the Safe Handling of 4-Bromo-2-iodo-1-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-Bromo-2-iodo-1-methoxybenzene, a halogenated aromatic compound. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be your trusted resource for laboratory safety and chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. This compound (CAS No. 98273-59-7) presents several health risks as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

GHS Hazard Classifications:

Hazard ClassCategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]

The presence of bromine and iodine moieties on the aromatic ring contributes to its reactivity and potential for biological activity, necessitating a cautious and well-planned approach to its handling. The American Chemical Society's RAMP principle—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—provides a robust framework for structuring our safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not a matter of convenience but a critical safety requirement. The following PPE is mandatory when handling this compound.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Due to the risk of skin absorption and irritation, chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[3] For prolonged handling or when submersion is possible, heavier-duty gloves such as neoprene or butyl rubber should be considered.[3] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

    • Laboratory Coat: A chemical-resistant laboratory coat, fully buttoned, is necessary to protect against splashes and contamination of personal clothing.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4] If a fume hood is not available or in situations with a potential for high vapor concentration, a NIOSH-approved respirator with organic vapor cartridges is required.

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment Start Assess the planned procedure involving This compound SmallScale Small scale (<1g) handling in a fume hood? Start->SmallScale SplashRisk Significant splash risk? SmallScale->SplashRisk Yes BasicPPE Standard PPE: - Chemical safety goggles - Nitrile gloves - Lab coat SmallScale->BasicPPE No AerosolGen Potential for aerosol generation? SplashRisk->AerosolGen Yes EnhancedFace Enhanced Face Protection: - Add face shield SplashRisk->EnhancedFace No EnhancedGloves Enhanced Hand Protection: - Consider double gloving or  neoprene/butyl gloves SplashRisk->EnhancedGloves Yes AerosolGen->EnhancedFace No Respiratory Respiratory Protection: - Use NIOSH-approved respirator  with organic vapor cartridges AerosolGen->Respiratory Yes BasicPPE->EnhancedFace EnhancedFace->EnhancedGloves EnhancedGloves->Respiratory

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

Preparation:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[4] The work surface should be clean and uncluttered.

  • Assemble all Materials: Ensure all necessary equipment, including reaction vessels, measuring devices, and waste containers, are present in the fume hood before starting.

Handling:
  • Personal Protective Equipment: Don all required PPE as outlined in the section above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. When transferring, use a spatula or other appropriate tool to minimize the risk of spills.

  • Perform the Reaction: Keep the fume hood sash at the lowest practical height to maximize containment.

Storage:
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C, and it should be kept in a dark place.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spills:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is a legal and ethical responsibility to protect the environment.

Waste Segregation:
  • As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7]

  • Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]

Disposal Procedure:
  • Container: Use a clearly labeled, leak-proof container for all halogenated waste. The label should include the words "Hazardous Waste" and the full chemical name of the contents.[4]

  • Collection: This includes any unused product, contaminated absorbent materials, and rinsate from cleaning glassware.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[4] Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[8]

By implementing these comprehensive safety protocols, you can confidently and safely work with this compound, ensuring a secure laboratory environment for yourself and your colleagues.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.